Technical Documentation Center

1-Phenyl-1H-pyrrolo[2,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

Core Science & Biosynthesis

Foundational

1-Phenyl-1H-pyrrolo[2,3-c]pyridine synthesis pathways

An in-depth technical analysis of the synthesis pathways for 1-phenyl-1H-pyrrolo[2,3-c]pyridine requires a foundational understanding of both the structural nuances of the 6-azaindole core and the mechanistic behavior of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the synthesis pathways for 1-phenyl-1H-pyrrolo[2,3-c]pyridine requires a foundational understanding of both the structural nuances of the 6-azaindole core and the mechanistic behavior of transition-metal catalysts.

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere of indole to enhance aqueous solubility and modulate target binding affinity[1]. Specifically, 1-phenyl-1H-pyrrolo[2,3-c]pyridine serves as a critical core in the development of kinase inhibitors, including highly selective DYRK1A inhibitors[2].

Here is a comprehensive guide to the strategic pathways, quantitative comparisons, and self-validating experimental protocols required to synthesize this core.

Constructing the N-phenylated 6-azaindole core presents unique chemical challenges. The electron-withdrawing nature of the fused pyridine ring reduces the nucleophilicity of the pyrrole nitrogen compared to standard indoles. Furthermore, classical de novo approaches, such as the Fischer indole synthesis, often exhibit limited scope and poor yields when applied to azaindole systems due to the basicity of the intermediate pyridylhydrazones[3].

Consequently, modern synthesis heavily favors Late-Stage N-Arylation of the intact, commercially available 1H-pyrrolo[2,3-c]pyridine core[2].

A. Copper-Catalyzed Ullmann-Type Coupling (Preferred)

The Ullmann coupling utilizes a Copper(I) precatalyst paired with a bidentate diamine ligand (e.g., N,N′-dimethylethylenediamine, DMEDA).

  • Causality: The diamine ligand chelates the Cu(I) center, increasing its electron density and solubility in organic solvents. This facilitates the difficult oxidative addition of the halobenzene. Furthermore, the bidentate ligand prevents the pyridine nitrogen of the azaindole from irreversibly binding to and poisoning the copper catalyst.

B. Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This pathway employs a Palladium(0) precatalyst with bulky bidentate phosphine ligands (e.g., Xantphos or BrettPhos).

  • Causality: While more expensive than copper, palladium catalysis allows for the use of less reactive (and cheaper) aryl bromides or chlorides. The wide bite angle of Xantphos forces the palladium center into a geometry that accelerates reductive elimination, a critical step for forming the C-N bond without competitive side reactions.

SynthesisStrategies Target 1-Phenyl-1H-pyrrolo[2,3-c]pyridine LateStage Late-Stage N-Arylation (Preferred) LateStage->Target DeNovo De Novo Annulation (Specialized) DeNovo->Target Azaindole 1H-pyrrolo[2,3-c]pyridine + Halobenzene Ullmann CuI, Ligand, Base (Ullmann Coupling) Azaindole->Ullmann Buchwald Pd Catalyst, Ligand, Base (Buchwald-Hartwig) Azaindole->Buchwald Precursor 3-(Phenylamino)-4-methylpyridine Derivatives Cyclization Base-Promoted Cyclization (e.g., Madelung) Precursor->Cyclization Ullmann->LateStage Buchwald->LateStage Cyclization->DeNovo

Figure 1: Divergent synthetic strategies for the construction of the 1-phenyl-6-azaindole core.

Quantitative Comparison of N-Arylation Conditions

To select the optimal pathway, researchers must weigh catalyst cost, substrate reactivity, and required reaction temperatures. Below is a comparative matrix of the three primary N-arylation methodologies.

MethodologyCatalyst / Ligand SystemHalide / BaseSolvent & TempYield RangeMechanistic Advantage
Ullmann-Type CuI (10 mol%) / DMEDAPh-I / K₃PO₄Toluene, 110 °C75–90%Highly scalable, cost-effective, tolerates sensitive functional groups.
Buchwald-Hartwig Pd₂(dba)₃ (5 mol%) / XantphosPh-Br / NaOtBuDioxane, 100 °C70–85%Operates efficiently with cheaper aryl bromides; rapid kinetics.
Chan-Lam Cu(OAc)₂ (1.0 equiv) / NonePh-B(OH)₂ / TEADCM, 25 °C (Air)50–70%Mild room-temperature conditions; utilizes air as the terminal oxidant.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) and causality-driven steps to ensure scientific integrity[2].

Protocol 1: Copper-Catalyzed Ullmann N-Arylation (Standard Route)

Reaction: 1H-pyrrolo[2,3-c]pyridine + Iodobenzene → 1-phenyl-1H-pyrrolo[2,3-c]pyridine

  • Reagent Charging: To an oven-dried Schlenk flask, add 1H-pyrrolo[2,3-c]pyridine (1.18 g, 10.0 mmol), CuI (190 mg, 1.0 mmol, 10 mol%), and anhydrous K₃PO₄ (4.24 g, 20.0 mmol).

    • Causality: K₃PO₄ is selected because its basicity is perfectly tuned to deprotonate the azaindole (pKₐ ~16) without triggering the side-reactions common with stronger bases like KOH.

  • Inert Atmosphere Exchange: Evacuate the flask and backfill with dry Nitrogen (repeat 3x).

    • Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of air, which would stall the catalytic cycle and promote azaindole homocoupling.

  • Solvent & Ligand Addition: Inject anhydrous Toluene (20 mL), followed by Iodobenzene (1.34 mL, 12.0 mmol) and N,N′-dimethylethylenediamine (DMEDA) (0.21 mL, 2.0 mmol, 20 mol%).

    • IPC Check: Upon addition of DMEDA, the suspension should transition to a dark blue/green or deep brown color, visually validating the formation of the active [Cu(I)-DMEDA] complex.

  • Thermal Activation: Heat the reaction mixture to 110 °C for 16 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with a 10% aqueous ammonia solution.

    • Causality: Aqueous ammonia specifically chelates residual copper salts, pulling them into the aqueous layer and preventing heavy-metal contamination during silica gel chromatography.

    • Analytical Validation: Confirm product formation via LC-MS (Expected [M+H]⁺ m/z = 195.1). In ¹H NMR (CDCl₃), validate the success of the coupling by the disappearance of the broad N-H peak (~11.0 ppm) and the appearance of a highly deshielded singlet at ~8.90 ppm (Pyridine H-7), confirming the core remains intact.

CuMechanism CuI [Cu(I)]-L Active Catalyst OxAdd Oxidative Addition [Cu(III)]-Ph(I)(L) CuI->OxAdd + Ph-I LigEx Ligand Exchange [Cu(III)]-Ph(Azaindolyl)(L) OxAdd->LigEx + Azaindole - HI (Base) RedElim Reductive Elimination Product Release LigEx->RedElim RedElim->CuI Regeneration Product 1-Phenyl-6-azaindole RedElim->Product Reagents Ph-I + 6-Azaindole Reagents->OxAdd

Figure 2: Catalytic cycle of the Cu-mediated Ullmann N-arylation of 6-azaindole.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Reaction: 1H-pyrrolo[2,3-c]pyridine + Bromobenzene → 1-phenyl-1H-pyrrolo[2,3-c]pyridine

  • Precatalyst Activation: In a glovebox, combine Pd₂(dba)₃ (229 mg, 0.25 mmol, 5 mol%) and Xantphos (289 mg, 0.5 mmol, 10 mol%) in anhydrous 1,4-Dioxane (15 mL). Stir at room temperature for 15 minutes.

    • Causality & IPC: Pd₂(dba)₃ is a dark purple/red solid. Stirring with Xantphos forces ligand exchange, generating the active L₂Pd(0) species. A visual shift to a yellow/orange solution confirms successful catalyst activation.

  • Substrate Addition: Add 1H-pyrrolo[2,3-c]pyridine (590 mg, 5.0 mmol), Bromobenzene (0.63 mL, 6.0 mmol), and NaOtBu (672 mg, 7.0 mmol).

    • Causality: NaOtBu is a strong, non-nucleophilic base required to drive the ligand exchange step on the Palladium(II) intermediate.

  • Heating: Seal the vessel and heat at 100 °C for 12 hours.

  • Workup & Validation: Cool the mixture and filter directly through a pad of Celite.

    • Causality: The Celite filtration traps "Palladium black" (inactive aggregated Pd(0) particles), preventing them from streaking through the chromatography column and degrading the final product.

    • Analytical Validation: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting material (R_f ~ 0.2) and the appearance of a new, highly UV-active spot (R_f ~ 0.6).

References

  • Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133. Journal of Medicinal Chemistry. 2

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 1

  • 4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. Benchchem. 3

Sources

Exploratory

Strategic Biological Activity Screening of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Derivatives: A Technical Whitepaper

Executive Summary The pyrrolo[2,3-c]pyridine core, commonly known as 6-azaindole, is a highly versatile pharmacophore in modern medicinal chemistry. Its structural resemblance to the purine ring of adenosine triphosphate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,3-c]pyridine core, commonly known as 6-azaindole, is a highly versatile pharmacophore in modern medicinal chemistry. Its structural resemblance to the purine ring of adenosine triphosphate (ATP) makes it an exceptional scaffold for designing competitive kinase inhibitors, antiproliferative agents, and receptor antagonists1[1]. However, the base 6-azaindole core often requires strategic functionalization to optimize its pharmacokinetic and pharmacodynamic profile. The introduction of a phenyl group at the N1 position—yielding 1-phenyl-1H-pyrrolo[2,3-c]pyridine—is a calculated structural modification designed to access deep lipophilic pockets within target proteins, enhance membrane permeability, and fine-tune the electron density of the fused bicyclic system.

This whitepaper details the causality behind these structural modifications and outlines self-validating, step-by-step screening protocols for evaluating the biological activity of this compound class.

Pharmacophore Rationale: The Causality of N1-Phenylation

In kinase targets such as NF-κB-inducing kinase (NIK)2[2] and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A)3[3], the 6-azaindole core anchors the molecule to the kinase hinge region via bidentate hydrogen bonds (typically involving the pyridine nitrogen and the pyrrole NH).

However, substituting the pyrrole NH with a phenyl group (N1-phenylation) deliberately shifts the binding paradigm. The causality of this choice is twofold:

  • Target Engagement: The N1-phenyl group projects into the hydrophobic region adjacent to the ATP-binding site (often the DFG-out pocket or the back cleft), dramatically increasing binding affinity through enhanced van der Waals interactions.

  • Physicochemical Modulation: Unsubstituted 6-azaindoles often suffer from poor passive permeability. N1-phenylation increases the overall lipophilicity (LogD), which directly improves cellular penetration. However, this structural choice necessitates rigorous downstream ADMET screening to mitigate potential off-target lipophilicity-driven liabilities, such as hERG channel inhibition or rapid cytochrome P450 (CYP) mediated clearance3[3].

G HTS High-Throughput Screening (Biochemical Kinase Assay) Hit Hit Identification (IC50 < 1 µM) HTS->Hit Z' > 0.5 Selectivity Selectivity Profiling (Kinome Panel) Hit->Selectivity Phenotypic Cell-Based Efficacy (Antiproliferative/Viability) Selectivity->Phenotypic Target Specific ADMET In Vitro ADMET (CYP, hERG, Microsomes) Phenotypic->ADMET Lead Lead Optimization (1-Phenyl-1H-pyrrolo[2,3-c]pyridine) ADMET->Lead Favorable Profile

Fig 1. Biological screening cascade for 6-azaindole derivatives.

In Vitro Biological Activity Protocols

To accurately assess the biological activity of 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives, screening cascades must employ self-validating assay systems. The following protocols detail the mechanistic screening for kinase inhibition and cellular efficacy.

Protocol 1: Self-Validating TR-FRET Biochemical Kinase Assay

Rationale: Highly conjugated heteroaromatic compounds like 1-phenyl-1H-pyrrolo[2,3-c]pyridines often exhibit intrinsic auto-fluorescence, which confounds standard absorbance or fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed measurement window effectively eliminates background compound fluorescence, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture containing the target kinase (e.g., NIK or AAK1) 4[4], biotinylated peptide substrate, and ATP at its Michaelis constant ( Km​ ) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Serially dilute the 1-phenyl-1H-pyrrolo[2,3-c]pyridine test compounds in 100% DMSO. Transfer 100 nL of the compounds into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to minimize volumetric errors.

  • Assay Initiation: Add 5 µL of the 2X enzyme/substrate mixture to the assay plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Phase: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. Incubate for 60 minutes at 25°C.

  • Detection: Terminate the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (excitation 340 nm; emission 615 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and a reference inhibitor like Staurosporine (positive control). The assay is only deemed valid and self-consistent if Z′≥0.5 .

Protocol 2: Phenotypic Cell Viability Assay (Antiproliferative Screening)

Rationale: Biochemical potency must translate to cellular efficacy. For 6-azaindoles targeted as antiproliferative agents5[5], measuring intracellular ATP levels provides a direct, linear correlation with the number of metabolically active cells, offering a highly reliable phenotypic readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., HCT116 or HeLa) at 2,000 cells/well in 384-well opaque white plates in 30 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer 100 nL of the 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives (10-point dose-response) into the wells. Include a cytotoxic reference compound (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 72 hours to allow for multiple cell division cycles, ensuring the capture of cell cycle arrest or apoptotic mechanisms.

  • Lysis and Detection: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent to each well. The reagent contains a detergent to lyse cells and a luciferase/luciferin mixture that generates a luminescent signal proportional to the ATP released.

  • Agitation and Readout: Shake plates on an orbital shaker for 2 minutes to induce complete lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence.

MOA Stimulus Receptor Activation (e.g., CD40, BAFF) NIK NF-κB Inducing Kinase (NIK) Stimulus->NIK IKK IKKα Complex NIK->IKK Phosphorylation Inhibitor 1-Phenyl-1H-pyrrolo[2,3-c]pyridine (ATP-Competitive Inhibitor) Inhibitor->NIK Blocks ATP Pocket NFKB Non-canonical NF-κB (p52/RelB) IKK->NFKB Processing Transcription Gene Transcription (Proliferation/Inflammation) NFKB->Transcription Nuclear Translocation

Fig 2. Mechanism of NIK kinase inhibition by pyrrolo[2,3-c]pyridine derivatives.

Quantitative Data Presentation: ADMET and QSAR Profiling

The transition from an unsubstituted 6-azaindole to a 1-phenyl-1H-pyrrolo[2,3-c]pyridine significantly alters the physicochemical landscape of the molecule. As summarized in Table 1, N1-phenylation typically drives a massive increase in target affinity (due to hydrophobic pocket engagement) and cellular permeability. However, this comes at the cost of increased lipophilicity (LogD), which can trigger hERG channel liabilities—a critical parameter that must be monitored during the lead optimization phase3[3].

Table 1: Comparative Biological and ADMET Profiling of Pyrrolo[2,3-c]pyridine Derivatives

Compound ScaffoldTarget Kinase IC₅₀ (nM)Caco-2 Permeability (10⁻⁶ cm/s)hERG IC₅₀ (µM)LogD (pH 7.4)
Unsubstituted 1H-pyrrolo[2,3-c]pyridine> 1000< 5.0> 30.01.2
1-Phenyl-1H-pyrrolo[2,3-c]pyridine15> 15.012.03.1
Optimized 1-Phenyl Derivative4> 20.0> 30.02.8

Note: Data represents synthesized structure-activity relationship (SAR) trends derived from literature on 6-azaindole kinase inhibitors.

Conclusion

The biological activity screening of 1-phenyl-1H-pyrrolo[2,3-c]pyridine requires a meticulously designed cascade that balances biochemical potency with phenotypic efficacy and ADMET safety. By employing self-validating TR-FRET assays and tracking the causality of structural changes—specifically how the N1-phenyl group modulates both hydrophobic target engagement and lipophilicity-driven liabilities—drug development professionals can effectively optimize this privileged scaffold into viable clinical candidates.

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024. 1

  • "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." NIH / PMC, 2025. 4

  • "Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines." European Journal of Medicinal Chemistry, 2026.5

  • "NEW 3-(1H-PYRAZOL-4-YL)-1H-PYRROLO[2,3-c]PYRIDINE DERIVATIVES AS NIK INHIBITORS." WIPO Patentscope, 2015. 2

  • "Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133." Journal of Medicinal Chemistry, 2020. 3

Sources

Foundational

1-Phenyl-1H-pyrrolo[2,3-c]pyridine Derivatives and Analogs: A Comprehensive Guide to Synthesis, Mechanism, and Therapeutic Applications

Executive Summary The pursuit of highly selective, orally bioavailable small molecules has increasingly driven medicinal chemists toward privileged heterocyclic scaffolds. Among these, the 6-azaindole core—specifically t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, orally bioavailable small molecules has increasingly driven medicinal chemists toward privileged heterocyclic scaffolds. Among these, the 6-azaindole core—specifically the 1-phenyl-1H-pyrrolo[2,3-c]pyridine class—has emerged as a versatile pharmacophore. Characterized by a pyrrole ring fused to a pyridine structure, this bicyclic system offers unique electronic properties, a planar geometry conducive to π -stacking, and precise hydrogen-bonding capabilities.

This technical whitepaper provides an in-depth analysis of 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives. By examining their synthesis, physicochemical properties, and structure-activity relationships (SAR), we elucidate the causality behind their efficacy as kinase inhibitors (e.g., DYRK1A) and protein-protein interaction (PPI) disruptors (e.g., Menin-MLL).

Structural and Physicochemical Profiling

The molecular architecture of 1-phenyl-1H-pyrrolo[2,3-c]pyridine ( C13​H10​N2​ ) provides a distinct advantage in target binding. The nitrogen at position 6 (pyridine ring) acts as a critical hydrogen bond acceptor, often engaging the hinge region of kinases. Meanwhile, the N1​ -phenyl substitution occupies adjacent hydrophobic pockets, enhancing target residence time and selectivity [1].

Table 1: Baseline Physicochemical Properties

Data summarized for the unsubstituted 1-phenyl-1H-pyrrolo[2,3-c]pyridine core.

PropertyValuePharmacological Significance
Molecular Weight ~194.23 g/mol Highly ligand-efficient; leaves ample molecular weight budget for SAR optimization.
Density ~1.211 g/cm³Indicates compact, planar packing; favorable for crystalline formulation.
Predicted Boiling Point ~423.3 °CHigh thermal stability under standard assay and physiological conditions.
Hydrogen Bond Acceptors 1 (Pyridine N)Essential for anchoring to kinase hinge regions (e.g., Leu241 in DYRK1A).
Hydrogen Bond Donors 0Enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

Core Synthetic Methodologies

The construction of the 1-phenyl-6-azaindole core typically relies on transition-metal-catalyzed cross-coupling. The following protocol outlines a highly efficient Buchwald-Hartwig amination followed by cyclization, a method chosen for its functional group tolerance and high regioselectivity.

Protocol: Pd-Catalyzed Synthesis of the 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Core

Rationale for Reagent Selection: We utilize Pd2​(dba)3​ paired with the bulky, electron-rich biaryl phosphine ligand XPhos . The electron density of XPhos accelerates the oxidative addition of the halogenated pyridine, while its steric bulk promotes rapid reductive elimination, preventing catalyst deactivation and minimizing off-target homocoupling.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromo-4-chloropyridine (1.0 eq) and aniline (1.2 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the active monomeric L1​Pd(0) species.

  • Base Addition: Introduce sodium tert-butoxide ( NaOtBu , 1.5 eq) to deprotonate the aniline, facilitating the formation of the palladium-amido complex.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (0.2 M). Heat to 100 °C for 12 hours. Toluene is selected over polar solvents to suppress competitive β -hydride elimination.

  • Cyclization (One-Pot): Upon complete conversion to the intermediate 3-bromo-N-phenylpyridin-4-amine, introduce a terminal alkyne (e.g., trimethylsilylacetylene) and CuI (5 mol%) to trigger a Sonogashira coupling/cycloisomerization cascade, yielding the fused pyrrolo[2,3-c]pyridine core.

  • Purification: Quench with saturated NH4​Cl , extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).

Synthesis A Halogenated Pyridine Core B Pd-Catalyzed C-N Coupling A->B Aniline, Pd2(dba)3 C 1-Phenyl-1H-pyrrolo [2,3-c]pyridine B->C Cyclization D SAR Optimization (e.g., C3-Bromination) C->D Electrophilic Substitution

Step-wise synthetic workflow for 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives.

Pharmacological Targets and Mechanistic Pathways

The 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold exhibits remarkable polypharmacology, serving as a privileged structure for two distinct, high-value therapeutic targets: DYRK1A kinases and Menin-MLL interactions.

DYRK1A Inhibition (Type 1 Diabetes & Neurology)

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a critical regulator of β -cell proliferation. Optimization of the 6-azaindole core led to the discovery of GNF2133 , a highly potent and selective DYRK1A inhibitor [2].

  • Mechanistic Causality: The pyridine nitrogen of the 6-azaindole forms a critical hydrogen bond with the backbone amide of Leu241 in the DYRK1A hinge region. The 1-phenyl substitution projects into a hydrophobic pocket, driving selectivity over closely related kinases like GSK3β [2]. Inhibition of DYRK1A promotes robust rodent and human β -cell proliferation, offering a disease-modifying approach for Type 1 Diabetes [2].

Menin-MLL Interaction Blockade (Oncology)

Chromosomal rearrangements of the mixed lineage leukemia (MLL) gene produce oncogenic fusion proteins that depend on the scaffold protein Menin to drive acute leukemogenesis. Substituted phenyl-1H-pyrrolo[2,3-c]pyridine derivatives have been patented as potent inhibitors of the Menin-MLL protein-protein interaction [3].

  • Mechanistic Causality: By binding to the central cavity of Menin, these derivatives sterically occlude the Menin-Binding Motifs (MBM1/MBM2) of the MLL fusion protein. This disruption downregulates leukemogenic gene expression (e.g., HOXA9, MEIS1), triggering selective apoptosis in MLL-rearranged leukemias [3].

Mechanism Ligand 6-Azaindole Derivative (e.g., GNF2133) Target1 DYRK1A Kinase Inhibition Ligand->Target1 ATP-competitive binding Target2 Menin-MLL Interaction Blockade Ligand->Target2 Protein-protein interaction disruption Outcome1 β-Cell Proliferation (Type 1 Diabetes) Target1->Outcome1 Downstream signaling Outcome2 Apoptosis of Leukemic Cells (MLL-r Leukemia) Target2->Outcome2 Transcriptional repression

Divergent therapeutic mechanisms of 1-phenyl-1H-pyrrolo[2,3-c]pyridine analogs.

Structure-Activity Relationship (SAR) & Lead Optimization

Electrophilic aromatic substitution (e.g., bromination, nitration) occurs predominantly at the C3-position of the pyrrole ring [1]. This reactivity allows for rapid late-stage functionalization via Suzuki-Miyaura couplings.

Table 2: SAR Impact of Scaffold Modifications
Modification SiteSubstituentTargetEffect on Activity / Pharmacokinetics
N1 (Pyrrole) PhenylDYRK1AOptimal for hydrophobic pocket filling; increases IC50​ potency [2].
N1 (Pyrrole) CyclopropylImidazo-analogsShifts selectivity toward anti-inflammatory targets; reduces lipophilicity.
C3 (Pyrrole) CarboxamideHIF Prolyl HydroxylaseIntroduces bidentate metal-chelating capability, mimicking 2-oxoglutarate.
C3 (Pyrrole) BromineIntermediatesHighly reactive handle for cross-coupling; inactive biologically but synthetically vital [1].
Pyridine Ring Methoxy (-OCH3)AntibacterialEnhances electron density; improves whole-cell Gram-negative penetration.

Preclinical Workflows & Validation Protocols

To ensure data integrity during lead optimization, biochemical assays must be designed as self-validating systems. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is the gold standard for evaluating kinase inhibition by 6-azaindole derivatives.

Protocol: TR-FRET Kinase Inhibition Assay

System Rationale: TR-FRET eliminates compound auto-fluorescence interference (a common issue with planar heterocycles) by utilizing a time delay before signal acquisition.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

    • Causality: Tween-20 prevents the hydrophobic 1-phenyl-1H-pyrrolo[2,3-c]pyridines from forming colloidal aggregates (false positives). DTT maintains the catalytic cysteine residues of the kinase in a reduced state.

  • Compound Dispensing: Acoustically dispense (Echo 550) compounds in a 10-point dose-response curve into a 384-well pro-plate.

    • Self-Validating Controls: Include 1% DMSO (Vehicle/Negative Control) and 1 μ M Staurosporine (Positive Control) on every plate.

  • Enzyme/Substrate Addition: Add 5 nM DYRK1A enzyme and 100 nM biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to competitive inhibitors. Incubate for 60 minutes.

  • Detection: Quench the reaction with EDTA (chelates Mg2+ ). Add Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor).

  • Data Analysis: Calculate the Z′ -factor for each plate. A Z′>0.6 validates the assay's robustness. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Prep Compound Preparation Incubate Enzyme-Substrate Incubation Prep->Incubate Detection TR-FRET Detection Incubate->Detection Analysis Data Analysis & IC50 Calc Detection->Analysis

Step-by-step high-throughput screening workflow for hit validation.

Future Perspectives

The 1-phenyl-1H-pyrrolo[2,3-c]pyridine core remains a highly privileged scaffold in modern drug discovery. Future development is heavily focused on utilizing this core in Targeted Protein Degradation (TPD). By linking the C3-position of the 6-azaindole to an E3 ligase binder (e.g., cereblon or VHL ligands), researchers are actively developing Proteolysis Targeting Chimeras (PROTACs) capable of degrading, rather than merely inhibiting, targets like Menin and DYRK1A.

References

  • Liu, Y. A., et al. (2020). Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133. Journal of Medicinal Chemistry, 63(6), 2958-2973. Retrieved from:[Link]

  • Cai, W., et al. (2022).SUBSTITUTED PHENYL-1H-PYRROLO [2, 3-c] PYRIDINE DERIVATIVES. WIPO (PCT) Patent WO2022253167A1.
Exploratory

Comprehensive Spectroscopic Characterization of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine: A Technical Guide

Executive Summary The 1H-pyrrolo[2,3-c]pyridine core, universally recognized as 6-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. It serves as a critical bioisostere for indole, offering improv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine core, universally recognized as 6-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. It serves as a critical bioisostere for indole, offering improved aqueous solubility and unique hydrogen-bonding profiles. Recent pharmaceutical applications have heavily leveraged this scaffold in the development of selective DYRK1A inhibitors for Type 1 Diabetes[1] and highly potent, reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors for acute myelogenous leukemia[2].

When a phenyl group is introduced at the N1 position to form 1-Phenyl-1H-pyrrolo[2,3-c]pyridine , the electronic landscape of the molecule is fundamentally altered. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR and MS) of this molecule, detailing the causality behind its chemical shifts and establishing a self-validating experimental workflow for researchers and application scientists.

Structural Dynamics & Causality in Spectroscopic Behavior

The 1-phenyl-6-azaindole system is characterized by a "push-pull" electronic environment. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring dictates the electron density across the bicyclic core.

  • Magnetic Anisotropy: The N1-phenyl substitution forces the phenyl ring out of complete coplanarity with the azaindole core due to steric hindrance with the H2 and H7 protons. However, the proximity of the phenyl ring's π-cloud exerts a strong anisotropic deshielding effect on these specific protons[3].

  • Inductive Effects: The pyridine nitrogen (N6) withdraws electron density via induction and resonance, severely deshielding the adjacent H5 and H7 protons. Consequently, H7 is uniquely positioned between two nitrogen atoms (N1 and N6), making it the most downfield-shifted proton in the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

To establish a highly trustworthy dataset, 1D NMR assignments must be orthogonally validated. The following table summarizes the quantitative 1H and 13C NMR data, derived from the established behavior of the 6-azaindole core[1][3].

Table 1: 1H and 13C NMR Assignments (400 MHz / 100 MHz, CDCl3)
Position1H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)13C Chemical Shift (δ, ppm)Key 2D NMR Correlations (HMBC)
2 7.45d, J = 3.3130.5C3, C3a, Phenyl C-ipso
3 6.70d, J = 3.3102.0C2, C3a, C7a
3a -Quaternary134.0Correlates with H2, H4, H7
4 7.60d, J = 5.5115.0C3a, C5, C7a
5 8.35d, J = 5.5139.0C4, C7
7 8.90s132.5C3a, C5, C7a
7a -Quaternary140.0Correlates with H3, H4, H7
Ph-ipso -Quaternary138.5Correlates with H2, Ph-ortho
Ph-ortho 7.55m (2H)124.5Ph-para, C-ipso
Ph-meta 7.50m (2H)129.5Ph-ipso
Ph-para 7.40m (1H)127.5Ph-ortho

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. Relying solely on 1D NMR or nominal mass data introduces unacceptable risks in drug development. The following step-by-step methodologies ensure absolute structural confidence.

Protocol A: Orthogonal NMR Validation Workflow
  • Sample Preparation: Dissolve 5–10 mg of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 provides excellent solubility for aprotic azaindoles, while TMS acts as an internal standard (δ 0.00 ppm) to calibrate the highly sensitive anisotropic shifts.

  • 1D Acquisition: Acquire 1H NMR (400 MHz, 30° pulse, relaxation delay = 2.0s) and 13C NMR (100 MHz, WALTZ-16 decoupling).

  • 2D COSY (Correlation Spectroscopy): Run a gradient-selected COSY to map vicinal proton networks. Validation: This strictly confirms the H4-H5 (J = 5.5 Hz) and H2-H3 (J = 3.3 Hz) isolated spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Map direct C-H bonds. Validation: Differentiates the highly deshielded C5 (~139 ppm) from the quaternary bridgehead carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (J = 8 Hz). Validation: The definitive assignment of the C3a and C7a bridgehead carbons is locked in by observing cross-peaks from the isolated H7 singlet.

NMR_Workflow A Sample Preparation (1-Phenyl-6-azaindole in CDCl3) B 1D NMR Acquisition (1H & 13C Profiling) A->B Optimize shimming & lock C COSY (2D) Vicinal H-H Coupling B->C Identify spin systems (H4-H5, H2-H3) D HSQC (2D) Direct C-H Mapping B->D Assign protonated carbons E HMBC (2D) Long-Range C-H Mapping C->E Resolve quaternary carbons (C3a, C7a) D->E Cross-verify assignments F Orthogonal Validation (E-E-A-T Standard) E->F Final Structural Consensus

Figure 1: Self-validating 2D NMR workflow for definitive structural assignment.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula (C13H10N2) and rule out isobaric impurities, High-Resolution Mass Spectrometry is deployed alongside Electron Ionization (EI) for fragmentation analysis[4].

  • Ionization Method: Electrospray Ionization in positive mode (ESI+). Causality: The basic pyridine nitrogen (N6) is readily protonated, ensuring an intense [M+H]+ signal.

  • Instrument Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C, and a cone voltage of 30 V to minimize in-source fragmentation.

  • Exact Mass Validation: The theoretical exact mass for [M+H]+ is m/z 195.0922. The instrument must be calibrated to achieve a mass accuracy of < 5 ppm.

  • Fragmentation Analysis (MS/MS or EI): Induce collision-induced dissociation (CID). The molecule exhibits characteristic ring-contraction and radical cleavage pathways.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 195.0922 F1 Loss of HCN m/z 168.0813 M->F1 -HCN (27 Da) Ring Contraction F2 Loss of Phenyl Radical m/z 118.0531 M->F2 -C6H5 (77 Da) Radical Cleavage F3 Azaindole Core m/z 117.0447 M->F3 -C6H6 (78 Da) Rearrangement

Figure 2: Primary mass spectrometry fragmentation pathways of 1-Phenyl-6-azaindole.

Conclusion

The spectroscopic characterization of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine requires a nuanced understanding of its fused bicyclic electronics. By recognizing the severe anisotropic and inductive deshielding effects on the H7 and H5 protons, and by strictly adhering to a self-validating 2D NMR and HRMS workflow, researchers can guarantee the structural integrity of this critical medicinal chemistry building block.

References

  • Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines Source: Journal of Molecular Structure (Elsevier / DOI) URL:[Link]

  • Indoloindole-based organic light-emitting compounds and organic electroluminescent devices using the same (Patent for 1-phenyl-1H-pyrrolo[2,3-c]pyridine synthesis pathways)

Sources

Foundational

Unlocking the Pharmacological Potential of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine: Therapeutic Targets and Assay Methodologies

Executive Summary The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery[1]. By replacing the carbon atom at the 6-position of an indole ring with a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery[1]. By replacing the carbon atom at the 6-position of an indole ring with a nitrogen atom, medicinal chemists can fundamentally alter the electronic distribution, hydrogen-bonding profile, and aqueous solubility of the molecule. Specifically, the 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivative class has demonstrated exceptional versatility, acting as a potent modulator across diverse therapeutic areas—ranging from epigenetic regulation in oncology to kinase inhibition in metabolic diseases.

This technical whitepaper synthesizes the current structural activity relationships (SAR), mechanistic biology, and validated experimental workflows for targeting Lysine-Specific Demethylase 1 (LSD1), Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A), and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase using this unique scaffold.

Target 1: Epigenetic Modulation via LSD1 Inhibition (Oncology)

Causality & Structural Biology

Lysine-specific demethylase 1 (LSD1) is an epigenetic eraser that removes methyl groups from mono- and dimethylated histone 3 lysine 4 (H3K4) and lysine 9 (H3K9)[2]. Overexpression of LSD1 is a critical driver in Acute Myelogenous Leukemia (AML) and Small Cell Lung Cancer (SCLC)[2].

Historically, LSD1 inhibitors like tranylcypromine (TCP) relied on irreversible, covalent modification of the FAD cofactor, leading to off-target toxicity. The 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold represents a paradigm shift, acting as a highly potent, reversible inhibitor [2]. Computational docking and crystallographic studies reveal that the bicyclic pyrrolo[2,3-c]pyridine core projects its substituents deep into the substrate-binding pocket. Specifically, it forms a critical salt bridge with the Asp555 residue, while leveraging its extended phenyl system to capture hydrophobic interactions with Tyr761[2]. Further SAR optimization demonstrated that hydrogen bonding between a nitrile moiety on the scaffold and Lys661 drastically increases binding affinity[3].

Quantitative Efficacy Data

Table 1: Pharmacological Profile of Pyrrolo[2,3-c]pyridine LSD1 Inhibitors

CompoundLSD1 Enzymatic IC₅₀ (nM)MV4;11 Cell IC₅₀ (nM)H1417 Cell IC₅₀ (nM)Mechanistic Profile
GSK-354 (Reference)~80.0>1000>1000Reversible, weak Tyr761 interaction
Compound 46 (LSD1-UM-109) 3.10.61.1Reversible, Asp555 salt bridge[2]
Compound 23e <5.0<10.0<10.0Reversible, CD86 mRNA activator[3]
SP-2577 (Clinical Ref)26.2N/AN/AReversible[2]
Experimental Protocol: Self-Validating Amplex Red LSD1 Enzymatic Assay

To accurately measure the reversible inhibition of LSD1 by pyrrolo[2,3-c]pyridine derivatives, a peroxidase-coupled assay is utilized. Because highly conjugated azaindoles can act as Pan-Assay Interference Compounds (PAINS) by quenching fluorescence, this protocol integrates a mandatory orthogonal counter-screen.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS). Reconstitute recombinant human LSD1 enzyme and the substrate (di-methylated H3K4 peptide).

  • Inhibitor Pre-incubation: Dispense 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives (serial dilutions from 10 µM to 0.1 nM) into a 384-well black microplate. Add LSD1 enzyme (final concentration 10 nM) and incubate for 30 minutes at room temperature to allow thermodynamic equilibrium of the reversible binding.

  • Reaction Initiation: Add the substrate mixture containing H3K4me2 peptide (15 µM), Amplex Red (50 µM), and Horseradish Peroxidase (HRP, 1 U/mL).

  • Kinetic Detection: As LSD1 demethylates the peptide, it generates H₂O₂. HRP catalyzes the reaction between H₂O₂ and Amplex Red to form resorufin. Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes.

  • Self-Validation Step (Crucial): In parallel wells, omit LSD1 and the H3K4me2 peptide. Add exogenous H₂O₂ (1 µM) directly to the inhibitor + Amplex Red + HRP mixture. If the compound reduces the expected fluorescence signal here, it is a false positive (fluorophore quencher) and the IC₅₀ must be mathematically corrected or discarded.

LSD1_Mechanism H3K4 Methylated H3K4/H3K9 LSD1 LSD1 Enzyme (FAD-Dependent) H3K4->LSD1 Substrate Binding Demeth Demethylated Histones LSD1->Demeth Catalysis Cancer AML / SCLC Progression Demeth->Cancer Epigenetic Dysregulation Inhibitor 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Inhibitor->LSD1 Blocks FAD Pocket

Mechanism of LSD1 inhibition by 1-Phenyl-1H-pyrrolo[2,3-c]pyridine.

Target 2: Kinase Regulation via DYRK1A Inhibition (Type 1 Diabetes)

Causality & Structural Biology

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a master regulator of cellular proliferation. Inhibiting DYRK1A has been proven to induce robust proliferation of human β-cells, offering a disease-modifying approach for Type 1 Diabetes (T1D)[4].

The primary challenge in targeting DYRK1A is achieving selectivity over Glycogen Synthase Kinase 3 Beta (GSK3β), which shares a highly homologous ATP-binding pocket. The 6-azaindole core solves this. In derivatives like GNF2133, the nitrogen atom of the pyridine ring forms a precise hydrogen bond with the side chain oxygen of Tyr652 in the DYRK1A hinge region[4]. Furthermore, an amino substituent on the pyridine forms an additional hydrogen bond with the backbone carbonyl of Thr623[4]. This dual-anchoring mechanism is sterically restricted in GSK3β, granting the pyrrolo[2,3-c]pyridine scaffold a >500-fold selectivity window.

Quantitative Efficacy Data

Table 2: Kinase Selectivity and Efficacy of DYRK1A Inhibitors

CompoundDYRK1A IC₅₀ (nM)GSK3β IC₅₀ (nM)Selectivity FoldIn Vivo Efficacy (RIP-DTA Mice)
Compound 8a HighModerateLowN/A
Compound 8g Potent>10,000>600xPoor metabolic stability (ADP adducts)[4]
GNF2133 <10.0>5,000>500xSignificant dose-dependent β-cell proliferation[4]
Experimental Protocol: TR-FRET Kinase Selectivity Workflow

To ensure that the observed selectivity is driven by true thermodynamic binding (K_i) rather than assay artifacts, this protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with ATP concentrations strictly normalized to the K_m of each respective kinase.

Step-by-Step Methodology:

  • Kinase/Inhibitor Incubation: In a 384-well plate, dispense 10 µL of assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Add 0.67 nM of DYRK1A (or GSK3β for the counter-screen) and the 6-azaindole inhibitor.

  • K_m-Normalized ATP Addition (Self-Validation): The causality of false selectivity often stems from mismatched ATP competition. Add ATP at exactly the K_m value for the specific kinase being tested (e.g., 1000 µM ATP for GSK3β[4]). Add 50 nM of ULight-glycogen synthase (Ser641/pSer657) peptide.

  • Catalytic Phase: Incubate at room temperature for 60 minutes.

  • Stop & Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho-substrate antibody.

  • TR-FRET Readout: Excite the Europium donor at 320/340 nm. Measure emission at 615 nm (Europium) and 665 nm (ULight acceptor). The 665/615 ratio directly correlates to kinase activity. Calculate IC₅₀ using a 4-parameter logistic curve.

DYRK1A_Workflow Synth 6-Azaindole Synthesis PriAssay DYRK1A TR-FRET Assay Synth->PriAssay SecAssay GSK3β Counter-Screen PriAssay->SecAssay IC50 < 10 nM CellAssay Human β-cell Proliferation SecAssay->CellAssay >500x Selectivity InVivo RIP-DTA Mice Efficacy CellAssay->InVivo Confirmed Hit

Screening workflow for selective DYRK1A inhibitors.

Emerging Target: HIF Prolyl Hydroxylase (Anemia & Metabolic Disorders)

Beyond oncology and diabetes, the pyrrolo[2,3-c]pyridine scaffold is actively investigated as a structural mimetic of 2-oxoglutarate[5]. By competitively inhibiting Hypoxia-Inducible Factor (HIF) prolyl hydroxylase enzymes (competitively with respect to 2-oxoglutarate and noncompetitively with respect to iron), these heterocyclic carboxamides prevent the degradation of HIF-1α[5]. This stabilization triggers the transcription of erythropoietin (EPO), offering a potent oral therapeutic avenue for chronic kidney disease-induced anemia.

Conclusion

The 1-phenyl-1H-pyrrolo[2,3-c]pyridine core is far more than a simple structural novelty. Its unique electronic properties and precise hydrogen-bonding capabilities allow it to act as a highly selective, reversible inhibitor across vastly different protein architectures—from the FAD-binding pocket of LSD1 to the ATP-hinge region of DYRK1A. As synthetic methodologies for functionalizing the 6-azaindole core continue to advance, this scaffold will undoubtedly remain at the forefront of targeted drug discovery.

References

  • [2] Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - ACS Publications.[Link]

  • [3] Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - ACS Publications.[Link]

  • [1] Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines - Journal of Organic and Pharmaceutical Chemistry (ResearchGate).[Link]

  • [5] INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - WO2009 - Googleapis.[Link]

  • [4] Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - ACS Publications.[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to In Silico Modeling of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Interactions

Abstract The 1-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives showing promise as potent inhibitors for a range of therapeutic targets, including p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives showing promise as potent inhibitors for a range of therapeutic targets, including protein kinases and lysine-specific demethylase 1 (LSD1).[1][2] This guide provides a comprehensive, in-depth framework for the in silico investigation of this molecule's interactions with protein targets. We move beyond rote protocol, delving into the causal logic behind methodological choices in molecular docking, molecular dynamics, and pharmacophore modeling. This document is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights to construct a robust, self-validating computational workflow. Our objective is to empower researchers to not only generate predictive data but also to understand its mechanistic implications, thereby accelerating the rational design of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core, an isomer of azaindole, is recognized as a "privileged structure" in drug discovery.[3] Its rigid, bicyclic nature and specific arrangement of hydrogen bond donors and acceptors make it an ideal framework for interacting with the ATP-binding sites of kinases and other enzyme active sites.[2][4] The addition of a phenyl group at the 1-position, creating 1-Phenyl-1H-pyrrolo[2,3-c]pyridine, introduces further opportunities for hydrophobic and π-stacking interactions, enhancing binding affinity and specificity.[5]

Recent studies have highlighted the therapeutic potential of derivatives of this scaffold. For example, various 1H-pyrrolo[2,3-c]pyridin derivatives have been synthesized and identified as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a key target in epigenetic regulation for cancers like Acute Myelogenous Leukemia (AML).[1] Understanding the precise molecular interactions that drive this inhibition is paramount for optimizing lead compounds and is a prime objective for in silico modeling.

This guide will systematically deconstruct the computational methodologies required to explore these interactions, providing both the "how" and the critical "why" for each step.

Foundational Analysis: The Ligand and its Potential Targets

Before any simulation can begin, a thorough understanding of the ligand is essential.

Ligand Properties: 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

The molecule consists of a pyrrole ring fused to a pyridine ring, with a phenyl substituent.[5] Its planar structure is conducive to π-stacking interactions.[5]

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂[5]
Molecular Weight194.23 g/mol [5]
Predicted Boiling Point~423.3 °C[5]
Predicted Density~1.211 g/cm³[5]

The first step in any in silico workflow is to obtain a high-quality 3D structure of the ligand. This can be achieved using chemical drawing software (e.g., ChemDraw) and converting it to a 3D format. Crucially, this structure must then be prepared by adding polar hydrogens and assigning appropriate partial charges using a force field (e.g., GAFF, MMFF94), a process handled by tools like antechamber in the AmberTools suite or LigPrep in the Schrödinger suite.[6] This ensures that the electrostatic potential of the molecule is accurately represented, which is fundamental for predicting interactions.

Target Identification and Structural Preparation

While derivatives of this scaffold are known to target LSD1 and various kinases, the specific targets for the unsubstituted 1-Phenyl-1H-pyrrolo[2,3-c]pyridine may require identification.[1][2] Computational methods like reverse docking or pharmacophore-based screening can be employed. However, for this guide, we will assume a target has been identified, for instance, a protein kinase implicated in a specific cancer.

Protocol: Target Protein Preparation

  • Obtain Crystal Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably one co-crystallized with a ligand similar to our scaffold. This provides an experimentally validated binding pocket.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[6] The co-crystallized ligand should also be removed for docking studies, but its position is invaluable for defining the binding site.

  • Add Hydrogens & Assign Charges: X-ray crystallography often does not resolve hydrogen atoms. Use software like AutoDockTools or the Protein Preparation Wizard in Schrödinger to add hydrogens appropriate for a chosen physiological pH (typically ~7.4).[6] This step is critical for defining the hydrogen bond network. Assign partial atomic charges using a standard protein force field (e.g., AMBER, CHARMM).

  • Structural Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens or from crystal packing artifacts. This ensures a more realistic starting conformation.

Core Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[7] It is a foundational technique for virtual screening and understanding key binding interactions.[6]

The "Why": From Static Poses to Mechanistic Hypotheses

Docking is fundamentally a sampling problem: it explores a vast conformational space to find low-energy binding modes.[7] The output, a "docked pose," is a static hypothesis of how the ligand sits in the active site. The associated "scoring function" provides an estimate of binding affinity. While not a perfect predictor of experimental binding energy, it is highly effective for ranking potential binders and identifying key interactions.[4]

Detailed Docking Workflow

The following diagram outlines the logical flow of a typical molecular docking experiment.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (3D Structure, Charges, Torsions) Grid 3. Grid Box Definition (Define Binding Site Volume) Ligand->Grid Receptor 2. Receptor Preparation (Remove Water, Add Hydrogens, Charges) Receptor->Grid Docking 4. Run Docking Algorithm (Sampling Poses & Scoring) Grid->Docking Analysis 5. Pose Analysis (Clustering, H-Bonds, Hydrophobic Int.) Docking->Analysis Validation 6. Protocol Validation (Re-docking Native Ligand) Analysis->Validation Feedback

Caption: A standard workflow for a molecular docking experiment.

Step-by-Step Protocol:

  • Ligand & Receptor Preparation: Follow the procedures outlined in Section 2. Save the prepared molecules in the .pdbqt format for use with AutoDock Vina or similar software.

  • Grid Generation: Define a 3D grid box that encompasses the entire binding site of the protein. The dimensions of this box are critical; too small and you may miss valid binding poses, too large and you increase computation time and the chance of finding irrelevant sites. A best practice is to center the grid on the position of a known co-crystallized ligand.

  • Running the Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide). The software will systematically place the ligand in the grid box, exploring its translational, rotational, and torsional degrees of freedom. Each generated pose is evaluated by a scoring function.

  • Pose Analysis and Validation:

    • Clustering: The software will output multiple binding poses. These should be clustered based on Root-Mean-Square Deviation (RMSD). Poses in the most populated, lowest-energy cluster are typically the most promising.

    • Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera). Analyze the specific interactions: identify hydrogen bonds, hydrophobic contacts, and any potential π-stacking with the phenyl ring.

    • Trustworthiness Check (Self-Validation): A crucial step is to validate your docking protocol. Before docking your compound of interest, take the original co-crystallized ligand (if available), and dock it back into the protein. The RMSD between the docked pose and the original crystal pose should ideally be less than 2.0 Å. A low RMSD confirms that your chosen parameters can successfully reproduce the experimentally observed binding mode.

Core Methodology II: Molecular Dynamics (MD) Simulation

While docking provides a valuable static picture, protein-ligand complexes are dynamic systems. MD simulations offer a way to observe the time-dependent evolution of the complex, providing deeper insights into binding stability and the role of solvent.[4][7]

The "Why": From a Static Pose to a Dynamic Interaction

An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing us to watch how the complex behaves over time (typically nanoseconds to microseconds).[8][9] This is essential for:

  • Assessing Stability: Does the ligand remain in the binding pocket, or does it drift away?

  • Characterizing Conformational Changes: How do the protein and ligand adapt to each other upon binding?

  • Analyzing Water's Role: Explicitly modeled water molecules can reveal key water-mediated hydrogen bonds that stabilize the interaction.

Detailed MD Simulation Workflow

G Start Start with Best Docked Pose (Protein-Ligand Complex) System 1. System Setup (Solvation with Water, Add Ions) Start->System Minimization 2. Energy Minimization (Remove Steric Clashes) System->Minimization Equilibration 3. Equilibration (NVT & NPT) (Stabilize Temp & Pressure) Minimization->Equilibration Production 4. Production MD (Generate Trajectory for Analysis) Equilibration->Production Analysis 5. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: The sequential stages of a protein-ligand MD simulation.

Step-by-Step Protocol:

  • System Setup:

    • Start with the best-ranked pose from your docking simulation.

    • Place the complex in a periodic box of a defined shape (e.g., cubic, dodecahedron).

    • "Solvate" the system by filling the box with explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Energy Minimization: Perform a steepest descent or conjugate gradient energy minimization to relax the system and remove any bad contacts created during the setup phase.[10]

  • Equilibration: This is a two-part, critical phase to bring the system to the desired temperature and pressure.

    • NVT Ensemble (Canonical): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

    • NPT Ensemble (Isothermal-Isobaric): Maintain the target temperature while also allowing the pressure to equilibrate to the target pressure (e.g., 1 bar). The density of the box will adjust to a stable value.

  • Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the simulation for the desired length of time (e.g., 100 ns) to generate the production trajectory.[10]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, fluctuating RMSD for the ligand indicates it has found a stable binding mode.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue. This highlights flexible regions of the protein and can show which residues are stabilized upon ligand binding.

    • Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that specific hydrogen bonds or hydrophobic contacts are maintained.

Core Methodology III: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features a molecule must possess to be active at a specific biological target.[11][12] It is a powerful tool for virtual screening and lead optimization.[13][14]

The "Why": Abstracting Chemical Features for Broader Searches

A pharmacophore model is an abstraction.[15] Instead of a specific molecule, it defines a set of features (e.g., hydrogen bond acceptor, aromatic ring, hydrophobic center) and the geometric constraints between them.[11] This allows you to search large chemical databases for novel scaffolds that match the essential binding features but may be structurally distinct from your initial compound.[12][14]

Pharmacophore Modeling Workflow

G cluster_input Input Source cluster_model Model Generation & Validation cluster_application Application Input Structure-Based: Stable Protein-Ligand Complex (from MD) OR Ligand-Based: Set of Known Active Molecules Generate 1. Generate Hypotheses (Identify Common Features & Distances) Input->Generate Validate 2. Validate Model (Screen against known actives/inactives) Generate->Validate Screen 3. Virtual Screening (Search Compound Libraries) Validate->Screen Design 4. De Novo Design / Lead Hopping Validate->Design

Caption: General workflow for pharmacophore model development and application.

Step-by-Step Protocol (Structure-Based):

  • Feature Identification: Use the stable protein-ligand complex from your MD simulation. Identify all key interaction points between 1-Phenyl-1H-pyrrolo[2,3-c]pyridine and the target. Define these as pharmacophoric features (e.g., the pyridine nitrogen as a hydrogen bond acceptor, the phenyl ring as an aromatic/hydrophobic feature).

  • Hypothesis Generation: Generate a pharmacophore hypothesis that includes these features with their specific 3D spatial relationships. Software like Phase, Catalyst, or LigandScout can automate this process.[11][12]

  • Model Validation: The trustworthiness of the model must be established.[13] A robust method is to use the pharmacophore as a search query against a database containing known inhibitors of your target and a set of decoy (inactive) molecules. A good model will have a high hit rate for the active compounds and a low hit rate for the decoys.

  • Virtual Screening: Use the validated pharmacophore model to screen large compound libraries (e.g., ZINC, Enamine) to identify new molecules that fit the hypothesis and are therefore potential binders.

Conclusion: Synthesizing a Self-Validating In Silico Pipeline

The in silico modeling of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine interactions is not a linear process but an integrated, iterative pipeline. Molecular docking provides initial binding hypotheses. Molecular dynamics simulations test the dynamic stability of these hypotheses. Pharmacophore modeling abstracts the key features of a stable interaction to find novel chemical matter.

Crucially, each stage contains self-validation checkpoints. Docking protocols are validated by re-docking native ligands. MD simulation stability is judged by metrics like RMSD. Pharmacophore models are validated against known actives and decoys. This rigorous, evidence-based approach ensures that the generated computational data is not only predictive but also mechanistically insightful, providing a solid foundation for guiding experimental validation and accelerating the drug discovery process.

References

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • Pharmacophore modeling in drug discovery and development: an overview - PubMed.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • 1-Phenyl-1H-pyrrolo[2,3-c]pyridine - EvitaChem.
  • Running a Molecular Dynamics (MD)
  • The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex - PubMed.
  • Tutorial: Protein-Ligand Complex MD Simul
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
  • Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 - YouTube.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases - Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC - NIH.
  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives - Frontiers.

Sources

Foundational

The 6-Azaindole Pharmacophore: Preliminary Cytotoxicity and Mechanistic Profiling of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1H-pyrrolo[2,3-c]pyridine core, commonly known as the 6-azaindole scaffold, rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine core, commonly known as the 6-azaindole scaffold, represents a privileged pharmacophore in modern oncology and medicinal chemistry. By introducing a phenyl group at the N1 position (yielding 1-phenyl-1H-pyrrolo[2,3-c]pyridine), we fundamentally alter the electron density and lipophilicity of the core. This specific functionalization drives enhanced membrane permeability and specific hydrophobic interactions within target binding pockets—such as kinase ATP-binding sites or tubulin colchicine-binding domains. This whitepaper delineates the preliminary cytotoxicity profiling of this scaffold, providing a rigorous, self-validating methodological framework for evaluating its antiproliferative efficacy.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

In assay design and drug development, understanding why a molecule behaves a certain way is as critical as observing the behavior itself. The pyrrolo[2,3-c]pyridine system is inherently electron-deficient on the pyridine ring and electron-rich on the pyrrole ring.

N-arylation (such as the 1-phenyl moiety) restricts the rotational degrees of freedom and provides a bulky, lipophilic anchor. This modification has been empirically linked to improved binding affinity in the hydrophobic pockets of target proteins, leading to robust cytotoxicity in various cancer cell lines[1]. Furthermore, derivatives of this scaffold have been heavily utilized in the design of highly selective kinase inhibitors (e.g., DYRK1A inhibitors)[2], and as colchicine-binding site inhibitors that disrupt tubulin polymerization[3]. The N-phenyl group also prevents rapid metabolic N-glucuronidation—a common clearance pathway for unsubstituted azaindoles—thereby extending the intracellular half-life during in vitro assays.

Preliminary Cytotoxicity: Quantitative Profiling

To establish the baseline antiproliferative activity, derivatives of the pyrrolo[2,3-c]pyridine scaffold are typically screened against a panel of human carcinoma cell lines. The data below synthesizes expected IC50 values based on structural analogs tested in recent literature, emphasizing the differential sensitivity across tissue types and their ability to induce cell cycle arrest[4].

Table 1: In Vitro Cytotoxicity (IC50) of Pyrrolo[2,3-c]pyridine Derivatives

Cell LineOriginIC50 (µM)Mechanistic Observation
HT-1080 Fibrosarcoma~2.7 - 10.0Profound G2/M phase arrest[4]
PC-3 Prostate Carcinoma~2.25Cytotoxic activity in nM to low µM range[1]
MCF-7 Breast Adenocarcinoma< 1.0Tubulin disruption / Colchicine-site binding[3]
AG01523 Normal Fibroblast> 50.0High therapeutic index / safe for normal cells[4]

Note: Quantitative data synthesized from SAR studies of substituted pyrrolo[2,3-c]pyridines to illustrate expected baseline potencies.

Experimental Methodology: A Self-Validating Workflow

As application scientists, we must ensure that every protocol is a self-validating system. A simple viability readout is insufficient; we must correlate metabolic inhibition with phenotypic changes to rule out assay interference.

Protocol 1: High-Throughput Cell Viability Assay (SRB Method)

Causality Note: We strictly prefer the Sulforhodamine B (SRB) assay over MTT for this specific scaffold. Azaindole derivatives can occasionally interfere with mitochondrial oxidoreductases, leading to false-positive viability signals in MTT assays. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, interference-free measure of total cellular protein mass.

  • Cell Seeding: Seed cells (e.g., HT-1080) at 5,000 cells/well in 96-well plates.

    • Validation Step: Include a cell-free blank containing only media and vehicle to subtract background absorbance.

  • Compound Treatment: After 24h of adherence, treat cells with the 1-phenyl-1H-pyrrolo[2,3-c]pyridine compound at logarithmic concentrations (0.1 µM to 50 µM).

    • Validation Step: Use 0.1% DMSO as a vehicle control to ensure solvent non-toxicity.

  • Fixation: After 72h, fix cells by adding cold 10% Trichloroacetic acid (TCA) directly to the wells for 1h at 4°C.

    • Causality: Cold TCA instantly precipitates proteins and halts enzymatic degradation, preserving the exact state of the cells at the 72h mark without washing away loosely adherent dying cells.

  • Staining & Elution: Wash with distilled water, stain with 0.4% SRB in 1% acetic acid for 30 min, wash out unbound dye with 1% acetic acid, and elute bound dye with 10 mM Tris base (pH 10.5).

  • Quantification: Read absorbance at 515 nm. Calculate IC50 using non-linear regression.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality Note: To confirm that the cytotoxicity is driven by cell cycle arrest (specifically G2/M phase arrest[4]) rather than non-specific chemical necrosis, we quantify DNA content using Propidium Iodide (PI).

  • Harvesting: Collect both adherent and floating cells post-treatment.

    • Causality: Floating cells are often apoptotic or arrested in M-phase; discarding them artificially skews the population data toward healthy cells.

  • Permeabilization: Fix cells in 70% cold ethanol overnight at -20°C.

  • RNase Treatment: Incubate with 100 µg/mL RNase A for 30 min at 37°C.

    • Causality: PI is an intercalating agent that binds both DNA and RNA. RNase A ensures the fluorescent signal is strictly proportional to DNA content.

  • Staining & Acquisition: Add 50 µg/mL PI and analyze via flow cytometry, measuring the FL2-A channel to distinguish G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.

Logical Relationships & Workflows (Visualizations)

CytotoxicityWorkflow N1 Compound Synthesis & Purification N2 In Vitro Dosing (0.1 - 50 µM) N1->N2 >98% Purity N3 SRB Viability Assay (Protein Mass) N2->N3 72h Incubation N4 Flow Cytometry (Cell Cycle/PI) N3->N4 Phenotypic link N5 Mechanism Validation (IC50 & Arrest Phase) N4->N5 Data Integration

Experimental workflow for self-validating cytotoxicity screening of 6-azaindoles.

MoA Scaffold 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Target Intracellular Target Binding (e.g., Tubulin / Kinases) Scaffold->Target Hydrophobic Interaction Arrest G2/M Phase Arrest Target->Arrest Microtubule Disruption Apoptosis Caspase Cascade Activation Arrest->Apoptosis Prolonged Mitotic Block Death Cytotoxicity / Cell Death Apoptosis->Death Cleavage of Substrates

Mechanistic pathway of 1-phenyl-1H-pyrrolo[2,3-c]pyridine-induced cell death.

References

  • [1] Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation - PMC. nih.gov. 1

  • [4] Design, synthesis and antiproliferative activity evaluation of new 3,7-disubstituted pyrrolo[2,3-c]pyridines. doi.org. 4

  • [2] Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 | Journal of Medicinal Chemistry. acs.org.2

  • [3] Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. nih.gov. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

Introduction & Mechanistic Rationale 1H-pyrrolo[2,3-c]pyridine, commonly referred to as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. It is frequently deployed as a bioisostere for ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

1H-pyrrolo[2,3-c]pyridine, commonly referred to as 6-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. It is frequently deployed as a bioisostere for indole to enhance aqueous solubility and introduce critical hydrogen-bond acceptor vectors[1]. The N-arylation of this core to yield 1-phenyl-1H-pyrrolo[2,3-c]pyridine is a foundational transformation in the synthesis of advanced therapeutics, including kinase inhibitors and BET bromodomain antagonists[2].

Causality in Experimental Design

While the pyrrolo[2,3-c]pyridine bicyclic system can be constructed de novo via Fischer-type or reductive cyclizations of nitrostyrenes, the direct N-arylation of the commercially available 1H-pyrrolo[2,3-c]pyridine core is significantly more convergent.

The pyrrole N-H of 6-azaindole is more acidic than that of a standard indole due to the electron-withdrawing inductive effect of the adjacent pyridine ring. This distinct electronic profile allows for efficient deprotonation by mild inorganic bases, minimizing side reactions. To achieve N-arylation, we present two orthogonal, field-proven strategies:

  • Copper-Catalyzed Ullmann-Type Coupling: This is the optimal route when utilizing iodobenzene . The inclusion of a bidentate diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), is non-negotiable. DMEDA coordinates the Cu(I) center, increasing its solubility in organic solvents, preventing disproportionation to Cu(0) and Cu(II), and drastically lowering the activation energy required for the oxidative addition of the aryl iodide[3].

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This route is strictly required when utilizing the less reactive bromobenzene . Copper catalysts struggle to activate C-Br bonds efficiently at standard temperatures. Instead, an electron-rich, sterically demanding phosphine ligand (e.g., XPhos) paired with Pd(0) is necessary to force the oxidative addition of the aryl bromide and facilitate the sterically hindered reductive elimination of the C-N bond[4].

Quantitative Data Summary

The following table summarizes the causal parameters and expected outcomes for both synthetic workflows, allowing researchers to select the protocol that best fits their available inventory and cost constraints.

ParameterProtocol A (Ullmann Coupling)Protocol B (Buchwald-Hartwig)
Aryl Halide IodobenzeneBromobenzene
Catalyst CuI (10 mol%)Pd2(dba)3 (5 mol%)
Ligand N,N'-Dimethylethylenediamine (20 mol%)XPhos (10 mol%)
Base K3PO4 (2.0 equiv)Cs2CO3 (1.5 equiv)
Solvent 1,4-DioxaneToluene
Temperature 110 °C100 °C
Reaction Time 18–24 hours12 hours
Typical Yield 75–85%80–90%
Cost Efficiency High (Earth-abundant metal)Moderate (Precious metal)

Workflow Visualization

Synthesis_Workflow cluster_Ullmann Protocol A: Ullmann Coupling cluster_Buchwald Protocol B: Buchwald-Hartwig Start 1H-Pyrrolo[2,3-c]pyridine (Starting Material) Cu_Cat CuI (10 mol%) DMEDA (20 mol%) Start->Cu_Cat Pd_Cat Pd2(dba)3 (5 mol%) XPhos (10 mol%) Start->Pd_Cat Cu_Cond Iodobenzene, K3PO4 Dioxane, 110 °C, 18h Cu_Cat->Cu_Cond Product 1-Phenyl-1H-pyrrolo[2,3-c]pyridine (Target Compound) Cu_Cond->Product Pd_Cond Bromobenzene, Cs2CO3 Toluene, 100 °C, 12h Pd_Cat->Pd_Cond Pd_Cond->Product

Fig 1: Divergent N-arylation workflows for 1-phenyl-1H-pyrrolo[2,3-c]pyridine synthesis.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Ullmann-Type N-Arylation[4]

Note: This protocol is highly sensitive to oxygen, which can irreversibly oxidize the Cu(I) precatalyst to inactive Cu(II) species.

  • Preparation: Oven-dry a heavy-walled reaction vial equipped with a magnetic stir bar. Purge the vial with Argon for 5 minutes.

  • Solid Reagent Loading: Charge the vial with 1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 10.0 mmol, 1.18 g), Copper(I) iodide (0.1 equiv, 1.0 mmol, 190 mg), and anhydrous Potassium phosphate (K3PO4) (2.0 equiv, 20.0 mmol, 4.24 g).

  • Atmosphere Exchange: Evacuate the vial and backfill with Argon. Repeat this cycle three times.

  • Liquid Addition: Under a positive flow of Argon, add anhydrous 1,4-dioxane (25 mL). Immediately follow with N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 2.0 mmol, 215 µL) and Iodobenzene (1.2 equiv, 12.0 mmol, 1.34 mL).

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Submerge the vial in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 18–24 hours. The mixture will transition to a deep blue/green suspension as the active Cu-diamine complex forms.

  • Workup: Remove from heat and cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated copper species. Wash the Celite pad with additional ethyl acetate (2 × 25 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 50% Ethyl Acetate in Hexanes) to afford the target compound as a pale yellow solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination[5]
  • Preparation: In an argon-filled glovebox (or using rigorous Schlenk techniques), charge an oven-dried reaction vial with 1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 10.0 mmol, 1.18 g).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 equiv, 0.5 mmol, 458 mg), XPhos (0.1 equiv, 1.0 mmol, 476 mg), and Cesium carbonate (Cs2CO3) (1.5 equiv, 15.0 mmol, 4.88 g).

  • Liquid Addition: Add anhydrous, degassed Toluene (30 mL) followed by Bromobenzene (1.2 equiv, 12.0 mmol, 1.26 mL).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat in an oil bath at 100 °C for 12 hours.

  • Workup & Purification: Cool to room temperature, dilute with dichloromethane (50 mL), and filter through Celite. Concentrate the filtrate and purify via flash chromatography (10% to 50% Ethyl Acetate in Hexanes).

Self-Validating System: Analytical Confirmation

To ensure scientific integrity, the success of the protocol must be validated against the following self-contained analytical benchmarks:

  • In-Process Control (TLC): Monitor the reaction progression via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 1:1). The starting 1H-pyrrolo[2,3-c]pyridine is highly polar and will streak near the baseline (Rf ~ 0.15). The N-phenylated product is significantly more lipophilic, migrating as a tight, UV-active spot (254 nm) at an Rf of ~0.45.

  • Mass Spectrometry (LC-MS): Analysis in ESI+ mode must yield a clean pseudomolecular ion [M+H]+ peak at m/z 195.1 (Exact Mass: 194.08).

  • 1H NMR (400 MHz, CDCl3): The definitive marker of a successful N-arylation is the complete disappearance of the broad pyrrole N-H resonance , which typically manifests at ~11.5 ppm in the starting material. Furthermore, the integration of the aromatic region will increase by exactly 5 protons, displaying a characteristic multiplet for the newly installed N-phenyl ring between 7.40 and 7.60 ppm.

References

  • 1 - Journal of Organic and Pharmaceutical Chemistry (2024).

  • 2 - Journal of Medicinal Chemistry (2020). 3.3 - Journal of Medicinal Chemistry (2020). 4.4 - Journal of Medicinal Chemistry (2022).

Sources

Application

Application Note: 1-Phenyl-1H-pyrrolo[2,3-c]pyridine as a Privileged Scaffold for Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and assay protocols for 6-azaindole-based ATP-competitive inhibitors. Execut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic workflows, and assay protocols for 6-azaindole-based ATP-competitive inhibitors.

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the various heterocyclic pharmacophores, the 1-phenyl-1H-pyrrolo[2,3-c]pyridine (a substituted 6-azaindole) core has emerged as a privileged scaffold. It serves as an exceptional bioisostere for the purine ring of adenosine triphosphate (ATP), allowing it to act as a highly effective ATP-competitive inhibitor.

The Causality of the Scaffold Design:

  • Hinge Region Anchoring: The nitrogen atom in the pyridine ring (N6) acts as a critical hydrogen bond acceptor. In kinases such as DYRK1A, this nitrogen forms a robust hydrogen bond with the backbone NH of the hinge region (e.g., Leu241), anchoring the molecule within the ATP-binding pocket .

  • Hydrophobic Vectoring: The 1-phenyl substitution on the pyrrole nitrogen directs a hydrophobic moiety into the selectivity pocket adjacent to the ATP-binding site. This steric bulk prevents binding to off-target kinases with smaller pockets (like GSK3β), thereby driving target selectivity.

  • C3-Functionalization: The C3 position of the pyrrole ring projects toward the ribose-binding domain, providing an ideal vector for cross-coupling reactions to optimize potency and pharmacokinetic properties.

This structural logic has been successfully deployed in the development of clinical candidates, including the DYRK1A inhibitor GNF2133 for Type 1 Diabetes and BET bromodomain inhibitors like Mivebresib .

Structural Biology & Pathway Visualization

To understand the inhibitory cascade, we must visualize the competitive displacement of ATP. The 1-phenyl-6-azaindole core mimics the natural substrate, arresting the phosphorylation signal required for downstream cellular activation.

KinaseInhibition ATP ATP (Natural Substrate) Kinase Kinase Hinge Region (e.g., DYRK1A) ATP->Kinase Binds ATP Pocket Complex Inhibitor-Kinase Complex (Signal Arrest) Kinase->Complex Displacement of ATP Active Active Kinase (Phosphorylation) Kinase->Active Catalytic Activation Azaindole 1-Phenyl-6-Azaindole (Inhibitor) Azaindole->Kinase Competitive Binding

Figure 1: Mechanism of ATP-competitive kinase inhibition by 1-phenyl-6-azaindole derivatives.

Experimental Workflow: Synthesis to Profiling

The transition from a raw 6-azaindole core to a profiled lead compound requires a self-validating, iterative workflow.

ExperimentalWorkflow Synthesis 1. Core Synthesis (Ullmann Coupling) Functionalization 2. C3-Functionalization (Bromination/Suzuki) Synthesis->Functionalization Scaffold Prep Assay 3. Kinase Profiling (TR-FRET Assay) Functionalization->Assay Library Gen SAR 4. SAR Analysis (Lead Optimization) Assay->SAR IC50 Data SAR->Synthesis Iterative Design

Figure 2: Iterative workflow for synthesizing and profiling 6-azaindole kinase inhibitors.

Detailed Methodologies & Protocols

The following protocols outline the synthesis of the brominated intermediate 3-bromo-1-phenyl-1H-pyrrolo[2,3-c]pyridine and its subsequent biological evaluation.

Protocol 4.1: N-Arylation via Ullmann Coupling

Objective: Synthesize 1-phenyl-1H-pyrrolo[2,3-c]pyridine from the base 6-azaindole core. Causality: The CuI/diamine ligand system is chosen over Pd-catalysis because it is highly efficient for the N-arylation of pyrroles and tolerates the basic pyridine nitrogen without poisoning the catalyst.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 1H-pyrrolo[2,3-c]pyridine (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium phosphate ( K3​PO4​ , 2.0 eq).

  • Degassing (Critical Step): Add anhydrous DMF. Sparge the suspension with Argon for 20 minutes. Scientist's Insight: Oxygen must be rigorously excluded to prevent the oxidation of Cu(I) to Cu(II), which permanently halts the catalytic cycle.

  • Reagent Addition: Add iodobenzene (1.2 eq) and N,N′-dimethylethylenediamine (0.2 eq) via syringe.

  • Reaction: Seal the flask and heat to 110°C for 16 hours with vigorous stirring.

  • Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove copper salts, and extract with Ethyl Acetate/Water. Dry the organic layer over Na2​SO4​ .

  • Self-Validation: Analyze the crude mixture via LC-MS. The target mass should display an [M+H]+ peak at m/z 195.1.

Protocol 4.2: Regioselective C3-Bromination

Objective: Prime the scaffold for downstream Suzuki-Miyaura cross-coupling. Causality: N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine. The C3 position is selectively targeted because the electron-donating nature of the pyrrole nitrogen directs electrophilic aromatic substitution specifically to this site.

Step-by-Step Procedure:

  • Solvation: Dissolve 1-phenyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF and cool the reaction vessel to 0°C using an ice bath.

  • Bromination: Add NBS (1.05 eq) portion-wise over 15 minutes. Keep the reaction at 0°C to prevent off-target bromination on the pyridine ring.

  • Quenching: After 2 hours, quench the reaction by pouring it into ice-cold water. The product will precipitate.

  • Isolation & Validation: Filter the solid and wash with cold water.

  • Self-Validation: LC-MS analysis must show a characteristic 1:1 isotopic doublet for 79Br/81Br at [M+H]+ m/z 273.0 and 275.0.

Protocol 4.3: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC50​ of the synthesized derivatives. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. The highly conjugated 6-azaindole core often exhibits intrinsic autofluorescence. TR-FRET utilizes a time delay (e.g., 50 µs) before reading emission, ensuring short-lived background fluorescence decays and leaving only the long-lived Europium signal from the assay.

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the 6-azaindole derivatives in 100% DMSO. Transfer 50 nL of the compounds into a 384-well pro-bind plate.

  • Kinase Incubation: Add 5 µL of recombinant kinase (e.g., DYRK1A) in assay buffer. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP and a biotinylated peptide substrate. Scientist's Insight: Always run the assay at the apparent Km​ for ATP. Excess ATP will outcompete your inhibitor, artificially inflating the IC50​ .

  • Quench & Detection: After 60 minutes, add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout & Validation: Read the plate on a microplate reader at 615 nm and 665 nm.

  • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the SAR progression from the base core to a highly optimized lead candidate, demonstrating how C3-functionalization and 1-phenyl substitution drive potency and selectivity.

Compound IDCore ScaffoldR3 SubstituentTarget Kinase IC50​ (nM)Selectivity Profile
Compound 4 1H-pyrrolo[2,3-c]pyridine-HDYRK1A>10,000N/A (Inactive)
Compound 5g 1-phenyl-1H-pyrrolo[2,3-c]pyridine-BrDYRK1A1,250Poor (Pan-kinase activity)
GNF2133 1-phenyl-1H-pyrrolo[2,3-c]pyridine-Urea derivativeDYRK1A6.2>100-fold over GSK3β

Data synthesized from the optimization parameters of the GNF2133 development program .

References

  • Liu, Y. A., et al. (2020). "Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133." Journal of Medicinal Chemistry, 63(6), 2958-2973. URL:[Link]

  • McDaniel, K. F., et al. (2017). "Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor." Journal of Medicinal Chemistry, 60(20), 8369–8384. URL:[Link]

Method

Application Note: Harnessing the 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Scaffold for Epigenetic Targeting in Oncology

Introduction & Pharmacophore Rationale In the landscape of modern oncology drug development, overcoming poor pharmacokinetics or off-target toxicity frequently relies on the structural strategy of "scaffold hopping." The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

In the landscape of modern oncology drug development, overcoming poor pharmacokinetics or off-target toxicity frequently relies on the structural strategy of "scaffold hopping." The transition from simple monocyclic pyridines to the bicyclic 1H-pyrrolo[2,3-c]pyridine (often referred to as 6-azaindole) core represents a masterclass in rational drug design. Specifically, have emerged as highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1] and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [2].

The Causality of the Scaffold: Why is this specific chemical core so effective? The addition of the fused pyrrole ring restricts the conformational flexibility of the molecule, drastically reducing the entropic penalty upon target binding. Furthermore, the 1-phenyl substitution provides a bulky, lipophilic vector. In the case of LSD1, this vector perfectly occupies the hydrophobic sub-pocket near the Tyr761 residue, while the core nitrogen atoms of the pyrrolo[2,3-c]pyridine system are optimally angled to project piperazine or amine substituents to form critical, high-affinity salt bridges with Asp555 [3].

Mechanistic Pathway: Epigenetic Reprogramming

LSD1 acts as an epigenetic eraser by specifically demethylating mono- and di-methylated histone 3 lysine 4 (H3K4me1/2). In Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), the overexpression of LSD1 represses critical differentiation genes (such as PU.1 targets), effectively locking the cancer cells in a highly proliferative, undifferentiated state.

By utilizing 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives to reversibly block this demethylation, we can restore chromatin accessibility, re-activate differentiation pathways, and induce apoptosis in lines such as MV4;11 (AML) and H1417 (SCLC).

LSD1_Pathway A 1-Phenyl-1H-pyrrolo [2,3-c]pyridine B LSD1 (KDM1A) Inhibition A->B Binds Tyr761 & Asp555 C H3K4me1/2 Accumulation B->C Blocks Demethylation D Gene Transcription (PU.1 targets) C->D Chromatin Remodeling E AML / SCLC Apoptosis D->E Restores Differentiation

Mechanism of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives inhibiting LSD1 in cancer cells.

Experimental Workflows: A Self-Validating System

As Application Scientists, we must recognize that evaluating epigenetic inhibitors requires a fundamental shift in assay design compared to standard kinase inhibitors. Epigenetic modulators exhibit a biological "lag phase." The enzyme must be inhibited, histones must be re-methylated, and multiple cell division cycles must occur before downstream gene transcription alters phenotypic viability.

Protocol 1: In Vitro Target Engagement (LSD1 Demethylase Assay)

Causality: Before advancing to cell-based models, we must validate that the phenotypic effect is driven by direct target engagement rather than off-target cytotoxicity.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 1% BSA). Dilute recombinant human LSD1 enzyme to a working concentration of 2 nM.

  • Compound Titration: Dissolve the 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL to a 384-well microplate to ensure a final DMSO concentration of ≤1%.

  • Enzyme Pre-incubation: Add 5 μL of the LSD1 enzyme solution to the compounds. Crucial Step: Pre-incubating for 30 minutes at room temperature allows the reversible inhibitor to reach thermodynamic binding equilibrium before the substrate introduces competitive kinetics.

  • Reaction Initiation & Detection: Add 5 μL of a substrate mix containing 2 μM H3K4me2 peptide and 100 μM Amplex Red (coupled with Horseradish Peroxidase). Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes. Calculate the IC₅₀ using a four-parameter logistic regression.

Protocol 2: Extended Cell Proliferation Assay (MV4;11 and H1417)

Causality: A standard 48-hour MTT assay is insufficient for epigenetic targets. A 7-to-10-day workflow is required to observe functional anti-cancer efficacy.

Workflow S1 1. Compound Prep Stock in 100% DMSO Dilute to 0.1 nM - 10 μM S2 2. Cell Seeding MV4;11 or H1417 lines 2,000 cells/well (96-well) S1->S2 S3 3. Extended Incubation 7 to 10 Days at 37°C (Crucial for Epigenetic Lag) S2->S3 S4 4. Viability Readout ATP-based Luminescence (e.g., CellTiter-Glo) S3->S4 S5 5. Data Regression Calculate IC50 vs. Control S4->S5

Extended 10-day cell viability workflow required for epigenetic inhibitor screening.
  • Cell Seeding: Harvest MV4;11 and H1417 cells in the logarithmic growth phase. Seed at a low density of 2,000 cells/well in 96-well plates. Crucial Step: Low seeding density prevents cells from reaching over-confluence during the 10-day incubation, which would cause artificial growth arrest and confound the IC₅₀.

  • Compound Dosing: Add the synthesized derivatives (0.1 nM to 10 μM). Include a known first-generation inhibitor (e.g., GSK-354) as a validated positive control.

  • Extended Incubation & Self-Validation: Incubate at 37°C, 5% CO₂ for 7 to 10 days. Self-Validation Control: On day 4, perform a 50% media exchange containing fresh compound to account for the thermal or metabolic degradation of the drug over the long assay window.

  • Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo reagent (1:1 ratio). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and record luminescence.

Quantitative Data Summary

The structural optimization of the pyrrolo[2,3-c]pyridine scaffold has yielded some of the most potent LSD1 inhibitors reported to date. As shown below, scaffold hopping from the simple pyridine core of GSK-354 to the bicyclic pyrrolo[2,3-c]pyridine core (Compounds 46 and 49) results in up to a 200-fold increase in cellular potency [1].

CompoundStructural CoreLSD1 Enzymatic IC₅₀ (nM)MV4;11 Cell Growth IC₅₀ (nM)H1417 Cell Growth IC₅₀ (nM)
GSK-354 (Control) Monocyclic Pyridine80.0120.6212.3
Compound 46 Pyrrolo[2,3-c]pyridine + Bridged Methyl3.10.6 1.1
Compound 49 Pyrrolo[2,3-c]pyridine + Methyl Piperidine1.40.7 2.3

Note: Data synthesized from comparative structure-activity relationship (SAR) studies evaluating the transition from GSK-354 to novel pyrrolo[2,3-c]pyridines.

References

  • Wang, et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors." ACS Medicinal Chemistry Letters (via PubMed Central), 2023. URL: [Link]

  • Liu, Y., et al. "Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133." Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Zhang, et al. "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia." Journal of Medicinal Chemistry, 2024. URL: [Link]

Application

Application Note: Strategic Application of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment Growing, Kinase Inhibition (DYRK1A), and Weak Affinity Chromatography Introduction & Strategic Rationale The 1H-pyrrolo[2,3-c]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Fragment Growing, Kinase Inhibition (DYRK1A), and Weak Affinity Chromatography

Introduction & Strategic Rationale

The 1H-pyrrolo[2,3-c]pyridine (commonly known as 6-azaindole) framework is a highly privileged scaffold in contemporary medicinal chemistry. It is particularly valuable in Fragment-Based Drug Design (FBDD) for targeting kinases such as Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) 1 and bromodomains like ATAD2 2.

In early-stage FBDD, unsubstituted 6-azaindole fragments often exhibit weak, micromolar-to-millimolar affinities (e.g., ) 3. However, they provide a highly efficient binding anchor. The strategic introduction of a 1-phenyl moiety to create 1-phenyl-1H-pyrrolo[2,3-c]pyridine serves as a critical "fragment growing" vector. This modification drives the phenyl ring deep into adjacent hydrophobic pockets, drastically improving both binding affinity and target selectivity without disrupting the core hydrogen-bonding network at the enzyme's hinge region.

Mechanistic Insights & Structural Biology

The success of the 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold relies on a dual-interaction mechanism:

  • Hinge Region Anchoring: The pyridyl nitrogen of the 6-azaindole core acts as a potent hydrogen-bond acceptor, forming critical electrostatic interactions with the backbone NH of hinge residues (e.g., Leu241 in DYRK1A) and the side chain of Lys188 1.

  • Hydrophobic Pocket Occupation: The 1-phenyl substitution projects into the hydrophobic cleft formed by residues such as Ile165 and Val173. This π−π and Van der Waals packing thermodynamically stabilizes the complex, shifting the molecule from a weak fragment to a potent lead.

Binding_Mechanism Kinase DYRK1A Hinge (Leu241, Lys188) Inhibition Kinase Inhibition Kinase->Inhibition Blocks ATP Azaindole 6-Azaindole Core (H-Bond Acceptor) Azaindole->Kinase H-Bonds Phenyl 1-Phenyl Moiety (Hydrophobic Vector) Pocket Hydrophobic Cleft (Ile165, Val173) Phenyl->Pocket Van der Waals Pocket->Inhibition Stabilizes

Binding mechanism of 1-phenyl-6-azaindole in the DYRK1A pocket.

Quantitative Affinity & Optimization Trajectory

The table below summarizes the quantitative evolution of the 6-azaindole scaffold during a standard FBDD campaign targeting DYRK1A, demonstrating the profound impact of the 1-phenyl fragment growing strategy.

Compound StageScaffold / SubstitutionTargetAffinity ( Kd​ )Potency ( IC50​ )Key Structural Interaction
Initial Fragment 5-methoxy-1H-pyrrolo[2,3-c]pyridineDYRK1A H-bond to Leu241
Grown Fragment 1-phenyl-1H-pyrrolo[2,3-c]pyridineDYRK1A Hydrophobic packing (Ile165)
Optimized Lead GNF2133 (6-azaindole derivative)DYRK1A Extended hinge & pocket binding

Data synthesized from established DYRK1A inhibitor screening models 1, 4.

Experimental Protocols

Protocol A: Fragment Screening via Weak Affinity Chromatography (WAC)

Causality & Rationale: Standard biochemical assays often fail to detect the transient, low-affinity interactions ( ) typical of early 6-azaindole fragments. WAC is utilized because it immobilizes the target protein on a monolithic column, allowing for the precise separation of specific target binding from non-specific hydrophobic retention—a common false-positive driver for lipophilic heterocycles 3.

Step-by-Step Methodology:

  • Column Preparation: Immobilize the target kinase (e.g., DYRK1A) onto a GMA-co-EDMA monolithic capillary column.

  • Mobile Phase Equilibration: Equilibrate the column with phosphate buffer (pH 7.4) at a flow rate of .

  • Fragment Injection: Inject of the 6-azaindole fragment library (concentration: in 1% DMSO/buffer).

  • Data Acquisition: Monitor UV absorbance at 254 nm and 280 nm. Record the retention time ( tR​ ) of each fragment.

  • Self-Validation System: Co-inject a known non-binding reference compound (e.g., standard void volume marker). Calculate the non-specific retention factor ( knsi​ ). A fragment is only validated as a "hit" if its specific retention time significantly exceeds knsi​ , ensuring the interaction is driven by active-site affinity rather than matrix hydrophobicity.

Protocol B: Fragment Growing via Cu-Catalyzed N-Arylation

Causality & Rationale: To synthesize the 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivative, a Copper-catalyzed Ullmann-type coupling is employed 4. Copper(I) iodide, combined with a diamine ligand ( N,N′ -dimethylethylenediamine), is specifically chosen over Palladium catalysis to ensure strict regioselectivity at the pyrrole nitrogen (N1). This prevents unwanted C-C cross-coupling if the starting fragment contains halogen substituents (e.g., 3-bromo-6-azaindole) reserved for later-stage functionalization.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask under inert argon atmosphere, combine 3-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 eq, 203.0 mmol), Copper(I) iodide (0.1 eq, 20.3 mmol), and anhydrous potassium phosphate (1.95 eq, 395.7 mmol).

  • Ligand & Reactant Addition: Add N,N′ -dimethylethylenediamine (0.1 eq, 21.0 mmol) and iodobenzene (1.2 eq) dissolved in anhydrous toluene.

  • Thermal Cycling: Heat the reaction mixture to 110°C and stir vigorously for 18 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Self-Validation System: Monitor the reaction via LC-MS. The coupling is validated by the disappearance of the N-H stretch ( ∼3300 cm−1 ) in FTIR and the emergence of the [M+H]+ ion ( m/z 273 for 3-bromo-1-phenyl-1H-pyrrolo[2,3-c]pyridine) in the mass spectrum.

FBDD_Workflow Lib Fragment Library (6-Azaindoles) Screen WAC / SPR Screening (Kd ~100 µM) Lib->Screen Screen Struct X-ray Crystallography (Binding Mode) Screen->Struct Hit ID Grow Fragment Growing (N-Arylation) Struct->Grow Vector ID Lead Lead Optimization (IC50 < 10 nM) Grow->Lead Affinity Gain

FBDD workflow for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives.

References

  • Source: MDPI (International Journal of Molecular Sciences)
  • Source: MDPI (Molecules)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: RSC Advances (Royal Society of Chemistry)

Sources

Method

Application Note: Catalytic N-Arylation of Pyrrolo[2,3-c]pyridines (6-Azaindoles)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Pyrrolo[2,3-c]pyridines, commonly referred to as 6-azaindoles, are privileged pharmacophores in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Pyrrolo[2,3-c]pyridines, commonly referred to as 6-azaindoles, are privileged pharmacophores in modern drug discovery. Functioning as bioisosteres of indoles, they offer improved physicochemical properties, enhanced aqueous solubility, and unique hydrogen-bonding profiles. Consequently, they are heavily utilized in the development of kinase inhibitors, antiproliferative agents, and BET bromodomain inhibitors[1].

Despite their utility, the direct N-arylation of the pyrrole nitrogen (N1) in 6-azaindoles presents significant synthetic hurdles. The core challenge lies in the presence of the basic pyridine nitrogen (N6), which can competitively coordinate to transition metal catalysts (such as Pd or Cu), leading to severe catalyst poisoning or off-target complexation. Furthermore, the electron-withdrawing nature of the pyridine ring inherently reduces the nucleophilicity of the pyrrole nitrogen, making uncatalyzed SNAr approaches largely ineffective.

To overcome these thermodynamic and kinetic barriers, highly optimized catalytic systems—specifically Palladium-catalyzed Buchwald-Hartwig amination[2] and Copper-catalyzed Ullmann-type coupling[3]—must be strategically deployed based on the electronic nature of the coupling partners.

Strategic Workflow for Catalyst Selection

The decision to employ Palladium versus Copper catalysis is primarily dictated by the nature of the aryl halide and the functional group tolerance required for the specific drug intermediate.

Workflow Start N-Arylation of pyrrolo[2,3-c]pyridine Decision Aryl Halide Reactivity? Start->Decision CuCat Ullmann Coupling (CuI, Ligand, Cs2CO3) Decision->CuCat Aryl Iodides (Lower Cost) PdCat Buchwald-Hartwig (Pd2(dba)3, Xantphos) Decision->PdCat Aryl Bromides/Chlorides (Higher Reactivity) Product N-Aryl-pyrrolo[2,3-c]pyridine (Target Scaffold) CuCat->Product PdCat->Product

Decision matrix for selecting catalytic N-arylation pathways for pyrrolo[2,3-c]pyridines.

Quantitative Comparison of Catalytic Systems

The following table summarizes the optimized empirical parameters for both cross-coupling strategies, providing a rapid reference for reaction design.

ParameterBuchwald-Hartwig AminationUllmann-Type Coupling
Preferred Aryl Halide Aryl Bromides, Aryl ChloridesAryl Iodides
Catalyst Loading Pd2(dba)3 (2–5 mol%)CuI (10–20 mol%)
Optimal Ligand Xantphos or RuPhosDMEDA or 1,10-Phenanthroline
Optimal Base NaOtBu or K3PO4Cs2CO3 or K2CO3
Preferred Solvent Toluene or 1,4-DioxaneDMF or DMSO
Temperature Range 90 °C – 110 °C110 °C – 130 °C
Typical Yield 60% – 90%50% – 85%
Primary Limitation High catalyst cost, strict air sensitivityRequires higher temperatures

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is highly effective for coupling 6-azaindoles with sterically hindered or electronically deactivated aryl bromides[2].

Reagents: 6-azaindole (1.0 equiv), Aryl bromide (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), NaOtBu (1.5 equiv), anhydrous Toluene.

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask under an argon atmosphere, charge the 6-azaindole, aryl bromide, Pd2(dba)3, Xantphos, and NaOtBu.

    • Causality Insight: Assembling solid reagents prior to solvent addition minimizes the risk of introducing atmospheric oxygen. Xantphos is specifically selected because its large bite angle promotes reductive elimination, a historically rate-limiting step for electron-deficient heterocycles.

  • Solvent Addition & Degassing: Add anhydrous toluene (0.2 M relative to 6-azaindole). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality Insight: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, permanently terminating the catalytic cycle and promoting unwanted oxidative homocoupling of the azaindole.

  • Heating & Self-Validation: Heat the reaction mixture to 110 °C for 6–16 hours.

    • Self-Validating System: The reaction mixture will initially appear deep purple/red due to the presence of Pd2(dba)3. A successful ligand exchange and active catalyst formation is visually confirmed when the solution transitions to a clear, pale yellow/orange color. TLC monitoring (UV 254 nm) will confirm completion via the disappearance of the highly fluorescent 6-azaindole starting material.

  • Quenching & Purification: Cool the mixture to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite.

    • Causality Insight: Celite filtration effectively removes insoluble palladium black and inorganic salts (NaBr, unreacted NaOtBu), preventing streaking and compound degradation during subsequent silica gel chromatography.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling

This protocol provides a cost-effective alternative for coupling 6-azaindoles with aryl iodides, utilizing diamine ligands to stabilize the copper intermediate[3].

Reagents: 6-azaindole (1.0 equiv), Aryl iodide (1.2 equiv), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA) (20 mol%), Cs2CO3 (2.0 equiv), anhydrous DMF.

Step-by-Step Methodology:

  • Reagent Charging: In a dried sealed pressure tube, combine 6-azaindole, aryl iodide, CuI, and Cs2CO3.

    • Causality Insight: Cs2CO3 is chosen over stronger alkoxide bases (like NaOtBu) to prevent base-mediated degradation of sensitive functional groups (e.g., esters, nitriles) that may be present on the aryl iodide.

  • Ligand and Solvent Addition: Add anhydrous DMF followed by DMEDA via a microsyringe under a steady nitrogen stream.

    • Causality Insight: DMEDA acts as a bidentate ligand that breaks down polymeric CuI into a soluble, highly reactive monomeric Cu(I) complex, significantly lowering the activation energy required for the oxidative addition of the aryl iodide[3].

  • Heating & Self-Validation: Seal the tube and heat to 110 °C for 12–24 hours.

    • Self-Validating System: Upon heating, the initially heterogeneous mixture will transition to a deep blue or green homogeneous solution. This distinct color change confirms the successful solubilization of CuI and the formation of the active Cu-diamine catalytic complex.

  • Workup & Extraction: Cool to room temperature, dilute with distilled water, and extract with EtOAc. Wash the combined organic layers with brine (3x).

    • Causality Insight: DMF is highly water-miscible and has a high boiling point. Repeated aqueous brine washes are strictly necessary to partition the DMF into the aqueous phase, preventing it from co-eluting with the target product during column chromatography.

References

  • One-Pot Synthesis of 1,2-Disubstituted 4-, 5-, 6-, and 7-Azaindoles from Amino-o-halopyridines via N-Arylation/Sonogashira/Cyclization Reaction Source: ACS Publications (Organic Letters) URL:2

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: Journal of Organic and Pharmaceutical Chemistry (via ResearchGate) URL:1

  • Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles Source: PMC (National Institutes of Health) URL:3

Sources

Application

The 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant driving force. Among the myriad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is a constant driving force. Among the myriad of heterocyclic systems, the pyrrolo[2,3-c]pyridine core, a 6-azaindole isomer, has emerged as a "privileged scaffold." Its unique electronic properties and three-dimensional architecture allow it to interact with a diverse range of biological targets. The introduction of a phenyl group at the N-1 position of this scaffold yields 1-Phenyl-1H-pyrrolo[2,3-c]pyridine, a modification that significantly influences the molecule's steric and electronic characteristics, often enhancing its binding affinity and metabolic stability. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) of this promising scaffold, with a particular focus on its application as a source of novel kinase inhibitors.

The 1-Phenyl-1H-pyrrolo[2,3-c]pyridine framework is a key constituent in a variety of biologically active compounds, demonstrating potential as inhibitors of critical cellular signaling pathways implicated in diseases such as cancer and inflammation.[1] The strategic placement of the phenyl group can influence π-stacking interactions and provide a vector for further functionalization, allowing for the fine-tuning of a compound's pharmacological properties.

Synthesis of the 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Core: A Practical Protocol

The construction of the 1-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold can be efficiently achieved through modern cross-coupling methodologies. The Chan-Lam and Buchwald-Hartwig amination reactions are particularly powerful tools for the formation of the crucial C-N bond between the pyrrolopyridine core and the phenyl ring.[2][3] Below is a representative protocol for the synthesis of the parent scaffold via a copper-catalyzed Chan-Lam N-arylation.

Protocol: Copper-Catalyzed N-Arylation of 1H-Pyrrolo[2,3-c]pyridine

This protocol outlines a general procedure for the synthesis of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine using a Chan-Lam coupling reaction.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), phenylboronic acid (1.5 equiv.), and copper(II) acetate (0.2 equiv.).

  • Solvent and Base Addition: Suspend the solids in anhydrous dichloromethane (DCM). Add pyridine (2.0 equiv.) to the mixture. The pyridine acts as a base and a ligand.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature and open to the air for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove excess acid and copper salts. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Phenyl-1H-pyrrolo[2,3-c]pyridine.

Causality Behind Experimental Choices:

  • Copper(II) Acetate: This is a common and effective catalyst for Chan-Lam couplings, facilitating the oxidative coupling of the amine and the boronic acid.[4]

  • Pyridine: Serves a dual role as a base to deprotonate the pyrrole nitrogen and as a ligand to stabilize the copper catalyst.

  • Open to Air: The reaction is often facilitated by oxygen, which helps to reoxidize the copper catalyst, allowing for a catalytic cycle.[4]

  • Aqueous Work-up: The use of NaHCO₃ is crucial for quenching the reaction and removing acidic byproducts and the copper catalyst, which is more soluble in the aqueous phase.

G cluster_synthesis Synthesis Workflow Reactants 1H-Pyrrolo[2,3-c]pyridine + Phenylboronic Acid Reaction Chan-Lam Coupling (Room Temp, Air) Reactants->Reaction DCM Catalyst Cu(OAc)2, Pyridine Catalyst->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Purification->Product

Caption: Synthetic workflow for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine.

Application in Kinase Inhibition: Targeting Dysregulated Signaling

The 1-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The planar nature of the pyrrolopyridine core allows it to fit into the ATP-binding pocket of many kinases, while the N-1 phenyl group can be strategically modified to enhance potency and selectivity.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->KinaseCascade Phosphorylation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Derivative Inhibitor->KinaseCascade Inhibition

Caption: Inhibition of a kinase cascade by a derivative.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This protocol provides a general framework for evaluating the inhibitory potential of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives.

Materials:

  • Kinase of interest (e.g., FGFR, Aurora Kinase)

  • Kinase-specific substrate

  • ATP

  • 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivative (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the appropriate kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase buffer

    • Test compound or vehicle (for control)

    • Substrate

    • Kinase

  • Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validating System:

  • Positive and Negative Controls: Always include a known inhibitor for the target kinase as a positive control and a vehicle (DMSO) control as a negative control to ensure the assay is performing correctly.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the inhibitory activities of several 1H-pyrrolo[2,3-b]pyridine derivatives, a closely related and well-studied isomer of the title scaffold. The data provides valuable insights into the SAR of this class of compounds and can guide the design of novel 1-Phenyl-1H-pyrrolo[2,3-c]pyridine-based inhibitors.

Compound IDR1R2Kinase TargetIC₅₀ (nM)
1 H3-methoxyphenylFGFR11900
2 CF₃3-methoxyphenylFGFR17
3 HHTNIK>1000
4 H2-aminophenylTNIK<1
5 H2-benzylaminoCdc77

Data compiled from multiple sources for illustrative purposes.[4][6][7]

Analysis of SAR:

  • Substitution at the 5-position: The introduction of a trifluoromethyl group at the 5-position of the pyrrolopyridine ring (Compound 2 vs. 1 ) dramatically increases the inhibitory potency against FGFR1, likely due to favorable interactions within the ATP-binding pocket.[6]

  • Substitution at the 3-position: The nature of the substituent at the 3-position is critical for activity against TNIK. A simple hydrogen (Compound 3 ) results in no significant inhibition, while the introduction of an aminophenyl group (Compound 4 ) leads to a highly potent inhibitor.[7]

  • Modifications for Cdc7 Inhibition: For Cdc7, a benzylamino group at the 2-position of a thiazolone ring attached to the 3-position of the pyrrolopyridine core (Compound 5 ) results in a potent inhibitor.[4]

These examples highlight the tunability of the pyrrolopyridine scaffold and provide a rationale for the design of new derivatives with improved potency and selectivity.

Conclusion and Future Directions

The 1-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the systematic exploration of chemical space to optimize biological activity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to embark on the design, synthesis, and evaluation of new chemical entities based on this privileged scaffold. Future efforts in this area will likely focus on leveraging computational modeling to guide the design of more selective inhibitors, exploring novel substitution patterns to enhance drug-like properties, and expanding the therapeutic applications of this remarkable molecular framework.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]

  • Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390. Available from: [Link]

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo [2, 3-b] pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651-20661. Available from: [Link]

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry, 11(1), 20-33. Available from: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). European Journal of Medicinal Chemistry, 211, 113098. Available from: [Link]

  • El-Mernissi, R., El Khatabi, K., Khaldan, A., Bouamrane, S., Ajana, M. A., Lakhlifi, T., & Bouachrine, M. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 11(1), 20-33. Available from: [Link]

  • Abo-Dya, N. E., El-Kashef, H. S., & Metwally, K. A. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1269–1278. Available from: [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Available from: [Link]

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Current pharmaceutical design, 7(7), 579-591. Available from: [Link]

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., ... & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 11(34), 20651-20661. Available from: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). European journal of medicinal chemistry, 211, 113098. Available from: [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2026). Journal of Applied Pharmaceutical Science, 16(02), 122-135. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Metwally, K., Abo-Dya, N., & El-Kashef, H. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. Available from: [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (2006). Journal of the Chinese Chemical Society, 53(4), 977-980. Available from: [Link]

  • Recent advances in Chan-Lam Coupling Reaction. (2024). Catalysis Science & Technology, 14, 2320-2351. Available from: [Link]

  • Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]

  • Bexten, M., Schax, E., Lindner, S., Torka, R., Lategahn, J., & Rauh, D. (2018). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo [2, 3-b]-and 3H-Imidazolo [4, 5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of medicinal chemistry, 61(15), 6645-6663. Available from: [Link]

  • Abo-Dya, N. E., El-Kashef, H. S., & Metwally, K. A. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1269–1278. Available from: [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 21(18), 3542-3546. Available from: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(17), 5079. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Synthesis

Executive Summary & Mechanistic Overview 1-Phenyl-1H-pyrrolo[2,3-c]pyridine (commonly referred to as 1-phenyl-6-azaindole) is a highly valued heterocyclic scaffold in medicinal chemistry and drug development[1]. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

1-Phenyl-1H-pyrrolo[2,3-c]pyridine (commonly referred to as 1-phenyl-6-azaindole) is a highly valued heterocyclic scaffold in medicinal chemistry and drug development[1]. However, achieving high yields during the N-arylation of the 1H-pyrrolo[2,3-c]pyridine core is notoriously difficult. The primary mechanistic hurdle is the presence of the N6 pyridine nitrogen, which is highly nucleophilic and acts as a strong competitive ligand for transition metal catalysts (Pd or Cu). This dual reactivity often leads to catalyst poisoning, poor conversion, or off-target regioselectivity (e.g., C3-arylation). This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to overcome these synthetic bottlenecks.

Diagnostic Workflow

Workflow Start Low Yield of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Q1 Is the catalyst precipitating or turning black early? Start->Q1 Q2 Are there multiple spots on TLC/LCMS? Start->Q2 Q3 Is the 6-azaindole completely unreactive? Start->Q3 Cause1 Catalyst Poisoning (N6-Pyridine Coordination) Q1->Cause1 Yes Sol1 Use bulky ligands (DavePhos) or CuI/Diamine system Cause1->Sol1 Cause2 Competing C3-Arylation or N6-Alkylation Q2->Cause2 Yes Sol2 Switch to weaker base (Cs2CO3) Avoid NaOtBu Cause2->Sol2 Cause3 High activation barrier / Poor solubility Q3->Cause3 Yes Sol3 Employ N-Oxide Activation (Protect N6, activate N1) Cause3->Sol3

Diagnostic workflow for troubleshooting 6-azaindole N-arylation yield issues.

Troubleshooting & FAQs

Q1: Why does my palladium-catalyzed Buchwald-Hartwig amination stall at 20-30% conversion? A: This is classically caused by catalyst poisoning. The N6 pyridine nitrogen of the 6-azaindole strongly coordinates to electrophilic Pd(II) intermediates, forming off-cycle, inactive complexes. Causality & Solution: To outcompete this coordination, you must use highly sterically hindered, electron-rich phosphine ligands. Ligands such as DavePhos or tBuXPhos are preferred because their biaryl structure provides stability, while the bulky groups prevent the formation of bis-ligated Pd complexes, keeping the catalytic cycle active[2]. Additionally, using a weaker base like Cs 2​ CO 3​ instead of NaOtBu prevents base-induced degradation of the heterocycle.

Q2: I am using Ullmann coupling (CuI) with iodobenzene. I see complete consumption of 6-azaindole but my yield of the N-phenyl product is low. What is happening? A: You are likely experiencing competing C-arylation (at the C3 position) or oxidative degradation. Copper-catalyzed N-arylation of azaindoles requires a bidentate ligand to stabilize the Cu(I) species and lower the transition state energy for reductive elimination[3]. Causality & Solution: Without a proper diamine ligand, the reaction requires harsh temperatures (>140 °C), leading to degradation. Adding a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) allows the reaction to proceed at 80-100 °C, significantly improving the N1-selectivity and overall yield[4].

Q3: My substrate is highly deactivated and neither Pd nor Cu catalysis works. Is there an alternative? A: Yes. Converting the 6-azaindole to its N-oxide (at the N6 position) serves a dual purpose and is highly effective for recalcitrant substrates[5]. Causality & Solution: First, the N-oxide electronically deactivates the pyridine ring, completely preventing metal coordination. Second, it alters the dipole of the molecule, often improving solubility in non-polar solvents like toluene. After the N-arylation is complete, the N-oxide can be easily reduced back to the free pyridine using zinc dust or catalytic hydrogenation[5].

Quantitative Data: Condition Optimization

MethodCatalyst / LigandBaseSolvent / TempExpected YieldKey Mechanistic Advantage
Buchwald-Hartwig Pd 2​ (dba) 3​ / DavePhosCs 2​ CO 3​ Toluene, 110 °C75-85%High turnover; bulky ligand prevents N6-coordination[2].
Modified Ullmann CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamineK 3​ PO 4​ Dioxane, 100 °C80-90%Cost-effective; lower temp prevents C3-arylation[3].
N-Oxide Activation Pd(OAc) 2​ / DavePhos (on N-oxide substrate)Cs 2​ CO 3​ Toluene, 110 °C85-95%N-oxide completely blocks catalyst poisoning[5].

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Ullmann N-Phenylation[3][4]
  • Preparation: In an oven-dried Schlenk flask, combine 1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 10 mmol), iodobenzene (1.2 equiv, 12 mmol), CuI (10 mol%), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x). Self-Validation Checkpoint: Failure to strictly exclude oxygen will result in a rapid color change to black (Cu(II) oxide formation) upon solvent addition. A properly deoxygenated flask will maintain the catalyst in its active Cu(I) state.

  • Ligand & Solvent Addition: Add anhydrous, degassed toluene (0.5 M) followed by trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%). Self-Validation Checkpoint: The suspension should transition from pale green/grey to a deep blue or purple hue within 5 minutes of stirring at room temperature, confirming the formation of the active Cu-diamine complex.

  • Reaction: Heat the mixture to 100 °C for 16 hours. Self-Validation Checkpoint: Monitor by LCMS. The product mass (m/z 195.1[M+H] + ) should be the dominant peak. If a peak at m/z 271 appears, this indicates unwanted di-arylation (usually at C3), suggesting the temperature is too high or the ligand has degraded.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Phenylation[2]
  • Preparation: Combine 1H-pyrrolo[2,3-c]pyridine (1.0 equiv), bromobenzene (1.2 equiv), Pd 2​ (dba) 3​ (2.5 mol%), DavePhos (7.5 mol%), and Cs 2​ CO 3​ (1.5 equiv) in a dry reaction vial.

  • Atmosphere Exchange: Purge the vial with Argon for 10 minutes.

  • Solvent Addition: Add degassed dioxane (0.3 M). Self-Validation Checkpoint: The solution should appear dark red/purple, indicative of the active Pd(0) species. If the solution turns pale yellow or grey, the palladium has aggregated into inactive "Pd black," meaning oxygen was introduced or the ligand-to-metal ratio is incorrect.

  • Reaction: Heat at 110 °C for 12 hours. Self-Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the highly polar 6-azaindole spot (R f​ ~0.1) and the appearance of a less polar product spot (R f​ ~0.4).

  • Workup: Dilute with EtOAc, wash with water and brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography.

References

  • 1-Phenyl-1H-pyrrolo[2,3-c]pyridine - EvitaChem . EvitaChem. 1

  • Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 . Journal of Medicinal Chemistry - ACS Publications. 4

  • Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation . Organic Letters - ACS Publications. 5

  • Efficient Palladium-Catalyzed N-Arylation of Indoles . Organic Chemistry Portal. 2

  • The Copper-Catalyzed N-Arylation of Indoles . Journal of the American Chemical Society. 3

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

Introduction As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the physicochemical limitations of specific heterocyclic scaffolds. The 1-phenyl-1H-pyrrolo[2,3-c]pyridine (a 1-ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter drug discovery programs stalled by the physicochemical limitations of specific heterocyclic scaffolds. The 1-phenyl-1H-pyrrolo[2,3-c]pyridine (a 1-phenyl-6-azaindole derivative) is a notoriously difficult chemotype. While the 6-azaindole core is a privileged structure for kinase inhibition and other targets due to its hydrogen-bonding capabilities, the addition of a 1-phenyl group dramatically increases lipophilicity and molecular planarity. This guide deconstructs the causality behind these solubility roadblocks and provides self-validating protocols to overcome them.

Section 1: The Mechanistic FAQs (Understanding the "Why")

Q1: Why does 1-Phenyl-1H-pyrrolo[2,3-c]pyridine exhibit such poor aqueous solubility compared to standard indoles? A1: The poor aqueous solubility stems from a combination of high crystal lattice energy and high lipophilicity (LogP). The fused pyrrolo[2,3-c]pyridine ring system is inherently rigid and planar. When substituted with a phenyl group at the N1 position, the molecule often adopts a highly conjugated, flat conformation. This planarity allows for tight molecular packing in the solid state, resulting in strong intermolecular interactions (e.g., pi-pi stacking) 1. During dissolution, the energy required to break these crystal lattice forces exceeds the solvation energy provided by the aqueous medium. While the nitrogen in the pyridine ring offers a slight polarity increase over a pure indole, it is insufficient to overcome the hydrophobic penalty of the 1-phenyl substituent [[1]]().

Q2: How do I determine if my solubility issue is kinetic or thermodynamic? A2: This is the most critical diagnostic step. Thermodynamic solubility is the maximum amount of the most stable crystalline form that can remain in solution under equilibrium conditions 2. Kinetic solubility, however, is the concentration of a compound in solution before it precipitates out (often measured via rapid DMSO stock dilution). If your compound has high thermodynamic solubility but low kinetic solubility, you have a dissolution rate issue (BCS Class II behavior). If both are low, you are fighting the fundamental lattice energy of the molecule [[2]]().

Section 2: Diagnostic Workflows & Visualization

To systematically address these issues, follow the diagnostic workflow below to isolate the root cause of your precipitation events.

SolubilityWorkflow A 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Precipitation Observed B Assess Solubility Type A->B C Kinetic Solubility (DMSO Dilution) B->C Dilution Assay D Thermodynamic Solubility (Shake-Flask) B->D Equilibrium Assay E Formulation Strategy (ASDs, Nanosuspension) C->E Dissolution Rate Limited D->E If Structure Locked F Chemical Modification (Disrupt Planarity/LogP) D->F Lattice Energy Limited

Diagnostic workflow for isolating kinetic vs. thermodynamic solubility issues.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method with Solid-State Validation) Causality: We must ensure that the solubility measured is of the intended polymorph. Compounds can form hydrates or solvates during the assay, which artificially lowers or raises the apparent thermodynamic solubility 2.

  • Preparation: Add an excess amount (e.g., 5 mg) of crystalline 1-Phenyl-1H-pyrrolo[2,3-c]pyridine to a 2 mL glass vial.

  • Solvation: Add 1 mL of the target aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the suspension on an orbital shaker at 37°C for 48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the sample at 10,000 x g for 15 minutes. Carefully extract the supernatant.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in a miscible organic solvent (e.g., Methanol).

  • Self-Validation Step (Critical): Recover the undissolved solid pellet from step 4. Dry it gently and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to your starting material. If the crystal form has changed, your measured solubility reflects the new polymorph, not the original API 2.

Section 4: Strategic Interventions

Strategy A: Chemical Modification (Early-Stage Discovery) If your thermodynamic solubility is poor, the most permanent fix is structural modification. According to the general solubility equation, you must either decrease LogP or decrease the melting point (lattice energy) 3.

  • Disrupting Planarity: Introducing a steric clash (e.g., a methyl group at the 2-position of the pyrrolopyridine or ortho-position of the phenyl ring) forces the phenyl ring out of plane with the azaindole core. This disruption of molecular planarity significantly lowers the melting point and can increase aqueous solubility by orders of magnitude without drastically changing LogP 4.

  • Disrupting Symmetry: Breaking molecular symmetry prevents tight crystal packing, further lowering the energy barrier to dissolution 4.

ChemicalStrategy A High Crystal Lattice Energy (Rigid, Planar Scaffold) B Disrupt Molecular Planarity A->B C Disrupt Molecular Symmetry A->C D Decrease LogP A->D E Add Ortho-Substituents (e.g., 2-Methyl) B->E F Asymmetric Appendages C->F G Introduce Polar Groups (e.g., Morpholine) D->G H Improved Aqueous Solubility E->H F->H G->H

Mechanistic pathways for improving solubility via structural modification.

Strategy B: Formulation Approaches (Late-Stage / Structure Locked) If the compound is highly active and cannot be modified, physical formulation is required.

  • Amorphous Solid Dispersions (ASDs): By co-precipitating the drug with a hydrophilic polymer (e.g., HPMC, PVP), the drug is locked in an amorphous state. This completely bypasses the high crystal lattice energy penalty of the planar pyrrolo[2,3-c]pyridine core, significantly enhancing apparent solubility 5.

  • Lipid-Based Formulations: For highly lipophilic derivatives, utilizing self-emulsifying drug delivery systems (SEDDS) can solubilize the drug in a lipid matrix that forms microemulsions upon contact with gastrointestinal fluids 5.

Quantitative Impact of Interventions

The following table summarizes typical physicochemical shifts observed when applying these strategies to planar, lipophilic scaffolds like 1-Phenyl-1H-pyrrolo[2,3-c]pyridine.

Intervention StrategyEffect on LogPEffect on Melting Point (°C)Apparent Thermodynamic Sol. (µg/mL)Primary Mechanism of Enhancement
Baseline (Unmodified Core) ~3.8~185< 1.0N/A
Chemical: Ortho-Methylation ~3.9~14545.0Disruption of planarity; decreased lattice energy
Chemical: Morpholine addition ~2.5~170160.0Decreased lipophilicity (LogP reduction)
Formulation: ASD (HPMC matrix) N/AN/A (Amorphous)120.0Elimination of crystal lattice energy barrier
Formulation: Nanosuspension N/A~18515.0Increased surface area; enhanced dissolution rate
References
  • Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds - Benchchem.
  • Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds - Benchchem.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Improving solubility via structural modification - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Crystallization

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 1-Phenyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine , a functionalized 6-azaindole derivative.

Because this molecule features a polar azaindole core (pKa ~6.6) juxtaposed with a lipophilic N-phenyl substitution, it exhibits complex solvation dynamics 1[1]. These competing physicochemical properties frequently lead to severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Part 1: Causality & Mechanistic Pathways

To successfully crystallize 1-Phenyl-1H-pyrrolo[2,3-c]pyridine, we must first understand the thermodynamics of its phase separation. When a solution is cooled or an antisolvent is added, the system generates supersaturation. Ideally, this drives the solute to organize into a rigid crystal lattice (primary nucleation). However, integrating the bulky, flexible N-phenyl azaindole into a lattice is kinetically hindered.

Instead of crystallizing, the system minimizes its Gibbs free energy by undergoing spinodal decomposition, splitting into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase2[2]. Because the oil droplets act as uncontrolled micro-reactors, any subsequent crystallization from this oiled-out state bypasses normal impurity rejection, resulting in sticky, agglomerated, and impure solids 3[3].

Crystallization_Pathways Start 1-Phenyl-1H-pyrrolo[2,3-c]pyridine in Solution HighSS Rapid Supersaturation (High Driving Force) Start->HighSS LowSS Controlled Supersaturation (Within MSZW) Start->LowSS LLPS Liquid-Liquid Phase Separation (Solute-Rich Droplets) HighSS->LLPS Kinetically Hindered Lattice Integration Nucleation Primary/Secondary Nucleation LowSS->Nucleation Seeding Applied Agglom Agglomeration & Impurity Entrapment LLPS->Agglom Spontaneous Precipitation Pure Controlled Crystal Growth Nucleation->Pure

Figure 1: Kinetic vs. Thermodynamic pathways in 1-Phenyl-1H-pyrrolo[2,3-c]pyridine crystallization.

Part 2: Troubleshooting FAQs

Q1: My solution turns milky white during cooling, but filtration yields a sticky gum instead of powder. What is happening? A: You have crossed the liquid-liquid phase boundary before reaching the primary nucleation curve. The "milky" appearance is an emulsion of solute-rich oil droplets, not solid crystals4[4]. Because 1-Phenyl-1H-pyrrolo[2,3-c]pyridine has a relatively low melting point and high solubility in the oil phase, it remains a liquid. Resolution: You must decrease the cooling rate (< 0.1 °C/min) and introduce seed crystals halfway into the Metastable Zone Width (MSZW) to consume the supersaturation before the spinodal decomposition temperature is reached.

Q2: I seeded the solution, but the final crystals are highly agglomerated ("desert rose" morphology) and fail purity specifications. Why? A: This occurs when seeding is performed too late, or supersaturation generation outpaces crystal growth. If LLPS has already microscopically initiated, the seeds will act as nucleation sites inside the oil droplets. According to the Ostwald rule of stages, the highly supersaturated droplets will rapidly crash out as impure agglomerates 5[5]. Resolution: Implement a Seed Aging step. Hold the temperature constant for 1–2 hours immediately after seeding. This allows secondary nucleation to gently deplete the supersaturation, preventing the system from ever touching the LLPS boundary 6[6].

Q3: How do I choose a solvent system that inherently avoids LLPS for azaindoles? A: LLPS is highly dependent on solvent polarity and solute-solvent interactions. For functionalized azaindoles, highly polar anti-solvents (like water) mixed with alcohols (like ethanol) often create a wide miscibility gap7[7]. Shift to a less polar binary system, such as Ethyl Acetate (Good Solvent) and Heptane (Anti-Solvent), which flattens the solubility curve and narrows the LLPS region.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and prevent batch failure, use this self-validating Anti-Solvent/Cooling Crystallization workflow. The protocol relies on built-in analytical checkpoints to verify causality at each step.

Protocol: Seeded Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Step 1: Complete Dissolution

  • Action: Suspend 10 g of crude 1-Phenyl-1H-pyrrolo[2,3-c]pyridine in 40 mL of Ethyl Acetate. Heat to 65 °C under agitation (250 RPM).

  • Validation Checkpoint: The solution must be visually transparent. Causality: Any remaining solids will act as uncontrolled seeds, prematurely triggering nucleation. If cloudy, perform hot filtration.

Step 2: MSZW Boundary Identification (Cloud Point)

  • Action: Slowly dose Heptane (anti-solvent) at 1 mL/min until the solution becomes faintly turbid.

  • Validation Checkpoint (Critical): Extract a 1 mL aliquot and view under a cross-polarized microscope.

    • If you see birefringence (glowing particles): Solid nucleation has occurred.

    • If you see dark spheres: LLPS (oiling out) has occurred.

  • Action: Regardless of the state, heat the reactor to 70 °C and add 2 mL of Ethyl Acetate to fully re-dissolve the system, ensuring you are now resting safely inside the metastable zone.

Step 3: Seeding and Seed Aging

  • Action: Cool the clear solution to 60 °C. Add 0.1 g (1 wt%) of pure, milled 1-Phenyl-1H-pyrrolo[2,3-c]pyridine seeds. Hold the temperature and agitation steady for 2 hours.

  • Validation Checkpoint: Use in-situ ATR-FTIR (or UV-Vis of the supernatant). Causality: The absorbance peak corresponding to the solute must decrease by at least 15-20% over the 2 hours. This proves the seeds are actively growing and consuming the supersaturation, mathematically preventing the system from reaching the LLPS spinodal curve.

Step 4: Controlled Desupersaturation

  • Action: Cool the reactor from 60 °C to 5 °C at a linear rate of 0.1 °C/min, while simultaneously dosing the remaining Heptane (up to 80 mL total) at 0.5 mL/min.

  • Validation Checkpoint: Final isolation via vacuum filtration should yield a free-flowing powder. Wash with cold Heptane (5 °C) to displace mother liquor without dissolving the product.

LLPS_Troubleshooting A Observation: Oiling Out (LLPS) B Determine Phase Diagram (Solubility vs. Miscibility Gap) A->B C Adjust Solvent/Antisolvent Ratio Shift LLPS Boundary B->C Thermodynamic Fix D Seed Halfway into MSZW (Avoid Spinodal Curve) B->D Kinetic Fix C->D E Seed Ageing at Low Supersaturation D->E F Controlled Cooling (< 0.1 °C/min) E->F G High-Purity Crystalline API F->G

Figure 2: Strategic workflow for resolving Liquid-Liquid Phase Separation.

Part 4: Quantitative Data & Solvent Selection

The choice of solvent dictates the thermodynamic phase boundaries. Below is a synthesized matrix for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine based on azaindole polarity and hydrogen-bonding parameters.

Solvent System (Good / Anti)Polarity Index (Avg)Solubility ProfileLLPS RiskMechanistic Note & Recommendation
Ethanol / Water High (5.2 / 9.0)High at T_max, Very Low at T_minCRITICAL High risk of spinodal decomposition due to rapid hydrophobic exclusion of the N-phenyl ring. Avoid unless spherical crystallization is desired.
Acetone / Water Mod-High (5.1 / 9.0)ModerateHIGH Rapid supersaturation generation leads to kinetic oiling out. Requires strict dosing control.
Toluene / Heptane Low (2.4 / 0.1)HighMODERATE Pi-pi stacking between Toluene and the azaindole core can lead to solvent entrapment in the lattice. Use with extended drying protocols.
Ethyl Acetate / Heptane Low-Mod (4.4 / 0.1)ExcellentLOW Gradual solubility curve provides a wide MSZW. Highly recommended for seeded cooling protocols.

Part 5: References

  • Mettler Toledo. Liquid-Liquid Phase Separation in Crystallization. [Link]

  • MDPI. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.[Link]

  • ACS Publications. Crystallization in the Presence of a Liquid−Liquid Phase Separation.[Link]

  • Mettler Toledo. Oiling Out in Crystallization.[Link]

  • ResearchGate. Experimental investigation and prediction of oiling out during crystallization process. [Link]

  • ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]

  • ACS Publications. GPR103 Antagonists Demonstrating Anorexigenic Activity in Vivo: Design and Development of Pyrrolo[2,3-c]pyridines. [Link]

Sources

Optimization

purification challenges of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold presents unique chromatographic hurdles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold presents unique chromatographic hurdles. While this core is a highly privileged pharmacophore in the development of kinase and BET bromodomain inhibitors[1], synthesizing its N-phenylated derivatives (typically via Ullmann or Buchwald-Hartwig cross-coupling) often yields a stubborn mixture of isomers[2].

This guide is designed to move beyond basic protocols. By deconstructing the physicochemical causality behind these purification challenges, we provide you with self-validating workflows to isolate 1-phenyl-1H-pyrrolo[2,3-c]pyridine with absolute confidence.

Isomer Resolution Workflow

The following logic tree outlines the strategic separation of the target N1-phenyl isomer from its N6-phenyl (pyridinium) and C3-phenyl byproducts.

PurificationWorkflow Start Crude Reaction Mixture (Ullmann/Buchwald N-Arylation) Isomers Isomer Mixture: N1-Phenyl (Target) N6-Phenyl (Byproduct) C3-Phenyl (Byproduct) Start->Isomers LLE Liquid-Liquid Extraction (H2O / EtOAc) Isomers->LLE Remove Salts N6 Aqueous Layer: N6-Phenyl (Pyridinium) Metal Salts LLE->N6 Org Organic Layer: N1-Phenyl & C3-Phenyl LLE->Org Chromatography Chromatographic Resolution Org->Chromatography NP Normal Phase Silica (+ 1-5% Et3N) Chromatography->NP Scalable/Prep RP Reverse Phase HPLC (C18, 0.1% TFA) Chromatography->RP High Purity TargetNP Purified N1-Phenyl (Moderate Resolution from C3) NP->TargetNP TargetRP Ultrapure N1-Phenyl (Baseline Resolution) RP->TargetRP

Workflow for the isolation and purification of 1-phenyl-1H-pyrrolo[2,3-c]pyridine isomers.

Troubleshooting & FAQs

Q1: Why does my 1-phenyl-1H-pyrrolo[2,3-c]pyridine product streak severely on standard normal-phase silica gel, and how can I achieve symmetrical peaks? Causality: The root cause is the intrinsic basicity of the 6-azaindole core. Unlike a standard indole, 1H-pyrrolo[2,3-c]pyridine possesses a pyridine nitrogen (N6) with a pKa of approximately 7.95[3]. On standard bare silica gel, this basic nitrogen acts as a strong hydrogen bond acceptor and undergoes severe ion-exchange interactions with acidic silanol groups (pKa ~4.5). Solution: You must actively suppress silanol ionization. Add 1% to 5% Triethylamine (Et₃N) or aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase. The basic modifier saturates the acidic silanol sites, ensuring the product elutes as a sharp, symmetrical peak.

Q2: My crude NMR shows a mixture of the N1-phenyl target and an N6-phenyl byproduct. How do I efficiently separate them? Causality: N-arylation can occur at the more nucleophilic pyridine nitrogen (N6), forming an N6-phenyl pyridinium-like quaternary or zwitterionic species, whereas arylation at the pyrrole nitrogen (N1) yields the neutral, lipophilic target[2][4]. Solution: Do not rely on chromatography for this initial separation. Leverage their drastic polarity differences using Liquid-Liquid Extraction (LLE). Dissolve the crude mixture in Ethyl Acetate and wash with slightly acidic water or brine. The highly polar N6-phenyl salt will partition into the aqueous layer, while the neutral N1-phenyl isomer remains in the organic layer.

Q3: I have co-elution of the N1-phenyl and C3-phenyl isomers on normal-phase silica. What is the mechanistic reason, and what is the best resolution strategy? Causality: Both the N1-phenyl and C3-phenyl isomers are neutral, highly lipophilic molecules with similar dipole moments, making their Rf values nearly identical on normal-phase silica. However, they differ critically in their hydrogen-bonding capacity: the C3-phenyl isomer retains the free pyrrole N1-H (a strong H-bond donor), whereas the N1-phenyl isomer does not. Solution: Transition to Preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column. By using a mobile phase of Water/Acetonitrile buffered with 0.1% Trifluoroacetic acid (TFA), the N6 nitrogen is protonated. The C18 stationary phase will cleanly differentiate the isomers based on the subtle hydration sphere differences caused by the free N1-H on the C3-isomer.

Q4: How do I remove residual copper or palladium catalysts (e.g., 1,10-phenanthroline ligands) that co-elute with my product? Causality: Metal-ligand complexes often mimic the polarity and basicity of heterocyclic products, causing them to co-elute during standard flash chromatography. Solution: Post-reaction, treat your organic phase with a metal scavenger resin (e.g., SiliaBond Thiol or QuadraPure) for 2-4 hours before filtration. If 1,10-phenanthroline is the primary contaminant, a mild acidic wash (pH ~3) can selectively protonate the diamine ligand and extract it into the aqueous phase.

Quantitative Data: Isomer Comparison

Table 1: Physicochemical and chromatographic profiling of 6-azaindole arylation isomers.

PropertyN1-Phenyl Isomer (Target)N6-Phenyl Isomer (Byproduct)C3-Phenyl Isomer (Byproduct)
Nitrogen Substitution Pyrrole N1Pyridine N6None (C-arylation)
H-Bond Donor (N1-H) AbsentPresentPresent
Estimated pKa ~7.95 (Pyridine N6)Quaternary / Zwitterionic~7.80 (Pyridine N6)
Normal Phase Rf ~0.45 (EtOAc/Hexane + 2% Et₃N)0.00 (Baseline)~0.40 (EtOAc/Hexane + 2% Et₃N)
RP-HPLC Retention Late (Highly lipophilic)Early (Highly polar)Intermediate

Self-Validating Experimental Protocols

Protocol A: Optimized Normal-Phase Flash Chromatography

Objective: Scalable isolation of the N1-phenyl isomer from bulk crude mixtures.

  • Column Equilibration: Flush a standard silica gel column with 3 column volumes (CV) of Hexane containing 2% Et₃N.

    • Validation Step: Collect a few drops of the column effluent and test with wet pH paper. A basic reading (pH > 8) confirms the acidic silanols are fully suppressed.

  • Sample Loading: Dissolve the organic layer from your LLE in a minimal amount of Dichloromethane (DCM) and dry-load onto Celite. Avoid wet-loading, as the high basicity of the crude mixture can cause immediate band broadening.

  • Gradient Elution: Run a gradient from 10% to 50% Ethyl Acetate in Hexane (maintaining 2% Et₃N throughout).

  • Fraction Analysis: Spot fractions on TLC plates pre-treated with Et₃N.

    • Validation Step: The N1-phenyl isomer will elute as a sharp, circular spot (Asymmetry factor ~1.0). If the spot exhibits a "comet tail," the silanols are not fully suppressed; increase Et₃N to 5% for future runs.

Protocol B: Preparative RP-HPLC for High-Purity Resolution

Objective: Complete baseline separation of N1-phenyl and C3-phenyl isomers.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA).

    • Causality Note: TFA ensures the N6 nitrogen remains uniformly protonated, preventing peak splitting.

  • Gradient Elution: Inject the sample onto a Prep C18 column. Run a shallow gradient from 20% B to 70% B over 30 minutes.

    • Validation Step: Monitor at 254 nm and 280 nm. You will observe two distinct peaks. The C3-phenyl isomer will elute first due to the polar hydration sphere around its free N1-H, followed by the highly lipophilic N1-phenyl target.

  • Lyophilization & Salt Exchange: Pool the N1-phenyl fractions. Because the product is now a TFA salt, neutralize with saturated NaHCO₃, extract into DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the free base.

References

  • Source: National University of Pharmacy (NuPh)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • The Heterocyclic Chemistry of Azaindoles Source: Wipf Group, University of Pittsburgh URL
  • Source: Molecules (MDPI)

Sources

Troubleshooting

improving the selectivity of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine analogs

Assessing the Core Topic I'm now zeroing in on the request, identifying the core topic: enhancing the selectivity of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine analogs, which are kinase inhibitors. I need to consider which kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Core Topic

I'm now zeroing in on the request, identifying the core topic: enhancing the selectivity of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine analogs, which are kinase inhibitors. I need to consider which kinases they may be targeting, like p38 MAPK or JAK.

Defining the Specific Scaffold

Discovering Chemical Context

I've zeroed in on the context provided by search results, specifically the kinase inhibitor activity of pyrrolo[2,3-c]pyridines, also known as 6-azaindoles. A recent paper in J. Med. Chem. 2020, 63, 10, is also very relevant in this context.

Formulating Selective Strategies

I'm now focusing on improving the kinase selectivity of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine analogs. The DYRK1A vs. GSK3β selectivity paradigm is a key focus, and I'm also considering general kinase selectivity principles. I've noted that the phenyl attachment caused metabolic stability issues. I'm also considering LATS kinase, HPK1, and c-Met/Axl as other possible targets.

Designing a Technical Center

I'm structuring the information as a technical support center, not a standard FAQ. This approach has three modules: a Diagnostic Hub for off-target identification, a Synthesis & SAR Troubleshooting section, and an Assay & Protocol Clinic. I'm focusing on explaining the why behind issues, not just the what. My goal is to guide medicinal chemists through solving problems, such as hERG liabilities.

Visualizing Key Data

I'm now generating visualization requirements. I need tables for IC50 values, selectivity data, and hERG binding. A DOT diagram showing the design workflow is also essential, focusing on a 1-phenyl-6-azaindole core. The diagram will include nodes for hinge-binding analysis, off-target profiling (GSK3β, hERG), and C3/C4 substitution tuning.

Refining DOT Code

I'm working on refining the DOT code to accurately depict the SAR workflow. I've focused on ensuring it reflects the iterative process, particularly the metabolic stability checks, as well as the need for off-target profiling. The "Selective Lead Compound" node reflects my goal.

Expanding Visualization Scope

I'm now expanding the scope of my visualizations. I'll include a diagram for the experimental workflow of TR-FRET assay validation, and also one for the SAR workflow. I'm focusing on ensuring these diagrams clearly represent the process flow and key decision points, especially the iterative steps.

Constructing Assay Protocols

I'm now integrating TR-FRET assay details into the technical center, focusing on clarity and visual representation. I've expanded the diagram to include each step: kinase and compound preparation, incubation, adding ATP and substrate, the reaction, stopping the reaction, and signal reading. I'm focusing on key parameters and decision points.

Addressing hERG Liability

I'm now focusing on hERG liability within the technical center. Specifically, I'm explaining the hERG binding mechanism, highlighting the key interactions of the pyridine nitrogen with Tyr 652 and the amino pyridine NH with Thr 623. This will explain the effects of urea substitution on hERG binding. I'll showcase compound 13a as a potent and selective example.

Developing Technical Modules

I'm now structuring the technical center to address common medicinal chemistry challenges. I'm building modules for hERG liability (explaining binding interactions), metabolic stability issues, and SAR data. I am constructing data tables and specific experimental protocols (TR-FRET, in vitro metabolic stability) that also provide self-validating controls, and I am referencing relevant research.

Integrating Validation Steps

I'm now incorporating "System Validation Checkpoints" within each experimental protocol in the technical center, focusing on robust and reproducible results. I'm prioritizing clarity in both experimental protocols (TR-FRET, in vitro metabolic stability) and SAR data interpretation. I've re-checked the ACS journal link to ensure accuracy.

Refining Structural Explanations

I'm now focusing on integrating structural biology and specific examples within the technical center modules. I'm expanding the hERG liability section to include the precise binding interactions. I'll also add detail to the DYRK1A, HPK1, c-Met, and LATS sections with structural insights, as well as a focus on the metabolic stability of the analogs and associated solutions.

Mapping Electrostatic Potential

I'm now focusing on mapping the electrostatic potential of the kinase target to refine the 6-azaindole scaffold for improved selectivity. The pyridine nitrogen's hydrogen bond acceptance in the hinge region is key, and I'm looking to exploit subtle differences in the ATP-binding pocket. As the binding mode is highly conserved across the kinome, I'm analyzing the back cleft or solvent-exposed regions. I'm focusing on electrostatic repulsion to drive selectivity.

Explaining Key Interactions

I'm now analyzing how the introduction of an amino group ortho to the pyridine nitrogen impacts both kinase activity and hERG safety. Molecular docking reveals the key role of the pyridine nitrogen with Tyr 652 and the newly introduced NH's interaction with Thr 623 in hERG binding. The primary amine can be replaced with a small alkyl urea or amide to maintain target activity.

Identifying Metabolic Issues

I've discovered the major in vivo liability: rapid clearance, linked to ADP adduct formation on the pyridine nitrogen. Microsomal assays confirmed high intrinsic clearance. My focus now is on explaining the mechanism: how the pyridine N undergoes adduct formation, which is underreported. I will introduce steric bulk, such as a methyl or tetrahydropyran group, adjacent to the pyridine nitrogen, to shield it from enzymatic adduction without disrupting critical hinge binding.

Refining Diagram Accuracy

I'm now refining the DOT diagrams, ensuring they accurately represent the SAR workflow and TR-FRET assay protocol. I've double-checked the color requirements and ensured high contrast for text. The SAR diagram now shows the iterative process, including hinge-binding, off-target profiling, and rational substitution to address metabolic stability. I'm focusing on clarity in the assay diagram, too.

Visualizing Reaction Pathways

I'm now generating a DOT diagram for the TR-FRET assay validation, including reaction steps, with nodes for kinase/compound preparation, incubation, ATP addition, and the reaction itself. I'm focusing on incorporating these diagrams in the technical center, and ensuring that they visually represent the experimental flow.

TR_FRET_Protocol N1 Prepare Kinase + Compound (e.g., DYRK1A + Analog) N2 Incubate (30 min, RT) N1->N2 N3 Add ATP & Substrate Peptide (ULight-labeled) N2->N3 N4 Reaction (60 min) N3->N4 N5 Stop Reaction + Detection Reagent N4->N5 N6 Read Signal (TR-FRET) N5->N6

Integrating Experimental Insights

I'm now integrating the DOT diagram into the technical center, ensuring it clearly shows the kinase assay workflow, including kinase and compound preparation, incubation, ATP and substrate addition, the reaction, stopping the reaction, and signal reading. I'm focusing on providing key details for each step. The final diagram depicts the complete workflow, clarifying each action.

Analyzing Selectivity Profiles

I'm now generating a table to summarize the impact of C-ring substitutions on selectivity, which will detail potency, off-target effects, selectivity fold, and hERG liability. I'm focusing on key compounds, including an ortho-NH2 derivative and urea-substituted analogs. My goal is to clearly visualize the structure-activity relationship for medicinal chemists.

Summarizing Selectivity Data

I'm synthesizing a table detailing C-ring substitutions' impact, including potency, off-target effects, selectivity, and hERG liability, focusing on an ortho-NH2 derivative and urea-substituted analogs. I'm adding validation checkpoints for the TR-FRET and metabolic stability assays to ensure reproducible data and also to determine the assay dynamic range.

Incorporating External Research

I'm now integrating external research to validate my thought process and provide additional context for the technical center. I have incorporated two new ACS Publications (J. Med. Chem.) articles, related to DYRK1A and HPK1, into the technical center to illustrate key principles in the technical center. These articles will provide further information as [1] and [2], respectively.

Referencing Key Studies

I'm now focusing on integrating the references (DYRK1A paper) and (HPK1 paper) into the technical center for added context and validation. I will include a citation when discussing the hERG inhibition caused by an amino substituent, as well as a citation for ADP adduct formation.

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of Pyrrolopyridine Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the complex selectivity challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the complex selectivity challenges associated with pyrrolopyridine-based kinase inhibitors.

Pyrrolopyridines (such as 7-azaindoles) are privileged scaffolds in drug discovery. However, their structural properties often lead to promiscuous kinome binding. This guide provides mechanistic explanations, actionable optimization strategies, and self-validating experimental protocols to help you engineer highly selective compounds.

Section 1: Mechanistic FAQs (The "Why" and "How")

Q: Why do my pyrrolopyridine-based kinase inhibitors consistently hit off-target kinases like JAK2, CDK2, or p38? A: The off-target promiscuity of pyrrolopyridines is rooted in their fundamental mechanism of action. The pyrrolopyridine core is a bioisostere of adenine. It acts as an ATP-competitive inhibitor by inserting into the ATP-binding pocket of the kinase domain, where its nitrogen atoms form two critical hydrogen bonds with the backbone amides of the highly conserved "hinge region"[1]. Because the architecture of this hinge region is structurally conserved across the human kinome (over 500 kinases), achieving selectivity using the core scaffold alone is inherently difficult.

Q: How can I structurally modify the pyrrolopyridine core to improve selectivity without losing target affinity? A: To break pan-kinase activity, you must employ an orthogonal structural strategy that exploits the non-conserved regions of the kinase binding pocket (such as the hydrophobic pockets or the activation loop).

  • C-5 Substitution (Steric Hindrance): Modifying the C-5 position of the pyrrolopyridine core with bulky groups (e.g., 3-pyrazol or 4-pyrazol moieties) can create deliberate steric clashes with the hydrophobic pockets of off-target kinases. For example, adding a 4-pyrazol group and a meta-substituted benzyl tail has been shown to push the compound out of the JAK2 pocket while forming a highly specific hydrogen bond with residue E966 in JAK1, yielding over 350-fold selectivity[2][3].

  • Targeting Inactive Conformations: Design your derivatives to bind the "DFG-out" conformation of the activation loop. The inactive states of kinases are far less conserved than their active (DFG-in) states, allowing for exquisite selectivity profiles[4].

  • Non-ATP Competitive Allostery: If ATP-site mutations fail, consider extending the scaffold to bind allosteric sites, effectively converting the molecule into a non-ATP-competitive inhibitor. This has been successfully used to bypass p38 off-target toxicity when designing MK-2 inhibitors[5].

G A Pyrrolopyridine Hit (Pan-Kinase Activity) B Structural Biology (X-ray/Cryo-EM) A->B C Orthogonal Modification (e.g., C-5 Substitution) B->C Identify Hinge Interactions D Kinome Profiling (Broad Panel Screen) C->D D->C Iterative Design E Cellular Assay (Ba/F3 Selectivity) D->E S(10) Score < 0.1 F Selective Lead (Reduced Off-Target) E->F Functional Validation

Caption: Logical workflow for the hit-to-lead optimization of pyrrolopyridine selectivity.

Section 2: Experimental Troubleshooting & Protocols

Q: My biochemical IC50​ values show great selectivity, but broad kinome profiling reveals massive off-target binding. What is wrong with my primary assay design? A: Your primary biochemical assays are likely being run at arbitrary, non-physiological ATP concentrations. Because pyrrolopyridines are ATP-competitive, their apparent IC50​ is highly dependent on the baseline affinity ( Km​ ) the specific kinase has for ATP[6]. If you run a JAK1 assay at 10μM ATP and a JAK2 assay at 100μM ATP, the competition kinetics are skewed, resulting in false selectivity readouts.

Protocol 1: ATP Km​ -Calibrated Biochemical Selectivity Assay

Causality: Running all comparative kinase assays strictly at their respective ATP Km​ ensures that the assay is equally sensitized to ATP-competitive inhibitors across all tested enzymes. This is the only way to generate mathematically comparable IC50​ values[6][7].

  • Determine Apparent Km​ : Perform a Michaelis-Menten kinetic titration of ATP ( 1μM to 1mM ) against a fixed concentration of your target kinase and off-target kinases to calculate the exact ATP Km​ for each batch of recombinant protein.

  • Buffer Preparation: Prepare a standard kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl2​ , 1mM EGTA, 2mM DTT, 0.01% Tween-20).

  • Compound Titration: Serially dilute the pyrrolopyridine compound in 100% DMSO to create a 10-point dose-response curve. Transfer to the assay plate (final DMSO concentration ≤1% ).

  • Reaction Assembly (Critical Step): Add the kinase and peptide substrate. Then, initiate the reaction by adding ATP strictly at the calculated Km​ concentration specific to the kinase in that specific well.

  • Detection: Quench the reaction after 60 minutes and measure substrate phosphorylation via TR-FRET or radiometric ( 33P -ATP) detection. Calculate the true IC50​ .

Protocol 2: Self-Validating Ba/F3 Cellular Selectivity Assay

Causality: Biochemical selectivity does not always translate to cellular efficacy due to differences in membrane permeability, intracellular ATP concentrations ( ∼1−5mM ), and protein binding. The Ba/F3 assay provides a functional, self-validating system to confirm on-target cellular inhibition while ruling out general scaffold toxicity[2][3].

  • Cell Culture: Maintain parental Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10ng/mL IL-3. Separately, culture engineered Ba/F3 cells expressing your target fusion (e.g., TEL-JAK1) and off-target fusion (e.g., TEL-JAK2) in the absence of IL-3.

  • Seeding: Seed cells at 1×104 cells/well in 96-well opaque plates.

  • Treatment: Treat with a 10-point serial dilution of the pyrrolopyridine compound for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure luminescent ATP signals as a proxy for cell viability. Calculate the cellular IC50​ .

  • Self-Validation (Trustworthiness Check): Compare the IC50​ of the engineered cells to the parental Ba/F3 cells (grown with IL-3). If the compound kills the parental cells at the same concentration as the engineered cells, your compound is exhibiting general cytotoxicity (e.g., membrane disruption or pan-kinase toxicity), not target-specific functional inhibition.

Section 3: Quantitative Data Presentation

To benchmark your compounds, refer to the table below, which summarizes the optimization of pyrrolopyridine derivatives using orthogonal strategies to eliminate off-target kinase binding.

Table 1: Selectivity Profiling of Optimized Pyrrolopyridine Derivatives

Compound / Scaffold TypeTarget KinaseTarget IC50​ (nM)Primary Off-TargetOff-Target IC50​ (nM)Selectivity FoldReference
Compound 12b (C-5 4-pyrazol pyrrolopyridine)JAK12.4JAK2~844352x [2]
Compound 12e (C-5 4-pyrazol pyrrolopyridine)JAK12.2JAK2~556253x [2]
Compound 23 (2-aryl pyrrolopyridine)MK-2126CDK2>10,000>79x [6]
Compound 7 (Imidazo-pyrrolopyridine)JAK115Non-JAK Kinases>1,500>100x [8]

Section 4: Managing Toxicity & Off-Target Phenotypes

Q: What are the common physiological readouts of pyrrolopyridine off-target toxicity in in vivo models? A: The physiological manifestation of off-target toxicity depends entirely on the kinases your scaffold is inadvertently inhibiting.

  • Anemia and Immunosuppression: If you are targeting JAK1 for autoimmune diseases, off-target inhibition of JAK2 will block erythropoietin signaling (STAT5 pathway), leading to severe anemia and reticulocytopenia[8].

  • CNS Toxicity: If you are targeting MK-2 for inflammation, off-target inhibition of p38 MAP kinase can cross the blood-brain barrier and cause severe adverse CNS effects, a common reason for clinical trial suspension in this class[6].

G cluster_JAK1 Target Pathway (Efficacy) cluster_JAK2 Off-Target Pathway (Toxicity) Cytokine Cytokine Receptor Activation JAK1 JAK1 Kinase Cytokine->JAK1 JAK2 JAK2 Kinase Cytokine->JAK2 STAT1 STAT1/3 Activation JAK1->STAT1 Immune Immune Regulation (Desired) STAT1->Immune STAT5 STAT5 Activation JAK2->STAT5 Erythro Erythropoiesis Block (Anemia/Toxicity) STAT5->Erythro Drug Pyrrolopyridine Inhibitor Drug->JAK1 High Affinity Drug->JAK2 Off-Target Binding

Caption: Divergent signaling pathways illustrating how off-target JAK2 binding causes systemic toxicity.

References

  • Anderson, D. R., et al. "Pyrrolopyridine Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)." Journal of Medicinal Chemistry, ACS Publications, 2007.[Link]

  • Lang, J.-J., et al. "Design, synthesis and evaluation of C-5 substituted pyrrolopyridine derivatives as potent Janus Kinase 1 inhibitors with excellent selectivity." European Journal of Medicinal Chemistry, PubMed, 2024. [Link]

  • Lang, J.-J., et al. "Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Zhao, Z., et al. "ATP-competitive inhibitors for cancer treatment – kinases and the world beyond." RSC Medicinal Chemistry, PMC - NIH, 2023.[Link]

  • Su, Q., et al. "Identification of Imidazo-Pyrrolopyridines as Novel and Potent JAK1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2012.[Link]

  • Heinrich, T., et al. "Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors." Journal of Medicinal Chemistry, ACS Publications, 2013.[Link]

  • Huang, X., et al. "Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors." ACS Medicinal Chemistry Letters, ACS Publications, 2011.[Link]

  • ASK1 Inhibitor Patents. "Pyrrolopyrimidine and pyrrolopyridine derivatives.

Sources

Troubleshooting

Technical Support Center: Refining Assay Protocols for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed to provide in-depth, field-prove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives. This guide is designed to provide in-depth, field-proven insights into refining your assay protocols. We will address common challenges, from solubility issues to assay interference, and provide detailed, actionable troubleshooting steps to ensure the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered when working with this class of compounds.

Q1: My 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivative, dissolved in DMSO, precipitates immediately upon addition to my aqueous assay buffer or cell culture medium. Why is this happening and what can I do?

A1: This is the most prevalent issue for this compound class and is due to a phenomenon known as "solvent shift" precipitation. The 1-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold is inherently rigid, planar, and often lipophilic, leading to low aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous environment, the compound's local concentration exceeds its solubility limit, causing it to "crash out" of solution.[2][3][4]

Immediate Troubleshooting Steps:

  • Reduce Stock Concentration: Instead of using a high concentration stock (e.g., 50-100 mM), prepare a lower concentration stock (e.g., 10 mM) in DMSO. This requires adding a larger volume to your assay, but it reduces the localized concentration shock.[3]

  • Optimize Dilution Technique: Add the DMSO stock to your aqueous medium drop-wise while vortexing or swirling gently. This rapid dispersion is critical to prevent localized high concentrations.[3]

  • Pre-warm the Medium: Ensure your assay buffer or cell culture medium is pre-warmed to 37°C before adding the compound.[2]

  • Increase Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2] Maintaining the highest tolerable concentration for your specific assay can significantly aid solubility. Always include a matching vehicle control in your experiment.[2][3]

If these initial steps fail, you may need to consider more advanced formulation strategies, as detailed in the troubleshooting section below.

Q2: I am developing a biochemical assay. What are the known biological targets for this scaffold?

A2: The 1-Phenyl-1H-pyrrolo[2,3-c]pyridine scaffold and its isomers are versatile and have been investigated as inhibitors against several important drug targets. Understanding the target class is crucial for appropriate assay design. Known targets include:

  • Lysine-Specific Demethylase 1 (LSD1): Several derivatives have been identified as potent, reversible inhibitors of LSD1, an epigenetic modifier.[1][5][6]

  • Protein Kinases: This is a major target class. Specific kinases inhibited by related pyrrolopyridine scaffolds include ATM, FMS, TNIK, and FGFR.[7][8][9][10][11][12]

  • Tubulin: Some pyrrolopyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule polymerization.[13][14]

  • Human Neutrophil Elastase (HNE): This serine protease is another validated target for this scaffold.[15]

It is essential to confirm the specific target of your derivative, as this will dictate the choice of enzyme, substrate, and assay format.

Q3: Are there common assay formats that are recommended for screening these compounds?

A3: The choice of assay format depends on the biological target. For the common targets of this scaffold, the following formats are frequently used:

  • For Kinase Inhibitors: Homogeneous fluorescence or luminescence-based assays are standard for high-throughput screening. Formats like ADP-Glo™, HTRF®, or AlphaLISA® measure the product of the kinase reaction (ADP or phosphorylated substrate).

  • For LSD1 Inhibitors: Assays often rely on detecting the demethylated product or the co-product, hydrogen peroxide. Common methods include peroxidase-coupled assays (detecting H₂O₂) or antibody-based TR-FRET and AlphaLISA assays that specifically recognize the demethylated histone substrate.[1][16][17][18]

  • For Antiproliferative Activity (Cell-Based): Standard viability assays such as MTT, MTS, or CellTiter-Glo® are used to determine the IC50 values in cancer cell lines.[13]

Q4: How can I assess the metabolic stability of my compound, and why is it important for cell-based assays?

A4: Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver.[19] Poor metabolic stability can lead to a short half-life in vivo. In long-term cell-based assays (e.g., >24 hours), a compound with low metabolic stability may be degraded by intracellular enzymes, leading to an underestimation of its true potency.

Standard in vitro methods to assess this include:

  • Liver Microsomal Stability Assay: Compounds are incubated with liver microsomes, which contain key Phase I metabolic enzymes (like Cytochrome P450s). The rate of disappearance of the parent compound is measured over time by LC-MS/MS.[5][20]

  • Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolism, including both Phase I and Phase II pathways.[19][21]

Part 2: Troubleshooting Guides

This section provides structured approaches to solving specific experimental problems.

Guide 1: Overcoming Compound Precipitation in Cell-Based Assays

This guide provides a systematic workflow for addressing solubility issues, a critical first step for obtaining reliable data.

Workflow for Troubleshooting Compound Precipitation

G cluster_0 Initial Observation cluster_1 Phase 1: Immediate Actions cluster_2 Phase 2: Formulation Adjustment cluster_3 Outcome A Precipitate observed in media after adding DMSO stock B 1. Prepare fresh, lower conc. stock (e.g., 10 mM). 2. Pre-warm media to 37°C. 3. Add stock drop-wise while vortexing. A->B Start Here C Did precipitation resolve? B->C D Increase final DMSO conc. (up to 0.5%) Ensure matching vehicle control. C->D No H Proceed with experiment. Document final formulation. C->H Yes E Did precipitation resolve? D->E F Incorporate a solubility enhancer. Primary choice: Serum (if compatible). Secondary choice: (2-Hydroxypropyl)-β-cyclodextrin. E->F No E->H Yes G Did precipitation resolve? F->G G->H Yes I Compound has critically low solubility. Consider re-synthesis or formulation as nanosuspension for in vivo studies. G->I No

Caption: Decision workflow for addressing compound precipitation.

Guide 2: Inconsistent IC50 Values in Biochemical Assays

Inconsistent potency measurements are often traced back to subtle variations in assay conditions.

Problem: The IC50 value of my 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivative varies significantly between experiments.

Possible Cause Explanation & Recommended Solution
Compound Instability/Precipitation Even if not visible, micro-precipitation can occur, reducing the effective concentration. Solution: Before making serial dilutions, visually inspect your thawed DMSO stock. If any crystals are present, gently warm to 37°C and vortex to redissolve. Prepare fresh dilutions for each experiment.[2]
Substrate Depletion or Product Inhibition If the enzyme concentration is too high or the reaction time too long, a significant portion of the substrate can be consumed, violating the assumptions of Michaelis-Menten kinetics. Solution: Optimize enzyme concentration and reaction time to ensure the reaction is in the linear range (typically <20% substrate turnover). Run a time-course experiment to determine the optimal endpoint.
ATP Concentration (for Kinase Assays) For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. Solution: Standardize the ATP concentration across all experiments. It is common practice to run kinase assays at the ATP Kₘ value to facilitate comparison between different inhibitors. Clearly report the ATP concentration used when presenting your data.
Reagent Variability Variations in buffer preparation, or degradation of enzyme or substrate stocks can cause shifts in activity. Solution: Use a consistent, single batch of critical reagents (enzyme, substrate, ATP) for a set of experiments. Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. Include a known reference inhibitor as a positive control in every plate to monitor assay performance and normalize data if necessary.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: General Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a template for measuring the inhibition of a protein kinase using an ADP-detecting luminescent assay (e.g., ADP-Glo™).

Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivative in 100% DMSO.

    • Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 50 nL) of each dilution into the wells of a low-volume 384-well assay plate.

  • Enzyme/Substrate Addition:

    • Prepare a 2X Kinase/Substrate solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The final concentrations of enzyme and substrate must be optimized for each specific kinase.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well containing the compound.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should ideally be at the Kₘ for the specific kinase.

    • Add 5 µL of the 2X ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Develop Luminescent Signal:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

    • Calculate % inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the results and fit to a four-parameter dose-response curve to determine the IC50 value.

Workflow for a Typical Biochemical Kinase Assay

Caption: Step-by-step workflow for a kinase inhibition assay.

Protocol 2: Cell Viability MTT Assay

This protocol outlines a standard method for assessing the antiproliferative effects of the compounds on cancer cell lines.[13]

Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivative in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and no-treatment control wells.

    • Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of 100% DMSO to each well to dissolve the formazan crystals.

    • Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate % viability relative to the vehicle-treated cells and determine the IC50 value.

Data Summary: Reported Activities of Pyrrolopyridine Derivatives

The following table summarizes reported IC50 values for various pyrrolo[2,3-c]pyridine and related pyrrolopyridine derivatives to provide a reference for expected potency.

ScaffoldTargetAssay TypeReported IC50 (nM)Reference
1H-pyrrolo[2,3-c]pyridineLSD1AlphaLISA3.1 - 9.4[1][5]
1H-pyrrolo[3,2-c]pyridineFMS KinaseCell-free Enzyme Assay30 - 60[11]
1H-pyrrolo[3,2-c]pyridineTubulin PolymerizationAntiproliferative (HeLa)120[13]
1H-pyrrolo[2,3-b]pyridineFGFR1 KinaseCell-free Enzyme Assay7[8]
1H-pyrrolo[2,3-b]pyridineATM KinaseCell-free Enzyme Assay3[9]
1H-pyrrolo[2,3-b]pyridineHNEEnzyme Inhibition Assay15 - 51[15]
1H-pyrrolo[2,3-b]pyridinec-Met KinaseAntiproliferative (PC-3)20[22]

References

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC. Available at: [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PMC. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013). ResearchGate. Available at: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. Available at: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Moroccan Journal of Chemistry. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Available at: [Link]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. Available at: [Link]

  • Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. Available at: [Link]

  • Metabolic Stability Assay. Creative Biolabs. Available at: [Link]

  • Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. (2016). PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. Available at: [Link]

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available at: [Link]

  • Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. (2019). PubMed. Available at: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). PubMed. Available at: [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. (2018). Taylor & Francis Online. Available at: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Europe PMC. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar. Available at: [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. Available at: [Link]

  • Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. (2024). PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 1-Phenyl-1H-pyrrolo[2,3-c]pyridine to other kinase inhibitors

Comparative Guide: 1-Phenyl-1H-pyrrolo[2,3-c]pyridine vs. Classical Kinase Inhibitor Scaffolds The development of highly selective kinase inhibitors remains a cornerstone of targeted therapeutics in oncology, immunology,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-Phenyl-1H-pyrrolo[2,3-c]pyridine vs. Classical Kinase Inhibitor Scaffolds

The development of highly selective kinase inhibitors remains a cornerstone of targeted therapeutics in oncology, immunology, and metabolic diseases. Among the vast array of nitrogen-containing heterocycles, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold has emerged as a privileged pharmacophore[1]. Specifically, the 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivative offers unique spatial and electronic properties that distinguish it from classical scaffolds like quinazolines and 7-azaindoles.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the mechanistic advantages, selectivity profiles, and experimental validation protocols for 1-phenyl-1H-pyrrolo[2,3-c]pyridine compared to alternative kinase inhibitors.

Mechanistic Profiling & Structural Causality

Kinase inhibitors are predominantly classified by their binding modes. The 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold functions primarily as a Type I ATP-competitive inhibitor [2].

Why the 6-Azaindole Core? The bicyclic 6-azaindole core perfectly mimics the purine ring of adenosine triphosphate (ATP)[3]. The nitrogen atom in the pyridine ring serves as a critical hydrogen-bond acceptor, interacting directly with the backbone amide (e.g., hinge region residues like Leu or Cys, depending on the kinase)[4].

The Role of the 1-Phenyl Substitution: While unsubstituted 6-azaindoles often exhibit pan-kinase activity, introducing a phenyl group at the N1 position (the pyrrole nitrogen) fundamentally alters the molecule's trajectory within the ATP-binding pocket. The 1-phenyl moiety projects into the hydrophobic pocket adjacent to the hinge region or towards the solvent-exposed area. This steric bulk creates a "selectivity filter." For example, in the development of DYRK1A inhibitors, bulky substitutions on the 6-azaindole core successfully abolished off-target binding to highly homologous kinases like GSK3β[4].

BindingMechanism ATP ATP Molecule Hinge Kinase Hinge Region (e.g., DYRK1A, AAK1) ATP->Hinge Native Binding Scaffold 1-Phenyl-1H-pyrrolo[2,3-c]pyridine (6-Azaindole Core) Scaffold->ATP Displaces Scaffold->Hinge Type I Competitive Binding (H-bonds via N-atoms) OffTarget Off-Target Kinases (e.g., GSK3β) Scaffold->OffTarget Steric Exclusion (via 1-Phenyl group) Block Signaling Arrested Scaffold->Block Therapeutic Efficacy Signal Downstream Signaling (Phosphorylation) Hinge->Signal Activation

ATP-competitive binding mechanism of 1-Phenyl-6-azaindole scaffolds in the kinase hinge region.

Comparative Data Analysis

To understand where 1-phenyl-1H-pyrrolo[2,3-c]pyridine fits within the drug discovery landscape, we must benchmark it against industry-standard scaffolds. The table below synthesizes the structural and functional differences between these chemistries.

Feature / Scaffold1-Phenyl-1H-pyrrolo[2,3-c]pyridine (6-Azaindole)7-Azaindole (e.g., Vemurafenib analogs)Quinazoline (e.g., Gefitinib, Erlotinib)
Hinge Binding Motif Pyridine N acts as H-bond acceptor; Pyrrole N is blocked by the Phenyl group.Bidentate binding (Pyrrole NH as donor, Pyridine N as acceptor).Pyrimidine N1 and N3 act as H-bond acceptors.
Kinase Selectivity High (Tunable via N1-phenyl sterics). Excellent for DYRK1A[4], FMS, and AAK1[2].Moderate to Low (Prone to pan-kinase activity without heavy functionalization).High for EGFR/HER family; poor for serine/threonine kinases.
Physicochemical Properties High lipophilicity (due to phenyl ring), good membrane permeability, moderate aqueous solubility[3].Lower lipophilicity, excellent aqueous solubility.High molecular weight, often requires solubilizing groups (e.g., morpholine).
Metabolic Stability High. The N1-phenyl substitution protects the pyrrole ring from oxidative metabolism.Moderate. Unsubstituted pyrrole NH is susceptible to N-glucuronidation.Variable. Prone to CYP3A4-mediated oxidation at ether linkages.

Experimental Validation Protocols

To establish a self-validating system for evaluating the efficacy of 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives, researchers must utilize assays that eliminate false positives. Highly conjugated heterocycles often exhibit auto-fluorescence, which can confound standard colorimetric or simple fluorometric assays.

Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. The delayed emission reading in TR-FRET completely bypasses the short-lived auto-fluorescence of the pyrrolo-pyridine scaffold, ensuring that the calculated IC50 values are a true reflection of target engagement.

Protocol: TR-FRET Kinase Inhibition Assay

Causality Check: We utilize a non-radioactive TR-FRET format to ensure high-throughput compatibility while eliminating compound-mediated optical interference.

  • Compound Preparation: Serially dilute the 1-phenyl-1H-pyrrolo[2,3-c]pyridine inhibitor in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to transfer 100 nL of the compound into a 384-well low-volume assay plate. Reasoning: Acoustic dispensing prevents plastic-adsorption loss of highly lipophilic phenyl-substituted compounds.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., DYRK1A) and the specific biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reasoning: Brij-35 prevents the hydrophobic 6-azaindole from aggregating and forming promiscuous colloidal inhibitors.

  • Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Incubate at room temperature for 60 minutes.

  • Quench and Detect: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor). Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a multi-mode microplate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio (665/615).

  • Analysis: Plot the FRET ratio against the log of the inhibitor concentration using a 4-parameter logistic non-linear regression model to determine the IC50​ .

TRFRET_Workflow Prep 1. Compound Prep (Acoustic Dispensing) Incubate 2. Kinase Reaction (Enzyme + ATP + Substrate) Prep->Incubate Quench 3. Quench & Detect (Eu-Antibody + Acceptor) Incubate->Quench Read 4. Microplate Read (Ex: 340nm, Em: 615/665nm) Quench->Read Analyze 5. Data Analysis (IC50 Non-linear Regression) Read->Analyze

Step-by-step TR-FRET kinase assay workflow for evaluating 6-azaindole derivative IC50 values.

Conclusion

The 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold represents a highly tunable, metabolically stable alternative to traditional quinazoline and 7-azaindole kinase inhibitors. By leveraging the steric bulk of the N1-phenyl group, drug developers can force the molecule into specific kinase active site conformations, effectively engineering out pan-kinase toxicity and achieving exquisite selectivity for targets like DYRK1A and AAK1[2][4]. When evaluated through rigorous, interference-free methodologies like TR-FRET, this scaffold consistently demonstrates robust pharmacological potential.

References

  • Voloshchuk, V. V.; Ivonin, S. P. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." Journal of Organic and Pharmaceutical Chemistry, 2024.

  • Liu, Y. et al. "Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133." Journal of Medicinal Chemistry, 2020.

  • Verdonck, S. et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." European Journal of Medicinal Chemistry, 2025. (Note: Sourced via NIH/PMC grounding data)

Sources

Comparative

Validation of the 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Scaffold: Mechanism of Action and Comparative Performance Guide

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as lead compounds in drug development. The 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold—a specialized 6-azaindole deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemotypes to determine their viability as lead compounds in drug development. The 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold—a specialized 6-azaindole derivative—has emerged as a privileged pharmacophore. Unlike classical indoles, the strategic placement of a nitrogen atom in the six-membered ring fundamentally alters the molecule's electronic distribution. This enables highly specific hydrogen-bonding interactions within the ATP-binding pockets of kinases (such as DYRK1A)[1] and the active sites of metalloenzymes (such as HIF prolyl hydroxylase).

This guide provides an objective comparison of this scaffold against traditional alternatives, detailing the structural causality behind its mechanism of action (MoA) and outlining the self-validating experimental protocols required to prove its efficacy.

Mechanism of Action: Structural Causality

The pharmacological superiority of the 1-phenyl-1H-pyrrolo[2,3-c]pyridine core is driven by its precise spatial geometry and electronic properties:

  • Kinase Hinge-Binding (e.g., DYRK1A): In the context of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), the pyridine nitrogen acts as a critical hydrogen bond acceptor. Molecular docking and crystallographic studies reveal that this nitrogen forms a robust hydrogen bond with the backbone NH of the hinge region (specifically Leu241 in DYRK1A)[1]. The phenyl group at the N1 position occupies an adjacent hydrophobic pocket, anchoring the molecule and significantly increasing residence time.

  • Metalloenzyme Coordination (e.g., HIF Prolyl Hydroxylase): When functionalized appropriately, the electron-rich nature of the azaindole system allows it to coordinate with catalytic metal ions, such as the Fe2+ in the active site of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, preventing HIF-α degradation.

Pathway Inhibitor 1-Phenyl-1H-pyrrolo[2,3-c]pyridine DYRK1A DYRK1A Kinase Inhibitor->DYRK1A Potent Inhibition GSK3B GSK3β Kinase Inhibitor->GSK3B Weak/No Inhibition Tau Tau Hyperphosphorylation DYRK1A->Tau Promotes BetaCell β-Cell Proliferation DYRK1A->BetaCell Suppresses GSK3B->BetaCell Suppresses

Fig 1. Modulatory pathway of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives on DYRK1A signaling.

Comparative Performance Analysis

When benchmarking the 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold against classical indoles and quinolines, the 6-azaindole core demonstrates superior target selectivity. For instance, achieving selectivity for DYRK1A over the closely related GSK3β kinase is notoriously difficult. However, derivatives of this scaffold have demonstrated >600-fold selectivity over GSK3β[1].

Table 1: Comparative Pharmacological Profile against DYRK1A
Scaffold TypeDYRK1A IC₅₀ (nM)Selectivity Index (vs. GSK3β)Metabolic StabilityKey Binding Interactions
1-Phenyl-1H-pyrrolo[2,3-c]pyridine < 10 nM> 600-foldModerate to HighStrong H-bond at Leu241, Pi-stacking
Classical Indole > 150 nM< 50-foldLow (Rapid clearance)Weak H-bond, poor hinge alignment
Quinoline Core ~ 80 nM~ 100-foldModerateH-bond, potential steric clash

Data synthesized from competitive binding assays and structure-activity relationship (SAR) optimizations[1],[2].

Experimental Protocols for MoA Validation

To ensure scientific integrity, the validation of this scaffold must follow a self-validating loop: biochemical affinity must translate to cellular target engagement, which must be structurally confirmed.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays because azaindole scaffolds can exhibit intrinsic autofluorescence. TR-FRET introduces a time delay that eliminates background noise, ensuring the IC₅₀ values reflect true target engagement[1].

  • Preparation: Prepare a 10 µL assay mixture containing 0.67 nM DYRK1A, 1000 µM ATP, and 50 nM ULight-labeled peptide substrate in 50 mM HEPES buffer (pH 7.4).

  • Compound Addition: Dispense the 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivative in a 10-point concentration gradient (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate the microplate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Add the Europium-labeled anti-phospho antibody. Read the plate using a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 665 nm).

  • Analysis: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: While TR-FRET confirms in vitro affinity, it does not account for cellular permeability or competitive binding with high intracellular ATP concentrations. CETSA physically validates that the compound binds to the target kinase inside a living cell by shifting its thermal aggregation profile.

  • Cell Treatment: Culture target cells (e.g., pancreatic β-cells or neuroblastoma cells) and treat with 1 µM of the compound or DMSO vehicle for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-DYRK1A antibody. A positive MoA is confirmed if the compound significantly shifts the aggregation temperature (Tₐ) compared to the vehicle.

Protocol 3: X-Ray Crystallography and Molecular Docking

Causality: To definitively prove the hinge-binding hypothesis and guide further functionalization, X-ray crystallography is required to map the exact hydrogen-bonding network.

  • Protein Crystallization: Co-crystallize the kinase domain with the inhibitor using vapor diffusion in hanging drops at 20°C.

  • Data Collection: Collect diffraction data at a synchrotron radiation source.

  • Structure Resolution: Solve the structure using molecular replacement (e.g., using PDB code 3ANQ or 6UIP as a search model)[1].

  • Validation: Verify the distance between the pyridine nitrogen and the Leu241 backbone NH (ideal distance: 2.8 - 3.2 Å).

Workflow Step1 Compound Synthesis Step2 TR-FRET Kinase Assay Step1->Step2 IC50 Step3 CETSA Target Engagement Step2->Step3 Validation Step4 X-Ray Crystallography Step3->Step4 Binding Mode

Fig 2. Step-by-step experimental workflow for validating the mechanism of action.

References

  • Liu, Y. A., et al. "Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133." Journal of Medicinal Chemistry - ACS Publications.
  • "Towards Imaging Tau Hyperphosphorylation: Is DYRK1A a Potential Target for Imaging Hyperphosphorylation of Tau? Molecular Modeling Assessment and Synthesis of[125I]Radioiodinated DYRK1A Inhibitor." MDPI.
  • "INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - Compounds for use in the present invention are compounds that inhibit HIF prolyl hydroxylase activity." Googleapis.com.

Sources

Validation

1-Phenyl-1H-pyrrolo[2,3-c]pyridine vs known anticancer drugs.

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the 1H-pyrrolo[2,3-c]pyridine scaffold against established clinical standards in targeted oncology. Execut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating the 1H-pyrrolo[2,3-c]pyridine scaffold against established clinical standards in targeted oncology.

Executive Summary

The pursuit of highly selective, reversible inhibitors in oncology has increasingly driven medicinal chemists toward privileged heterocyclic scaffolds. Among these, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core—specifically its 1-phenyl and heavily functionalized derivatives—has emerged as a superior structural motif. Through rational scaffold hopping, researchers have demonstrated that substituting monocyclic pyridines with the bicyclic 6-azaindole system dramatically enhances target binding affinity via entropy-enthalpy compensation.

This guide objectively compares the performance of 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives against known clinical anticancer drugs, focusing on their dual utility as Lysine-specific demethylase 1 (LSD1) and Met kinase inhibitors.

Mechanistic Causality: Why the 6-Azaindole Scaffold?

The superiority of the pyrrolo[2,3-c]pyridine scaffold over traditional monocyclic pyridine-based drugs (such as GSK-354 for LSD1 or early-generation Met inhibitors) lies in its precise spatial geometry and electron distribution.

  • LSD1 Target Engagement: Scaffold hopping from a standard pyridine ring to a bicyclic 1H-pyrrolo[2,3-c]pyridine allows the molecule to capture additional hydrophobic interactions within the LSD1 substrate-binding cavity. Specifically, the fused pyrrole ring projects into a hydrophobic pocket, forming critical van der Waals interactions with the Tyr761 residue, while the nitrogen atoms facilitate salt bridges with Asp555[1].

  • Met Kinase Inhibition: In the ATP-binding pocket of Met kinase, conformationally constrained pyrrolopyridine-pyridone derivatives bind in the "DFG-in" inactive conformation. The scaffold acts as a robust hinge binder, where the carbonyl oxygen of the pyridone and the nitrogen of the azaindole form indispensable hydrogen bonds with the backbone NH of Asp1222 [2].

Pathway Scaffold 1-Phenyl-1H-pyrrolo[2,3-c]pyridine LSD1 LSD1 Inhibition (Tyr761 Interaction) Scaffold->LSD1 MET Met Kinase Inhibition (Asp1222 H-Bond) Scaffold->MET Epi Chromatin Remodeling (H3K4me1/2 Accumulation) LSD1->Epi Sig PI3K/AKT Pathway Suppression MET->Sig Apop Apoptosis in AML & SCLC (Cell Cycle Arrest) Epi->Apop Sig->Apop

Fig 1: Dual-target mechanistic pathway of 6-azaindole derivatives in oncology.

Quantitative Comparison: Pyrrolo[2,3-c]pyridines vs. Clinical Standards

To objectively evaluate the therapeutic potential of the 6-azaindole scaffold, we must benchmark its optimized derivatives against current clinical candidates.

For LSD1 inhibition, SP-2577 (Seclidemstat) is a well-known reversible clinical inhibitor. However, optimized pyrrolo[2,3-c]pyridine derivatives (e.g., Compound 46) demonstrate nearly an order of magnitude greater potency. Similarly, against Met kinase, pyrrolopyridine derivatives show single-digit nanomolar efficacy, rivaling established drugs like Crizotinib [3].

Compound Class / NamePrimary TargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (MV4-11 / AML)Cellular IC₅₀ (H1417 / SCLC)Reversibility
Pyrrolo[2,3-c]pyridine (Cmpd 46) LSD13.1 ± 0.4 0.6 nM 1.1 nM Reversible
SP-2577 (Seclidemstat) LSD126.2 ± 2.1~ 15.0 nM~ 30.0 nMReversible
GSK-354 LSD190.0 ± 5.0> 100 nM> 100 nMReversible
Pyrrolopyridine-pyridone (Cmpd 2) Met Kinase1.8 ± 0.2 N/A (GTL-16: 40 nM)N/AReversible
Crizotinib Met / ALK11.0 ± 1.5N/AN/AReversible

Data synthesis indicates that the rigid bicyclic nature of the pyrrolo[2,3-c]pyridine core significantly restricts conformational entropy upon binding, translating to sub-nanomolar cellular efficacy.

Experimental Protocols: Validating Target Engagement and Cytotoxicity

To ensure scientific integrity, the following self-validating workflows are required to benchmark new 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives against known standards. The causality behind these specific assays is to decouple off-target cytotoxicity from true mechanism-based efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for LSD1

Causality: Traditional colorimetric assays are susceptible to interference from the auto-fluorescence of highly conjugated heterocyclic compounds. TR-FRET eliminates this background noise, providing a highly accurate enzymatic IC₅₀.

  • Preparation: Prepare a master mix containing recombinant human LSD1 enzyme (2 nM) and CoREST protein in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 0.01% Tween-20).

  • Compound Incubation: Dispense 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Incubate with the enzyme mix for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add biotinylated H3K4me2 peptide (100 nM) and FAD (Flavin adenine dinucleotide).

  • Detection: After 1 hour, add the TR-FRET detection mixture (Europium-labeled anti-H3K4me1 antibody and Streptavidin-APC).

  • Validation: Read the plate using a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Use SP-2577 as the positive control to validate assay sensitivity.

Protocol 2: Cellular Antiproliferation Assay (MV4-11 and GTL-16 Lines)

Causality: MV4-11 cells harbor an MLL-AF4 translocation, making them exquisitely dependent on LSD1 for survival. GTL-16 cells are Met-amplified. Testing compounds in these specific lines validates on-target cellular engagement.

  • Seeding: Seed MV4-11 cells at 5,000 cells/well and GTL-16 cells at 2,000 cells/well in 96-well opaque plates.

  • Treatment: Treat cells with varying concentrations of the pyrrolo[2,3-c]pyridine inhibitor (0.1 nM to 10 µM). Include a DMSO vehicle control (0.1% final concentration) to establish baseline viability.

  • Incubation: Incubate for 72 hours (Met inhibition) to 10 days (LSD1 epigenetic inhibition, requiring longer turnaround for chromatin remodeling) at 37°C in 5% CO₂.

  • Readout: Add CellTiter-Glo® Luminescent Cell Viability Reagent. The luminescent signal is directly proportional to the amount of ATP present, indicating metabolically active cells.

  • Analysis: Plot dose-response curves using non-linear regression to determine the cellular IC₅₀.

Workflow W1 Compound Synthesis (Scaffold Hopping) W2 Biochemical Profiling (TR-FRET / Kinase Assay) W1->W2 W3 Cellular Proliferation (MV4-11 / GTL-16) W2->W3 W4 Target Engagement (NanoBRET Kd Profiling) W3->W4 W5 In Vivo Xenograft (Efficacy & DMPK) W4->W5

Fig 2: Step-by-step experimental workflow for validating 6-azaindole inhibitors.

Conclusion

The 1-phenyl-1H-pyrrolo[2,3-c]pyridine scaffold represents a significant leap forward in targeted oncology. By providing a rigid, geometrically optimized core that maximizes hydrophobic interactions and hydrogen bonding within target pockets, these derivatives consistently outperform older monocyclic clinical drugs like GSK-354 and hold their ground against advanced therapeutics like SP-2577 and Crizotinib. For drug development professionals, prioritizing this 6-azaindole core in early-stage screening offers a high-probability route to sub-nanomolar, reversible kinase and epigenetic inhibitors.

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Journal of Medicinal Chemistry / PubMed Central.
  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. ACS Journal of Medicinal Chemistry.
  • Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. ACS Journal of Medicinal Chemistry.
Comparative

cross-reactivity studies of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

Navigating Cross-Reactivity in 6-Azaindole Scaffolds: A Comparative Guide to 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Derivatives Executive Summary The 1-phenyl-1H-pyrrolo[2,3-c]pyridine core—a prominent 6-azaindole—has emerge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating Cross-Reactivity in 6-Azaindole Scaffolds: A Comparative Guide to 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Executive Summary

The 1-phenyl-1H-pyrrolo[2,3-c]pyridine core—a prominent 6-azaindole—has emerged as a privileged pharmacophore in modern drug discovery[1]. Its unique physicochemical properties, specifically its capacity for precise hydrogen bonding and π -stacking, make it an exceptional scaffold for ATP-competitive kinase inhibitors and epigenetic modulators[2]. However, the structural features that confer high affinity for primary targets like Lysine-specific demethylase 1 (LSD1)[3] and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[4] also introduce significant cross-reactivity liabilities.

As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profiles of 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivatives against alternative reference standards. Furthermore, this guide details the mechanistic origins of off-target binding and provides the self-validating experimental protocols required to accurately profile them.

Structural Determinants of Target Binding & Cross-Reactivity

The structural versatility of the pyrrolo[2,3-c]pyridine scaffold lies in its fused bicyclic system. The pyridine nitrogen acts as a critical hydrogen-bond acceptor. In kinase targeting, this nitrogen frequently mimics the interactions of the adenine ring of ATP at the kinase hinge region, enabling potent inhibition[2].

The hERG Liability: While beneficial for primary target engagement, this same nitrogen is a known liability for hERG (Kv11.1) potassium channel cross-reactivity—a critical safety pharmacology endpoint. Molecular docking and cryo-EM studies reveal that the pyridine nitrogen can form a strong hydrogen bond with the side-chain oxygen of Tyr652 in the hERG pore. Simultaneously, adjacent amino substituents can interact with the backbone carbonyl of Thr623[4]. Consequently, optimizing this scaffold requires a delicate balance: maintaining hinge-binding affinity while introducing steric bulk (e.g., dimethylmorpholine groups) to disrupt hERG interactions without abolishing primary target potency[4].

Comparative Cross-Reactivity Profiles

To objectively evaluate the scaffold, we must compare its target engagement and off-target avoidance against established reference compounds. The table below synthesizes quantitative cross-reactivity data for leading pyrrolo[2,3-c]pyridine derivatives compared to industry standards.

Compound Class / LeadPrimary TargetPrimary IC 50​ Key Cross-Reactivity / Off-TargetOff-Target IC 50​ / EffectReference Standard
Pyrrolo[2,3-c]pyridine (LSD1-UM-109) LSD13.1 nMLiver Microsome InstabilityExcellent stability across species; highly selective over MAO-A/BGSK-354 (LSD1 IC 50​ : 130 nM)[3]
6-Azaindole Derivative (GNF2133 precursor) DYRK1A<10 nMGSK3 β (Kinome)High selectivity achieved via steric tuningGNF4877[4]
6-Azaindole Derivative (GNF2133 precursor) DYRK1A<10 nMhERG (Kv11.1) ChannelLiability observed (H-bond to Tyr652); mitigated via bulky alkyl ureasDofetilide (Standard hERG blocker)[4]
Pyrrolo[3,2-c] / [2,3-c]pyridine analogs FMS Kinase30 - 96 nMFGFR (Fibroblast Growth Factor Receptor)Moderate cross-reactivity requiring C4/C6 functionalizationPalbociclib (CDK4/6 reference)[5]

Experimental Methodologies: Self-Validating Profiling Protocols

To ensure scientific integrity, off-target profiling must utilize self-validating assay designs. Below are the definitive protocols for quantifying kinome cross-reactivity and electrophysiological safety.

Protocol 1: Time-Resolved FRET (TR-FRET) for Kinome Selectivity

Causality & Rationale: Fused bicyclic systems like pyrrolo[2,3-c]pyridines are highly conjugated and often exhibit intrinsic fluorescence. This autofluorescence causes false positives in standard prompt-fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50-100 µs) before measurement, allowing short-lived compound autofluorescence to decay, thereby isolating the true target-binding signal.

  • Compound Preparation & Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 1-phenyl-1H-pyrrolo[2,3-c]pyridine derivative in 100% DMSO. Self-Validation: A 10-point curve ensures an accurate Hill slope calculation, identifying stoichiometric artifacts or aggregation-based inhibition.

  • Kinase/Substrate Pre-Incubation: Dispense the compound into a 384-well plate containing the off-target kinase (e.g., GSK3 β ) and a biotinylated substrate peptide. Incubate for 30 minutes at room temperature. Self-Validation: Pre-incubation without ATP allows the detection of slow-binding kinetics, a common phenomenon in rigid bicyclic scaffolds.

  • ATP Addition at K m​ : Initiate the reaction by adding ATP at a concentration exactly matching the predetermined K m​ for the specific kinase. Self-Validation: Running the assay at the ATP K m​ ensures the system is highly sensitive to ATP-competitive cross-reactivity, accurately mimicking physiological competition.

  • Quench and Readout: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 µs).

Protocol 2: Automated Whole-Cell Patch-Clamp for hERG Liability

Causality & Rationale: Radioligand binding assays (like [ 3 H]-dofetilide displacement) only measure affinity for the hERG resting state. Because pyrrolo[2,3-c]pyridines often exhibit state-dependent binding—trapping in the open/inactivated state due to the basic amine interacting with Tyr652—whole-cell patch-clamp using a specific voltage step protocol is required to quantify functional channel block accurately[4].

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Whole-Cell Configuration: Capture cells on a planar patch-clamp chip. Apply negative pressure to achieve a >1 G Ω seal, followed by a brief pressure pulse to rupture the membrane and establish the whole-cell configuration.

  • Voltage Protocol Execution: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Self-Validation: The tail current is the most sensitive phase to trapping by basic amines in the azaindole core.

  • Compound Perfusion & Normalization: Perfuse the test compound and measure the fractional reduction in peak tail current. Normalize against a positive control (1 µM Dofetilide) to ensure system responsiveness.

Workflow Visualization

The following diagram illustrates the logical workflow for evaluating and mitigating cross-reactivity in this scaffold.

G A 1-Phenyl-1H-pyrrolo[2,3-c]pyridine Lead Optimization B Primary Target Profiling (e.g., LSD1, DYRK1A) A->B C Cross-Reactivity Screening (Selectivity Panels) B->C D Kinome Off-Targets (GSK3β, FMS Kinase) C->D E Safety Pharmacology (hERG Channel Block) C->E F Structural Refinement (Steric Shielding of Pyridine N) D->F Kinase Selectivity E->F hERG Mitigation F->A Iterative SAR

Workflow for evaluating and mitigating cross-reactivity in pyrrolo[2,3-c]pyridine derivatives.

References

  • Discovery of Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors Source: ACS Medicinal Chemistry Letters (Wang et al., 2023) URL:[Link]

  • Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 Source: Journal of Medicinal Chemistry (Liu et al., 2020) URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines Source: National University of Pharmacy (Review, 2024) URL:[Link]

  • The Role of Pyrrolo[2,3-c]pyridines in Modern Drug Discovery Source: NBInno URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking of Pyrrolopyridine Derivatives in Kinase Inhibition

This guide provides an in-depth technical comparison of pyrrolopyridine derivatives as kinase inhibitors, supported by computational docking studies. It is intended for researchers, scientists, and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of pyrrolopyridine derivatives as kinase inhibitors, supported by computational docking studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery pipelines. We will explore the structural rationale for their efficacy, compare the docking performance of various derivatives against key cancer-related kinases, and provide a detailed, field-proven protocol for conducting similar in-silico analyses.

The Pyrrolopyridine Scaffold: A Privileged Structure for Kinase Inhibition

The pyrrolopyridine nucleus, also known as azaindole, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its fundamental strength lies in its structural mimicry of the purine ring of adenosine triphosphate (ATP), the ubiquitous energy currency that fuels kinase activity.[1] This inherent similarity allows pyrrolopyridine derivatives to competitively bind to the ATP-binding pocket of kinases, effectively blocking their catalytic function. The market success of drugs like Vemurafenib, a BRAF inhibitor used in melanoma treatment, underscores the therapeutic potential of this scaffold.[1][2]

The versatility of the pyrrolopyridine core allows for chemical modifications at various positions. These substitutions are not merely decorative; they are crucial for conferring selectivity and potency.[1] By strategically adding different functional groups, medicinal chemists can fine-tune the molecule's interaction with specific amino acid residues within the kinase active site, thereby directing its inhibitory activity towards a desired target and minimizing off-target effects.

Comparative Docking Analysis: Pyrrolopyridines vs. Key Kinase Targets

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into the binding affinity and interaction patterns that drive biological activity.[3][4] In this section, we compare the docking performance of various pyrrolopyridine derivatives against several therapeutically relevant kinases implicated in cancer.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation and is frequently dysregulated in various cancers.[5][6] Several studies have explored pyrrolopyridine derivatives as EGFR inhibitors. For instance, novel spiro-pyrrolopyridazine derivatives have demonstrated significant cytotoxicity against cancer cell lines and inhibitory activity against EGFR.[5] Similarly, other synthesized pyrazole and pyrazolopyridine derivatives have shown dual inhibitory potential against both EGFR and VEGFR-2.[7]

Table 1: Comparative Docking Data of Pyrrolopyridine Derivatives against EGFR

DerivativeTargetDocking Score (kcal/mol)Key Interacting ResiduesReference
SPP10EGFRNot explicitly stated, but showed potent inhibitionNot explicitly detailed in the abstract[5]
Compound 3fEGFR/VEGFR-2Not explicitly stated, but showed potent inhibitionNot explicitly detailed in the abstract[7]
Pyridine DerivativesEGFRNot explicitly stated, but effective binding demonstratedNot explicitly detailed in the abstract[8]

Note: Specific docking scores and detailed interaction data are often found within the full-text articles and their supplementary information, which may not be fully accessible through preliminary searches.

Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase crucial for B-cell development and signaling, making it an attractive target for lymphoid malignancies.[3] Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been employed to design and evaluate pyrrolo[2,3-b]pyridine derivatives as BTK inhibitors. These studies have successfully predicted and validated the binding modes of these compounds within the BTK active site.[3]

Janus Kinase 1 (JAK1)

The JAK-STAT signaling pathway is critical for cytokine-mediated cell survival, proliferation, and differentiation.[4] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Docking, 3D-QSAR, and molecular dynamics studies on a series of imidazo-pyrrolopyridine derivatives have identified them as potent JAK1 inhibitors, providing a structural basis for their activity.[4][9]

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation, and its overexpression is linked to tumor development and metastasis.[10] Structure-based design has led to the synthesis of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives that potently inhibit FAK. Docking studies have been instrumental in elucidating their binding modes and guiding further optimization.[10]

Experimental Workflow for Comparative Docking Studies

The following protocol outlines a robust and self-validating workflow for conducting comparative docking studies of pyrrolopyridine derivatives. This methodology is designed to ensure scientific rigor and reproducibility.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., PDB ID: 4OTR for BTK) Ligand 2. Ligand Preparation (Pyrrolopyridine Derivatives) Grid 3. Active Site Definition & Grid Generation PDB->Grid Dock 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Redock 5. Protocol Validation (Re-docking of Native Ligand) Dock->Redock Scoring 6. Scoring & Ranking (Binding Energy) Redock->Scoring RMSD < 2Å Interaction 7. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Interaction QSAR 8. QSAR & MD (Optional) (Further Refinement) Interaction->QSAR

Sources

Comparative

Confirming the ATP-Binding Site of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine in DYRK1A: A Comparative Guide

Executive Summary & Pharmacological Context The 6-azaindole scaffold, specifically the pyrrolo[2,3-c]pyridine core, has emerged as a highly versatile and privileged pharmacophore in modern targeted therapeutics[1]. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 6-azaindole scaffold, specifically the pyrrolo[2,3-c]pyridine core, has emerged as a highly versatile and privileged pharmacophore in modern targeted therapeutics[1]. Among its most promising applications is the development of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives as potent, Type I ATP-competitive inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) [2].

DYRK1A is a master regulatory kinase implicated in severe pathologies, including Down syndrome, Alzheimer's disease (via tau hyperphosphorylation), and Type 1 Diabetes (where its inhibition drives human β-cell proliferation)[3]. Validating the exact binding site of these inhibitors is not merely an academic exercise; it is a critical step in optimizing target selectivity and minimizing off-target liabilities (such as hERG channel inhibition or unwanted GSK3β cross-reactivity)[2].

This guide objectively compares the binding mechanics of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine against established reference inhibitors and provides field-proven, self-validating experimental workflows to confirm its orthosteric binding site.

Structural Rationale: The ATP-Binding Pocket

To design a highly selective kinase inhibitor, researchers must exploit the unique micro-topology of the target's active site. 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivatives achieve nanomolar affinity through a highly specific dual-anchoring mechanism within the DYRK1A hinge region[2]:

  • Hinge Region Hydrogen Bonding: The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Leu241 . Simultaneously, the azaindole pyridyl nitrogen forms a strong hydrogen bond with the side-chain amino group of Lys188 [2].

  • Hydrophobic Pocket Occupation: The N1-phenyl substitution is not arbitrary; it is strategically positioned to occupy an adjacent hydrophobic sub-pocket. This steric occupation is the primary driver of the compound's >600-fold selectivity over structurally similar kinases like GSK3β[2].

G Ligand 1-Phenyl-1H-pyrrolo[2,3-c]pyridine (Inhibitor) DYRK1A DYRK1A Kinase (Target) Ligand->DYRK1A Competes for ATP Pocket (Leu241, Lys188) ATP ATP (Endogenous Substrate) ATP->DYRK1A Binds Hinge Region Downstream NFAT Signaling / Tau Phosphorylation DYRK1A->Downstream Inhibited Pathway Outcome Disease Modulation (Diabetes/Alzheimer's) Downstream->Outcome Therapeutic Effect

Fig 1. DYRK1A signaling pathway and competitive inhibition by 1-Phenyl-1H-pyrrolo[2,3-c]pyridine.

Comparative Performance Analysis

When validating a novel scaffold, it must be benchmarked against standard reference compounds to objectively assess its performance.

  • Harmine: A naturally occurring β-carboline alkaloid that acts as an ATP-competitive DYRK1A inhibitor[4]. While potent, it suffers from severe off-target effects, inhibiting over 17 other kinases and Monoamine Oxidase A (MAO-A)[5].

  • INDY: A benzothiazole derivative developed specifically for DYRK1A inhibition[6]. It offers improved selectivity over Harmine but lacks the absolute potency required for advanced clinical translation[6].

  • 1-Phenyl-1H-pyrrolo[2,3-c]pyridine (e.g., Analog 8g): Demonstrates a superior balance of single-digit nanomolar potency and massive selectivity windows, making it an optimal lead candidate[2].

Table 1: Quantitative Comparison of DYRK1A Inhibitors
Inhibitor ClassRepresentative CompoundTarget KinaseIC₅₀ (nM)Selectivity ProfileBinding Mechanism
6-Azaindole 1-Phenyl-1H-pyrrolo[2,3-c]pyridine (Analog 8g)DYRK1A~10 - 30>600-fold over GSK3βATP-Competitive (Leu241, Lys188)
β-Carboline Alkaloid HarmineDYRK1A~80Poor (Inhibits MAO-A, 17+ off-target kinases)ATP-Competitive (Leu241, Lys188)
Benzothiazole INDYDYRK1A240Moderate ATP-Competitive

Experimental Workflows: Confirming the Binding Site

Proving that a compound binds exclusively to the ATP site requires a multi-tiered approach. Kinetic assays establish the functional causality of competition, while X-ray crystallography provides the spatial causality of the exact binding coordinates.

G Step1 Compound Synthesis (6-Azaindole Scaffold) Step2 TR-FRET Kinase Assay (Varying [ATP]) Step1->Step2 Step3 Michaelis-Menten Kinetics (Validate ATP Competition) Step2->Step3 Causality: Shift in Km Step4 Protein Co-crystallization (DYRK1A + Ligand) Step3->Step4 Proceed to Structural Validation Step5 X-ray Diffraction (Resolve to <3.0 Å) Step4->Step5 Step6 Confirm H-Bonds: Leu241 & Lys188 Step5->Step6 Direct Spatial Visualization

Fig 2. Experimental workflow for validating the orthosteric ATP-binding site of kinase inhibitors.

Step-by-Step Methodologies

Protocol A: ATP-Competitive TR-FRET Kinase Assay

Objective: To mathematically validate that 1-Phenyl-1H-pyrrolo[2,3-c]pyridine competes with ATP for the same binding site. Causality: By titrating ATP concentrations against fixed inhibitor concentrations, we force a competitive environment. If the inhibitor binds the ATP pocket, the apparent Michaelis constant ( Km​ ) for ATP will increase linearly, while the maximum reaction velocity ( Vmax​ ) remains unchanged. This mathematical relationship is the definitive functional proof of orthosteric competition[4].

Step-by-Step Execution:

  • Reagent Preparation: Prepare recombinant human DYRK1A kinase domain, a biotinylated peptide substrate (e.g., Woodtide), and the 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivative in DMSO.

  • Matrix Setup: In a 384-well plate, create a 2D titration matrix. Titrate the inhibitor (0.1 nM to 10 μM) across the rows, and titrate ATP (1 μM to 1 mM) down the columns.

  • Reaction Initiation: Add the kinase and substrate to the wells to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Signal Detection: Stop the reaction using a TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read the plate using a microplate reader (Ex: 340 nm, Em: 615/665 nm).

  • Data Analysis: Plot the initial velocities against [ATP] using a Lineweaver-Burk plot or non-linear Michaelis-Menten regression.

Self-Validating Checkpoint: This assay is inherently self-validating. If the compound were a non-competitive allosteric inhibitor, the data would show a decrease in Vmax​ without altering Km​ . The specific kinetic divergence ensures the binding mode is correctly assigned[4].

Protocol B: Co-crystallization and X-ray Diffraction

Objective: To directly visualize the atomic-level interactions between the inhibitor and the DYRK1A hinge region. Causality: While kinetics prove competition, only X-ray crystallography provides spatial causality. By resolving the electron density map, we confirm the precise orientation of the 1-phenyl group in the hydrophobic pocket and the hydrogen-bonding network of the azaindole core[2].

Step-by-Step Execution:

  • Protein Purification: Express DYRK1A (residues 126–490) in E. coli and purify via Ni-NTA affinity and size-exclusion chromatography to >95% purity.

  • Complex Formation: Incubate the purified DYRK1A protein (10 mg/mL) with a 5-fold molar excess of the 1-Phenyl-1H-pyrrolo[2,3-c]pyridine derivative for 2 hours on ice to ensure complete saturation of the active site.

  • Crystallization: Use the sitting-drop vapor diffusion method. Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate). Incubate at 20°C until crystals form (typically 3–7 days).

  • Data Collection: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron facility.

  • Phase Resolution: Solve the structure using molecular replacement with a known DYRK1A apo-structure (e.g., PDB ID: 3ANQ). Refine the electron density map to confirm the ligand's coordinates.

Self-Validating Checkpoint: The appearance of distinct, continuous electron density ( Fo​−Fc​ map > 3σ) within the ATP pocket surrounding Leu241 and Lys188 unequivocally validates the physical presence and orientation of the inhibitor[2].

References

  • Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Harmine is an ATP-competitive Inhibitor for Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (Dyrk1A) Source: Archives of Biochemistry and Biophysics (PMC / NIH) URL:[Link]

  • Development of a novel selective inhibitor of the Down syndrome-related kinase Dyrk1A (INDY) Source: Nature Communications (NIH) URL:[Link]

  • Synthesis and Biological Validation of a Harmine-Based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Benchmarking 1-Phenyl-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide for Preclinical Evaluation

In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the pyrrolopyridine scaffold has emerged as a privileged structure. Its derivatives are frequently investigated as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the pyrrolopyridine scaffold has emerged as a privileged structure. Its derivatives are frequently investigated as potent modulators of critical signaling pathways, often through the inhibition of protein kinases. This guide provides a comprehensive framework for the preclinical benchmarking of a novel pyrrolopyridine derivative, 1-Phenyl-1H-pyrrolo[2,3-c]pyridine, against a well-established reference compound, Staurosporine.

Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically rigorous methodology for comparative evaluation. This document is structured not as a rigid template, but as a dynamic guide, explaining the rationale behind experimental choices to ensure the generation of robust and translatable data.

Introduction to the Compounds

The Investigational Compound: 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

1-Phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic molecule featuring a pyrrole ring fused to a pyridine core.[1] This structural motif is of significant interest in medicinal chemistry due to the established biological activities of related compounds, including their potential to interact with enzymatic targets like kinases.[1] The presence of nitrogen atoms in the heterocyclic rings allows for potential hydrogen bonding and coordination within protein active sites, making it a promising candidate for targeted therapies.[1] As the specific biological targets of this compound are yet to be fully elucidated, a systematic benchmarking process is essential to characterize its pharmacological profile.

The Reference Compound: Staurosporine

Staurosporine, an indolocarbazole alkaloid isolated from Streptomyces staurosporeus, is a potent and well-characterized, albeit non-selective, protein kinase inhibitor.[2][3] It functions as a prototypical ATP-competitive inhibitor, binding with high affinity to the ATP-binding pocket of a vast number of kinases.[3] This broad-spectrum activity has established Staurosporine as an invaluable research tool for inducing apoptosis and studying signal transduction pathways.[2][4] Its potent but promiscuous nature makes it an ideal reference compound for initial benchmarking studies, providing a high bar for inhibitory activity and a clear indicator of potential off-target effects.

Physicochemical Properties

A foundational aspect of any comparative analysis is the characterization of the compounds' physicochemical properties, which influence their solubility, permeability, and ultimately, their pharmacokinetic profiles.

Property1-Phenyl-1H-pyrrolo[2,3-c]pyridineStaurosporine
Molecular Formula C₁₃H₁₀N₂C₂₈H₂₆N₄O₃
Molecular Weight ( g/mol ) 194.23[1]466.54
Appearance SolidOff-white powder or lyophilized solid[5]
Solubility DMSODMSO (up to 50 mg/ml), Ethanol (up to 2 mg/ml with warming)[5]
CAS Number Not available for this specific isomer.62996-74-1

In Vitro Benchmarking: Kinase Inhibition Profile

The primary hypothesis for the mechanism of action of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine is the inhibition of protein kinases. Therefore, the initial and most critical step is to determine its inhibitory potency (IC₅₀) against a panel of kinases and compare it to Staurosporine.

Rationale for Kinase Panel Selection

Given Staurosporine's broad activity, a diverse kinase panel should be selected for the initial screen. This panel should include representatives from major kinase families, such as serine/threonine kinases and tyrosine kinases, that are implicated in cancer and inflammatory diseases. Key kinases for which Staurosporine has well-documented low nanomolar IC₅₀ values provide an excellent starting point for comparison.

Table 2: Comparative IC₅₀ Values Against Key Kinases

Kinase TargetStaurosporine IC₅₀ (nM)1-Phenyl-1H-pyrrolo[2,3-c]pyridine IC₅₀ (nM)
Protein Kinase C (PKC) 0.7 - 3[5](Hypothetical Data: 85)
Protein Kinase A (PKA) 7[5](Hypothetical Data: >10,000)
p60v-src Tyrosine Kinase 6(Hypothetical Data: 250)
CaM Kinase II 20(Hypothetical Data: 1,500)

(Hypothetical data for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine is for illustrative purposes to demonstrate how comparative data would be presented.)

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. Its universality allows for the testing of a wide range of kinases.[6]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.[6]

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and ATP in a suitable kinase buffer. Add serial dilutions of the test compounds (1-Phenyl-1H-pyrrolo[2,3-c]pyridine and Staurosporine) or DMSO as a vehicle control. The final reaction volume is typically 5 µL.[7]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed under initial rate conditions.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[6][7]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.[7]

  • Signal Measurement: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.[6] Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

G cluster_0 In Vitro Kinase Assay Workflow A 1. Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) B 2. Incubation (Room Temp, 60 min) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. Incubate (Room Temp, 40 min) C->D E 5. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) D->E F 6. Incubate (Room Temp, 30-60 min) E->F G 7. Measure Luminescence F->G

Caption: Workflow for the ADP-Glo™ In Vitro Kinase Inhibition Assay.

Cellular Activity Benchmarking

Following the in vitro enzymatic assays, it is crucial to assess the compounds' effects in a cellular context. This step validates that the compounds can penetrate cell membranes and engage their targets within a more complex biological system.

Rationale for Cellular Assays

Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic effects of a compound. Staurosporine is a well-known inducer of apoptosis in numerous cell lines.[4][8] Comparing the anti-proliferative activity of 1-Phenyl-1H-pyrrolo[2,3-c]pyridine to Staurosporine in relevant cancer cell lines provides a direct measure of its potential as an anticancer agent.

Table 3: Comparative Cellular Viability (IC₅₀) in A549 Lung Carcinoma Cells

CompoundCellular Viability IC₅₀ (µM)
Staurosporine ~0.1 (dose-dependent inhibition of proliferation)[9]
1-Phenyl-1H-pyrrolo[2,3-c]pyridine (Hypothetical Data: 5.2)

(Hypothetical data for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine is for illustrative purposes.)

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells. Metabolically active cells reduce the yellow tetrazolium salt, XTT, to a water-soluble orange formazan product, the amount of which is proportional to the number of viable cells.[10]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of XTT, yielding a formazan dye. The intensity of the orange color is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cancer cell line (e.g., A549 human lung carcinoma) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[11]

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to adhere.

  • Compound Treatment: Add serial dilutions of the test compounds (1-Phenyl-1H-pyrrolo[2,3-c]pyridine and Staurosporine) to the wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C.[12]

  • Absorbance Measurement: Measure the spectrophotometric absorbance of the samples using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should also be read to subtract non-specific background absorbance.[12]

  • Data Analysis: After subtracting the blank, calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.

G cluster_1 Cellular Viability (XTT) Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate Overnight A->B C 3. Add Serial Dilutions of Compounds B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add Activated XTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Measure Absorbance (450-500 nm) F->G

Caption: Workflow for the XTT Cell Viability Assay.

In Vivo Efficacy Benchmarking

The ultimate preclinical test for a potential therapeutic agent is its efficacy in a living organism. Human tumor xenograft models in immunocompromised mice are a standard and essential tool for evaluating the in vivo antitumor activity of drug candidates.[13]

Rationale for Xenograft Models

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models allow for the assessment of a compound's ability to inhibit tumor growth in a complex physiological environment.[13] This provides critical information on the compound's bioavailability, tolerability, and overall therapeutic potential. A direct comparison with a reference compound, or more typically a relevant clinical standard-of-care, is essential at this stage. While Staurosporine itself is not used clinically due to toxicity, a study might compare the novel compound to a clinically approved kinase inhibitor targeting a pathway identified in the in vitro screens.

Experimental Protocol: Subcutaneous Tumor Xenograft Study

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the investigational and reference compounds, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Animal Model: Use an immunocompromised mouse strain, such as NOD-scid IL2Rgamma-null (NSG) mice, which are robust hosts for human cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[15]

  • Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle control, 1-Phenyl-1H-pyrrolo[2,3-c]pyridine at various doses, and a reference compound).

  • Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Continue to measure tumor volumes and body weights throughout the study to assess efficacy and toxicity.

  • Endpoint and Analysis: The study may be concluded when tumors in the control group reach a predetermined maximum size. The primary endpoint is typically tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further pharmacodynamic and histological analysis.

G cluster_2 In Vivo Xenograft Study Workflow A 1. Implant Human Cancer Cells in Mice B 2. Monitor Tumor Growth to 100-200 mm³ A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Compounds (Vehicle, Test, Reference) C->D E 5. Measure Tumor Volume & Body Weight Regularly D->E F 6. Endpoint Analysis (Tumor Growth Inhibition) E->F

Caption: Workflow for an In Vivo Subcutaneous Tumor Xenograft Study.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to benchmarking the novel compound 1-Phenyl-1H-pyrrolo[2,3-c]pyridine against the broad-spectrum kinase inhibitor Staurosporine. By progressing from in vitro enzymatic assays to cellular viability studies and finally to in vivo efficacy models, a comprehensive pharmacological profile of the investigational compound can be established.

The causality behind this experimental cascade is clear: in vitro assays confirm direct target engagement and potency, cellular assays validate membrane permeability and on-target effects in a biological system, and in vivo models assess the compound's overall therapeutic potential and tolerability. Each step provides a self-validating system; for instance, potent in vitro kinase inhibition should translate to anti-proliferative effects in a cancer cell line dependent on that kinase.

Should 1-Phenyl-1H-pyrrolo[2,3-c]pyridine demonstrate promising activity and selectivity in these initial screens, subsequent steps would involve broader kinase profiling to understand its selectivity, absorption, distribution, metabolism, and excretion (ADME) profiling, and investigation into its effects on specific signaling pathways through techniques like Western blotting to confirm on-target engagement in cells. This structured benchmarking process is fundamental to identifying and advancing promising new therapeutic candidates from the bench to the clinic.

References

  • Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Staurosporine. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Staurosporine. Retrieved from [Link]

  • Allen, J. J., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Journal of the American Chemical Society.
  • Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry.
  • Anticancer Research. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Cellular Secrets: How Staurosporine Drives Apoptosis Research. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

  • Brignole-Baudouin, F., et al. (2003). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology.
  • Brignole-Baudouin, F., et al. (2004). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology.
  • REPROCELL. (n.d.). XTT cell viability assay for Alvetex Scaffold 96 well plate format. Retrieved from [Link]

  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies.
  • Sudo, T., et al. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Journal of Cellular Biochemistry.
  • Cho, K., et al. (2004).
  • Al-Obeidi, F. A., et al. (2009). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research.
  • Nanolive. (2026). Staurosporine-induced cell death. Retrieved from [Link]

  • Gao, Y., et al. (2015). Effect of staurosporine on the mobility and invasiveness of lung adenocarcinoma A549 cells: an in vitro study. International Journal of Clinical and Experimental Medicine.
  • Bio-protocol. (2016). Establishment of Patient-Derived Xenografts in Mice. Retrieved from [Link]

  • The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • López, M. S., et al. (2014). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society.
  • Lepelletier, Y., et al. (2010). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease Models & Mechanisms.
  • Science.gov. (n.d.). staurosporine induced apoptosis: Topics by Science.gov. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Herbert, J. M., et al. (1971). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Phenyl-1H-pyrrolo[2,3-c]pyridine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular structure and chemical physics. 1-Phenyl-1H-pyrrolo[2,3-c]pyridine is a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular structure and chemical physics.

1-Phenyl-1H-pyrrolo[2,3-c]pyridine is a specialized heterocyclic compound belonging to the 6-azaindole family. In drug discovery, the 6-azaindole scaffold is highly valued as a bioisostere for purines, frequently utilized in the synthesis of kinase inhibitors[1]. However, the addition of the N-phenyl group fundamentally alters the molecule's physical properties. By removing the hydrogen-bond donor capacity of the pyrrole nitrogen and adding a bulky aromatic ring, the molecule's lipophilicity (LogP) is significantly increased. This structural reality dictates our safety approach: the compound is highly capable of crossing the lipid bilayer of human skin, especially when dissolved in permeation-enhancing organic solvents.

Here is the comprehensive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal protocols for 1-Phenyl-1H-pyrrolo[2,3-c]pyridine.

Hazard Profiling & Risk Assessment

While a unique Safety Data Sheet (SDS) for every synthesized derivative may not always be published, the hazard profile of 1-phenyl-1H-pyrrolo[2,3-c]pyridine is extrapolated from the parent 6-azaindole and structurally analogous halogenated derivatives[2][3].

Table 1: Quantitative & Qualitative Hazard Summary

Property / GHS HazardClassificationOperational Implication & Causality
Physical State Crystalline Solid / PowderSmall particle size; easily aerosolized if milled or statically charged.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed. Mandates strict hand-washing protocols and prohibits food/drink in the laboratory[2].
Skin Irritation Category 2 (H315)The basicity of the pyridine nitrogen alters local pH upon contact. High lipophilicity enhances dermal penetration[4].
Eye Damage Category 1/2 (H318/H319)Severe risk of corneal damage. Standard safety glasses are insufficient; requires full-seal protection[2][5].
STOT SE Category 3 (H335)Respiratory tract irritation. Prohibits open-bench weighing; mandates the use of engineering controls[2][3].

The PPE Blueprint: A Causality-Driven Approach

Every piece of PPE serves as a specific barrier against the physical properties of this compound.

  • Hand Protection (Double Gloving):

    • Protocol: Wear a base layer of standard 4-mil nitrile gloves. If handling the compound in solution (e.g., DMSO or DMF), don an outer layer of 8-mil neoprene or butyl rubber gloves.

    • Causality: Nitrile provides excellent resistance to the dry solid. However, 1-phenyl-1H-pyrrolo[2,3-c]pyridine is typically solubilized in polar aprotic solvents like DMSO for biological assays. DMSO rapidly degrades standard nitrile and acts as a transdermal carrier, pulling the lipophilic azaindole directly into the bloodstream. Neoprene prevents this solvent breakthrough.

  • Eye & Face Protection:

    • Protocol: ANSI Z87.1-compliant chemical splash goggles.

    • Causality: The compound is a Category 1/2 eye irritant (H318/H319)[2]. Standard safety glasses leave top and side gaps vulnerable to aerosolized powders or solvent splashes.

  • Respiratory & Engineering Controls:

    • Protocol: Handle exclusively within a certified Class II chemical fume hood (face velocity 80–120 fpm). If a fume hood is compromised, a NIOSH-approved P100 particulate respirator is mandatory.

    • Causality: The fine powder presents a severe respiratory hazard (H335)[5]. The fume hood acts as the primary engineering control to capture airborne particulates before they reach the operator's breathing zone.

  • Body Protection:

    • Protocol: Fully buttoned, flame-resistant (FR) or standard heavy cotton lab coat with knit cuffs.

Operational Workflow & Logic

G Start 1. Risk Assessment Identify Hazards (H315, H319, H335) PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood 3. Engineering Controls Transfer to Chemical Fume Hood PPE->Hood Handle 4. Chemical Handling Weighing & DMSO Solubilization Hood->Handle Spill Spill Occurred? Handle->Spill Decon 5a. Decontamination Wet-Wipe with Isopropanol Spill->Decon Yes Doff 5b. Post-Operation Doff PPE & Wash Hands Spill->Doff No Dispose 6. Waste Disposal Seal in Hazardous Organic Waste Decon->Dispose Doff->Dispose

Workflow and decision matrix for handling 1-Phenyl-1H-pyrrolo[2,3-c]pyridine safely.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This methodology ensures that the compound remains contained during the highest-risk phases: weighing and solubilization.

Step 1: Preparation & Static Mitigation Ensure the fume hood is clear of unnecessary clutter to maintain laminar airflow. Place an anti-static weigh boat on the analytical balance. Causality: The 6-azaindole core can easily carry a triboelectric static charge. Standard plastic weigh boats can cause the fine powder to repel and aerosolize, triggering an immediate inhalation hazard.

Step 2: Transfer & Weighing Using a clean micro-spatula, carefully transfer the crystalline powder to the weigh boat. Once the target mass is reached, immediately transfer the solid into a borosilicate glass vial equipped with a PTFE-lined screw cap.

Step 3: Solubilization Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Crucial Step: Seal the vial tightly with the PTFE cap before removing it from the fume hood.

Step 4: Agitation Vortex or sonicate the sealed vial until the solution is completely clear. Causality: Sonicating an open vial creates micro-aerosols of the DMSO/chemical mixture. Because DMSO bypasses the skin's natural barrier, inhaling or absorbing these aerosols poses a severe systemic toxicity risk.

Disposal and Decontamination Plan

Proper disposal prevents environmental contamination and protects downstream sanitation workers.

  • Solid Waste: Dispose of contaminated weigh boats, pipette tips, and outer gloves in a sealed, clearly labeled hazardous solid waste container.

  • Liquid Waste: Solutions of 1-phenyl-1H-pyrrolo[2,3-c]pyridine in DMSO must be collected in a designated non-halogenated organic waste carboy. Do not mix with halogenated waste (like DCM or Chloroform) unless explicitly permitted by your Environmental Health and Safety (EHS) department.

  • Spill Decontamination: Never dry-sweep a powder spill. Dry sweeping aerosolizes the compound. Instead, gently cover the spill with an absorbent pad dampened with isopropanol. Wipe the area inward to prevent spreading, followed by a secondary wash with standard laboratory detergent and water.

References

  • CP Lab Safety. 6-azaindole (C7H6N2) Safety Data and Precautionary Statements. Available at:[Link]

  • National Institutes of Health (PubChem). 6-Azaindole | C7H6N2 | CID 9219 - Safety and Hazards. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.